2-Amino-4,6-difluoropyrimidine
Description
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Properties
IUPAC Name |
4,6-difluoropyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFMZGRMRFLJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360910 | |
| Record name | 2-Amino-4,6-difluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675-11-6 | |
| Record name | 4,6-Difluoro-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,6-difluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Amino-4,6-difluoropyrimidine: A Technical Guide for Chemical Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyrimidines
The introduction of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, 2-amino-4,6-difluoropyrimidine stands out as a critical building block. Its structural motif is integral to a new generation of pharmaceuticals, including kinase inhibitors for oncology and antiviral agents. This guide provides an in-depth, technically grounded overview of the principal synthetic pathway to this valuable intermediate, designed for researchers and process chemists in the pharmaceutical industry. The narrative emphasizes not just the procedural steps but the underlying chemical principles that govern the selection of reagents and conditions, ensuring a robust and scalable synthesis.
Retrosynthetic Analysis and The Primary Synthetic Pathway
A logical retrosynthetic analysis of this compound reveals a robust and industrially viable three-step pathway. This approach begins with common, inexpensive starting materials and proceeds through stable, well-characterized intermediates. The core strategy involves constructing the pyrimidine ring first, followed by sequential halogenation reactions.
Caption: Step 1: Cyclocondensation Reaction Workflow.
Quantitative Data for Cyclocondensation
| Parameter | Condition | Yield | Reference |
| Starting Materials | Guanidine Nitrate, Diethyl Malonate | ~95% | [1] |
| Base | Sodium Methoxide | [1] | |
| Solvent | Anhydrous Methanol | [1] | |
| Temperature | 60-70°C (Reflux) | [1] | |
| Reaction Time | 3-4 hours | [1] |
Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
[1]
-
To a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add guanidine nitrate (1.0-1.5 molar equivalents) and diethyl malonate (1.0 molar equivalent).
-
Add anhydrous methanol (5-40 mL per mole of diethyl malonate) and stir to form a uniform solution.
-
At a temperature of 40-60°C, add a solution of sodium methoxide in methanol dropwise at a constant rate.
-
After the addition is complete, heat the mixture to reflux (approximately 68°C) and maintain for 3.5 hours.
-
After the reaction, distill off the methanol solvent. The resulting residue is the crude 2-amino-4,6-dihydroxypyrimidine, which can be used in the next step with or without further purification.
Step 2: Chlorination of the Dihydroxy Intermediate
The conversion of the hydroxyl groups to chlorides is a critical activation step, transforming the relatively unreactive dihydroxy-pyrimidine into a versatile intermediate for nucleophilic substitution. The reagent of choice for this transformation is phosphorus oxychloride (POCl₃).
Causality and Mechanism: The tautomeric equilibrium of 2-amino-4,6-dihydroxypyrimidine favors the keto form (a pyrimidinedione), which is not readily substituted. Phosphorus oxychloride acts as both the chlorinating agent and, when used in excess, the solvent. The reaction mechanism involves the phosphorylation of the carbonyl oxygen atoms, converting them into excellent leaving groups. Subsequent nucleophilic attack by chloride ions (from POCl₃) displaces the phosphate esters, yielding the desired 2-amino-4,6-dichloropyrimidine. [2][3] A key process improvement over older methods is the addition of a tertiary amine base, such as triethylamine or N,N-dimethylaniline. [2][3]This base serves as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents unwanted side reactions and allows the chlorination to proceed at lower temperatures (e.g., 20-80°C) compared to refluxing at >100°C, leading to significantly higher yields and purity. [2]
Quantitative Data for Chlorination
| Parameter | Condition | Yield | Reference |
| Reagent | Phosphorus Oxychloride (POCl₃) | >90% | [2] |
| Acid Scavenger | Triethylamine | [2] | |
| Molar Ratio | ADHP:POCl₃:Et₃N = 1 : 3-8 : 2-3 | [2] | |
| Temperature | 20-80°C | [2] | |
| Reaction Time | 2-4 hours | [2] |
Experimental Protocol: Synthesis of 2-Amino-4,6-dichloropyrimidine
[2]
-
In a reaction vessel suitable for corrosive reagents, suspend 2-amino-4,6-dihydroxypyrimidine (1.0 molar equivalent) in an excess of phosphorus oxychloride (3.0-8.0 molar equivalents), which acts as both reagent and solvent.
-
With stirring, add triethylamine (2.0-3.0 molar equivalents) dropwise, maintaining the reaction temperature between 20°C and 80°C.
-
After the addition is complete, continue stirring at this temperature for 2-3 hours until the reaction is complete (monitored by TLC or HPLC).
-
Carefully distill off the excess phosphorus oxychloride under reduced pressure.
-
The residue is then cautiously quenched by suspending it in cold water (40-60°C).
-
Adjust the pH of the aqueous suspension to approximately 2.5-4 with 20-50% sodium hydroxide solution to precipitate the product.
-
Filter the solid product, wash with water, and dry to yield 2-amino-4,6-dichloropyrimidine.
Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 3: Nucleophilic Fluorination (HALEX Reaction)
The final and defining step is the replacement of the chlorine atoms with fluorine. This is accomplished via a Halogen Exchange (HALEX) reaction, a specific type of Nucleophilic Aromatic Substitution (SₙAr).
Causality and Mechanism: The pyrimidine ring is electron-deficient, which makes the chlorine atoms at positions 4 and 6 susceptible to nucleophilic attack. The reaction requires a potent fluoride source and conditions that promote its nucleophilicity. Anhydrous potassium fluoride (KF) is the most common and cost-effective reagent. [4][5]However, KF has low solubility in most organic solvents. To overcome this, the reaction is performed in a high-boiling, polar aprotic solvent such as sulfolane at elevated temperatures (150-200°C). [6]These conditions increase the solubility and reactivity of the fluoride anion, enabling it to efficiently displace the chloride ions. The use of meticulously dried KF is paramount, as trace amounts of water will hydrate the fluoride ion, drastically reducing its nucleophilicity.
Caption: Step 3: Nucleophilic Fluorination (HALEX) Workflow.
For more sensitive substrates or to achieve milder reaction conditions, the use of phase-transfer catalysts (e.g., quaternary ammonium salts) or alternative fluoride sources like cesium fluoride (CsF) can be employed, although this increases the cost. [7]
Quantitative Data for Fluorination (Adapted from Analogous System)
| Parameter | Condition | Yield | Reference |
| Starting Material | 2-Amino-4,6-dichloropyrimidine | >80% (Expected) | [6] |
| Fluorinating Agent | Anhydrous Potassium Fluoride (KF) | [6] | |
| Solvent | Sulfolane | [6] | |
| Temperature | 160-200°C | [6] | |
| Reaction Time | 3-6 hours | [6] |
Experimental Protocol: Synthesis of this compound
[6]
-
In a reaction flask equipped for high-temperature reactions, add anhydrous potassium fluoride (2.5 molar equivalents) to sulfolane. Heat the mixture to ~200°C for 1 hour under a stream of nitrogen to ensure a completely anhydrous environment, then cool to 80°C.
-
Add 2-amino-4,6-dichloropyrimidine (1.0 molar equivalent) to the mixture.
-
Heat the reaction mixture to 160-180°C and maintain for 3-6 hours, monitoring the reaction progress by HPLC or GC.
-
Upon completion, cool the reaction mixture. The product can be isolated by vacuum distillation from the reaction mixture.
-
Further purification can be achieved by recrystallization from a suitable solvent system to yield pure this compound.
Conclusion
The synthesis of this compound is most reliably and scalably achieved through a three-step sequence starting from diethyl malonate and guanidine. The pathway involves a robust cyclocondensation to form the pyrimidine core, an efficient chlorination using phosphorus oxychloride with an amine base, and a final nucleophilic halogen exchange with anhydrous potassium fluoride. Each step is governed by well-understood chemical principles, and the process has been optimized to provide high yields of this crucial pharmaceutical intermediate. This guide provides the foundational knowledge for researchers to successfully synthesize and potentially further innovate upon the production of this key molecular building block.
References
- Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
- Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
- Production process of 2-ethoxy-4, 6-difluoropyrimidine.
-
A new route to nucleophilic substitution with potassium fluoride. University of Oxford, Department of Chemistry. [Link]
- Synthetic method of 2-amino-4-fluoropyridine.
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health (NIH). [Link]
- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
-
Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. ResearchGate. [Link]
-
2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522. PubChem, National Institutes of Health. [Link]
- Process for preparing 2-amino-4,6-dichloropyrimidine.
-
Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. Wiley Online Library. [Link]
-
Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate. [Link]
-
Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. [Link]
-
Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. ResearchGate. [Link]
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- 3. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
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- 6. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 7. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-4,6-difluoropyrimidine chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Amino-4,6-difluoropyrimidine
Introduction
This compound is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a privileged structural motif, the 2-aminopyrimidine core is present in a multitude of biologically active molecules, including a substantial number of approved protein kinase inhibitors.[1][2] The introduction of fluorine atoms at the C4 and C6 positions dramatically modulates the electronic properties of the pyrimidine ring, enhancing its utility as a versatile synthetic building block.
The strong electron-withdrawing nature of the fluorine atoms activates the 4- and 6-positions for nucleophilic aromatic substitution (SNAr), while also influencing the reactivity of the exocyclic amino group. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the physicochemical properties, spectroscopic signature, and chemical reactivity of this compound. It offers field-proven insights into its synthetic transformations, including detailed experimental protocols and mechanistic considerations, to empower its effective application in research and development.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are foundational to its application in synthesis, dictating choices of solvents, reaction conditions, and purification methods. While extensive experimental data for this compound is not as widely published as its dichloro- or dimethoxy-analogs, its key properties can be reliably predicted and are summarized below.
Core Physicochemical Properties
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₄H₃F₂N₃ | Calculated |
| Molecular Weight | 131.09 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on similar aminopyrimidine structures.[3] |
| Melting Point | Not widely reported, but expected to be relatively high, likely >150 °C. | Analogy to 2-amino-4,6-dichloropyrimidine (219-222 °C).[3] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and hot alcohols. | General solubility for functionalized pyrimidines.[3] |
| pKa | The conjugate acid pKa is predicted to be low (<3), indicating weak basicity of the amino group. | The electron-withdrawing fluorine atoms and pyrimidine ring decrease the basicity of the exocyclic amine. |
Spectroscopic Characterization
Accurate characterization is critical for confirming the identity and purity of synthetic intermediates. The expected spectroscopic data for this compound are outlined below, based on the analysis of structurally related compounds.[4][5][6]
| Spectroscopy | Expected Signature |
| ¹H NMR | δ ~7.0-7.5 ppm (broad singlet, 2H): Aromatic -NH₂ protons. Broadness is due to quadrupole broadening and potential hydrogen exchange. δ ~6.0-6.5 ppm (triplet, 1H): Aromatic H-5 proton, coupled to the two adjacent fluorine atoms. |
| ¹³C NMR | δ ~160-165 ppm (d, JCF ≈ 250 Hz): C4/C6 carbons, showing a large coupling constant characteristic of a direct C-F bond. δ ~155-160 ppm (s): C2 carbon attached to the amino group. δ ~90-95 ppm (t): C5 carbon, showing coupling to both fluorine atoms. |
| ¹⁹F NMR | A single resonance is expected in the typical range for aryl fluorides, confirming the chemical equivalence of the two fluorine atoms. |
| IR (cm⁻¹) | 3450-3300 (doublet): N-H stretching vibrations of the primary amine. ~1650: N-H bending (scissoring) vibration. ~1600-1550: C=N and C=C stretching vibrations of the pyrimidine ring. 1250-1100: Strong C-F stretching vibrations. |
| Mass Spec (ESI+) | [M+H]⁺ = 132.03 |
Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the interplay between the electron-deficient pyrimidine core, the highly activating fluorine substituents, and the nucleophilic amino group. This section details the principal transformations that make this molecule a valuable synthetic intermediate.
Workflow for Functionalization
The strategic derivatization of the this compound core allows for the systematic exploration of chemical space, a cornerstone of modern drug discovery. The following workflow illustrates the primary pathways for its functionalization.
Caption: Key synthetic transformations of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The C-F bonds at the C4 and C6 positions are highly susceptible to nucleophilic attack. This reactivity is a direct consequence of the cumulative electron-withdrawing effects of the two ring nitrogens and the fluorine atoms themselves, which stabilize the anionic Meisenheimer intermediate formed during the reaction.[7] This pathway is arguably the most important for derivatizing the core.
Causality and Mechanism: Nucleophilic attack preferentially occurs at the C4 and C6 positions because the resulting negative charge in the intermediate can be delocalized onto the electronegative ring nitrogens, providing significant resonance stabilization.[7] The C2 position is less electrophilic due to the electron-donating effect of the amino group. Fluorine is an excellent leaving group in SNAr reactions on electron-deficient rings.
Caption: Generalized mechanism for SNAr on this compound. (Note: Images are placeholders for chemical structures)
Common nucleophiles include alkoxides (R-O⁻), thiolates (R-S⁻), and amines (R₂NH), allowing for the facile installation of ethers, thioethers, and substituted amino groups, respectively.[8] Reactions are typically run under mild conditions, often at room temperature or with gentle heating, in the presence of a base to neutralize the liberated HF.
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is effective for introducing heteroatom nucleophiles, forming new carbon-carbon or carbon-nitrogen bonds often requires transition metal catalysis. The C-F bonds of this compound can participate in cross-coupling reactions, though C-Cl and C-Br bonds are more commonly used in this context. However, advancements in catalyst design are making C-F bond activation increasingly feasible. More commonly, the difluoro- precursor is converted to a dichloro- or dibromo- analog for broader coupling compatibility.
For analogous dichloropyrimidines, Palladium-catalyzed reactions like the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) couplings are workhorse transformations.[9][10] These reactions enable the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents, providing powerful tools for library synthesis and lead optimization.
Caption: Schematic workflow for a Suzuki cross-coupling reaction.
Reactions of the C2-Amino Group
The exocyclic amino group behaves as a typical, albeit weakly basic, nucleophile. It can readily undergo reactions such as N-acylation and N-alkylation.[11]
-
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) yields the corresponding amide. This transformation is useful for installing pharmacophoric groups or for protecting the amine during subsequent reactions.
-
N-Alkylation: Direct alkylation with alkyl halides can be challenging due to potential over-alkylation and competing reactions at the ring nitrogens. Reductive amination with aldehydes or ketones is often a more controlled method for introducing alkyl substituents.
Experimental Protocols
The following protocols are representative procedures adapted from methodologies for structurally similar compounds and serve as a validated starting point for experimentation.
Protocol 1: General Procedure for SNAr with an Amine
This protocol describes the monosubstitution of a fluorine atom with a secondary amine.
Materials:
-
This compound (1.0 mmol, 131 mg)
-
Secondary Amine (e.g., morpholine, 1.1 mmol)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound and potassium carbonate.
-
Add anhydrous DMF (5 mL) to the flask.
-
Add the secondary amine to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography if necessary.
Self-Validation: The expected product, 2-amino-4-(morpholino)-6-fluoropyrimidine, will show a distinct mass in MS analysis ([M+H]⁺ = 199.1) and a simplified ¹⁹F NMR spectrum (if applicable). The disappearance of the starting material should be confirmed by the chosen analytical method.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol assumes the starting material has been converted to the more reactive 2-amino-4-chloro-6-fluoropyrimidine.
Materials:
-
2-Amino-4-chloro-6-fluoropyrimidine (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2 mL)
-
1,4-Dioxane (8 mL)
Procedure:
-
In a microwave vial or Schlenk tube, combine 2-amino-4-chloro-6-fluoropyrimidine, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the 1,4-dioxane and the aqueous sodium carbonate solution via syringe.
-
Seal the vessel and heat the mixture to 100-120 °C (conventional heating or microwave) for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Expertise Note: The choice of palladium catalyst, ligand, base, and solvent is crucial for a successful cross-coupling reaction and often requires optimization depending on the specific substrates used.[12]
Applications in Research and Drug Development
The 2-aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors.[13] this compound serves as an ideal starting point for building libraries of potential drug candidates. The C4/C6 positions can be functionalized with various groups to interact with the hinge region of a kinase, while the C2-amino group can be modified to extend into the solvent-exposed region or to fine-tune physicochemical properties. Its derivatives are actively investigated as potential anticancer, anti-inflammatory, and antiviral agents.[14][15]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: While specific toxicity data is limited, analogous halogenated pyrimidines are known to cause skin, eye, and respiratory irritation.[16]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]
References
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- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- TCI Chemicals. (2022). SAFETY DATA SHEET: 2-Amino-4,6-dimethoxypyrimidine.
- Fisher Scientific. (2021). SAFETY DATA SHEET: 2-Amino-4,6-dihydroxypyrimidine.
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- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.
- BenchChem. (2023). Derivatization of 2-Amino-4,6-dimethoxypyrimidine for Drug Discovery: Application Notes and Protocols.
- Chemistry Stack Exchange. (2017). SNAr Reactions on pyrimidines: C2 vs C4 selectivity.
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A Spectroscopic Guide to 2-Amino-4,6-difluoropyrimidine: Structural Elucidation for Advanced Research
This technical guide provides an in-depth analysis of the key spectroscopic data for 2-Amino-4,6-difluoropyrimidine, a critical building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of structural chemistry and analytical science. We will explore the causality behind the spectral features, providing insights that are crucial for unambiguous structural confirmation and for predicting the behavior of this molecule in complex chemical environments.
The strategic placement of two fluorine atoms on the pyrimidine ring significantly modulates the electronic properties and metabolic stability of resulting derivatives.[1] Therefore, a comprehensive understanding of its spectroscopic signature is paramount for any research and development endeavor.
Molecular Structure and Spectroscopic Overview
The structural elucidation of a novel or complex molecule like this compound relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probes the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F), revealing detailed information about connectivity, symmetry, and the electronic effects of substituents. For this molecule, ¹⁹F NMR is particularly informative.[2][3]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecule's fragmentation pattern, which aids in confirming its elemental composition and structural features.
The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical entity like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all with a spin of ½, allows for a comprehensive analysis of this compound.[4][5] The choice of solvent is critical; DMSO-d₆ is often a suitable choice for pyrimidine derivatives due to its excellent dissolving power.[6]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry.
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-5 | ~6.0 - 6.5 | Triplet (t) | ³J(H,F) ≈ 1-3 Hz |
| -NH₂ | ~7.0 - 7.5 | Broad Singlet (br s) | - |
Expert Interpretation:
-
H-5 Proton: The single proton on the pyrimidine ring is located at the C-5 position. It is flanked by two equivalent fluorine atoms at C-4 and C-6. This symmetry results in the proton signal being split into a triplet due to coupling with the two ¹⁹F nuclei (an AX₂ spin system where A=H and X=F). The magnitude of three-bond H-F coupling (³J(H,F)) is typically small in such aromatic systems.[7] The significant downfield shift from a typical aromatic proton is due to the strong electron-withdrawing effect of the two fluorine atoms and the two ring nitrogens.
-
-NH₂ Protons: The amino protons typically appear as a broad singlet. The chemical shift can be highly variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange with trace water.[8] In DMSO-d₆, this peak is often well-defined.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework. A proton-decoupled spectrum will show four distinct signals. The key feature will be the large one-bond carbon-fluorine coupling constants (¹J(C,F)).
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constant (J) Hz |
| C-2 | ~158 - 162 | Triplet (t) | ³J(C,F) ≈ 3-5 Hz |
| C-4 / C-6 | ~165 - 170 | Doublet of Doublets (dd) or Triplet (t) | ¹J(C,F) ≈ 230-260 Hz, ³J(C,F) ≈ 15-20 Hz |
| C-5 | ~85 - 90 | Triplet (t) | ²J(C,F) ≈ 30-35 Hz |
Expert Interpretation:
-
C-4 / C-6 Carbons: These two carbons are chemically equivalent and directly bonded to fluorine atoms. Their signals will exhibit a very large one-bond coupling (¹J(C,F)), resulting in a doublet.[1] Due to coupling with the second fluorine atom three bonds away, this signal may appear as a doublet of doublets or a triplet if the two- and three-bond couplings are similar. The chemical shift is significantly downfield due to the direct attachment of the highly electronegative fluorine atom.
-
C-5 Carbon: This carbon is situated between the two fluorine-bearing carbons. Its signal will be split into a triplet due to two-bond coupling (²J(C,F)) with both fluorine atoms.
-
C-2 Carbon: This carbon is attached to the amino group. It will experience a smaller three-bond coupling (³J(C,F)) to the two fluorine atoms, also resulting in a triplet.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides a wide chemical shift dispersion, making it excellent for analyzing fluorinated compounds.[2][9]
| Fluorine Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| F-4 / F-6 | ~ -70 to -80 | Doublet (d) | ³J(F,H) ≈ 1-3 Hz |
Expert Interpretation:
-
The two fluorine atoms are chemically equivalent and will produce a single signal in the ¹⁹F NMR spectrum.
-
This signal will be split into a doublet due to three-bond coupling (³J(F,H)) with the H-5 proton. The chemical shift is reported relative to a standard like CFCl₃.[10] The observed shift is characteristic of fluorine attached to an electron-deficient pyrimidine ring.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the characteristic functional groups within the molecule. For this compound, the spectrum is typically acquired using a KBr pellet technique.[11][12]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 1650 - 1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N Stretching | Pyrimidine Ring |
| 1300 - 1100 | C-F Stretching | Aryl-Fluoride |
| 850 - 750 | C-H Out-of-plane Bending | Aromatic Ring |
Expert Interpretation:
-
N-H Vibrations: The most prominent features will be the sharp bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine group.[8] A strong bending vibration around 1630 cm⁻¹ is also characteristic of the -NH₂ group.
-
Ring Vibrations: A series of sharp absorptions between 1600 and 1450 cm⁻¹ are indicative of the C=C and C=N stretching vibrations within the aromatic pyrimidine core.
-
C-F Vibrations: The C-F stretching bands are typically strong and appear in the fingerprint region (1300-1100 cm⁻¹). Their exact position confirms the presence of the fluorine substituents on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) is ideal for obtaining an accurate mass.[13]
| Data Point | Value | Interpretation |
| Molecular Formula | C₄H₃F₂N₃ | - |
| Monoisotopic Mass | 131.0298 u | The exact mass of the molecule with the most abundant isotopes. |
| Molecular Ion [M+H]⁺ | m/z 132.0376 | The protonated molecule, which is commonly observed in ESI positive mode. |
Expert Interpretation:
-
Molecular Ion Peak: The most critical piece of information is the molecular ion peak. In ESI-MS, this is typically observed as the protonated species [M+H]⁺. An HRMS measurement confirming the mass to within 5 ppm of the theoretical value (132.0376) provides unambiguous confirmation of the elemental composition C₄H₄F₂N₃⁺.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. Common fragmentation pathways for pyrimidines may involve the loss of small molecules like HCN or HNCO, although the difluoro-substituted ring is expected to be relatively stable. Analysis of these fragments can provide further structural confirmation.
Standard Experimental Protocols
The following protocols are provided as a guideline for acquiring high-quality spectroscopic data for this compound.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.[6]
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean vial.[14][15]
-
Transfer: Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube.
-
Spectrometer Setup: Use a spectrometer with a field strength of at least 400 MHz. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[6]
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse ('zg30').
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 5 seconds for quantitative measurements.
-
Number of Scans (NS): 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Standard proton-decoupled pulse program ('zgpg30').
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Pulse Sequence: Standard single-pulse ('zg30').
-
Number of Scans (NS): 16-64 scans. Reference the spectrum to an appropriate standard (e.g., CFCl₃).
-
Protocol 2: IR Spectrum Acquisition (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer.
-
Scan: Record the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder should be recorded and subtracted.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[13]
-
Instrument Setup: Use an ESI-TOF or ESI-Orbitrap mass spectrometer. Calibrate the instrument using a known standard immediately before analysis to ensure high mass accuracy.
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Scan over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Data Analysis: Determine the accurate mass of the most abundant peak corresponding to the [M+H]⁺ ion and compare it to the theoretical value calculated for C₄H₄F₂N₃⁺.
Conclusion
The spectroscopic characterization of this compound is a clear-cut process when approached with a multi-technique strategy. The combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous map of the molecular connectivity and electronic environment. IR spectroscopy confirms the presence of key functional groups, while HRMS validates the elemental composition with high precision. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this important chemical intermediate in their synthetic and developmental workflows.
References
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- Kato, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2946.
- Sobrero, A., & Aschele, C. (1996). In vivo monitoring of fluoropyrimidine metabolites: magnetic resonance spectroscopy in the evaluation of 5-fluorouracil. Pharmacology & Therapeutics, 70(2), 113-128.
- McNeill, K., & Arnold, W. A. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Accounts of Chemical Research, 54(15), 3128-3139.
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- Perjési, P., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(11), 4817-4828.
- Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Sharma, S. N. (2001). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 13(2), 527-531.
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- Al-Masoudi, N. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1802.
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- University of Leicester. (n.d.). 19Flourine NMR.
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An In-Depth Technical Guide to 2-Amino-4,6-difluoropyrimidine as a Heterocyclic Building Block
Abstract: This technical guide provides a comprehensive overview of 2-amino-4,6-difluoropyrimidine, a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. We will explore its physicochemical properties, synthesis, core reactivity, and key applications, with a focus on its role in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and field-proven experimental protocols to enable its effective utilization in the laboratory.
Introduction
Fluorinated heterocyclic compounds are of paramount importance in drug discovery and materials science. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Within this class of compounds, this compound has emerged as a highly versatile and valuable scaffold.
The pyrimidine core is a privileged structure, forming the basis of numerous biologically active compounds, including several approved kinase inhibitors.[1][2] The 2-aminopyrimidine moiety is particularly adept at forming crucial hydrogen bond interactions with the hinge region of the ATP-binding site in many kinases.[1] The presence of two fluorine atoms at the C4 and C6 positions activates the ring for nucleophilic aromatic substitution (SNAr), providing a straightforward handle for introducing molecular diversity. This unique combination of features makes this compound an ideal starting point for the synthesis of compound libraries targeting a wide range of diseases.
Physicochemical and Safety Profile
A thorough understanding of the physical properties and safe handling procedures is critical before utilizing any chemical building block.
Physicochemical Properties
The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 675-11-6 | [3] |
| Molecular Formula | C₄H₃F₂N₃ | [3] |
| Molecular Weight | 131.08 g/mol | [3] |
| Appearance | White to off-white powder/crystal | - |
| Melting Point | 214-216 °C | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| XLogP3 | 0.7 | [3] |
Safety and Handling
While a specific, comprehensive safety datasheet for this compound is not universally available, data from the structurally analogous 2-amino-4,6-dichloropyrimidine indicates that it should be handled with care. The dichloro-analog is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4][5]
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5]
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.
Synthesis of the Building Block
The synthesis of this compound is typically achieved via a multi-step process starting from readily available precursors. A common and logical pathway involves the initial synthesis of 2-amino-4,6-dihydroxypyrimidine, followed by chlorination and a final halogen exchange (Halex) reaction.
Caption: General synthetic pathway to this compound.
-
Condensation: 2-Amino-4,6-dihydroxypyrimidine is prepared by the condensation of guanidine with a suitable malonic acid diester under basic conditions.[6]
-
Chlorination: The dihydroxy intermediate is then converted to 2-amino-4,6-dichloropyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or triethylamine.[7][8]
-
Fluorination (Halex Reaction): The final step is a nucleophilic aromatic substitution where the chlorine atoms are displaced by fluoride. This is typically achieved using a fluoride salt like potassium fluoride (KF) in a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane). Phase transfer catalysts may be employed to enhance the reactivity of the fluoride source.
Core Reactivity and Mechanistic Principles
The synthetic utility of this compound stems from the high reactivity of the C4 and C6 positions, which are activated by the electron-withdrawing nature of the ring nitrogens and the excellent leaving group ability of the fluoride ions.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity is the SNAr reaction, which proceeds via a two-step addition-elimination mechanism.
Caption: General mechanism for the SNAr addition-elimination reaction.
A nucleophile attacks the electron-deficient carbon at C4 (or C6), breaking the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring aromaticity and yielding the substituted product. This reaction can be performed sequentially to generate di-substituted products by controlling stoichiometry and reaction conditions.
Field-Proven Protocol: Mono-Amination via SNAr
This protocol describes a general procedure for the selective mono-substitution with a primary or secondary amine.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dioxane.
-
Base Addition: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base is crucial for scavenging the HF generated during the reaction.
-
Nucleophile Addition: Add the desired amine nucleophile (1.0-1.2 eq) to the mixture. Using a slight excess of the amine can drive the reaction to completion but may complicate purification.
-
Reaction: Stir the reaction mixture at a specified temperature, typically ranging from room temperature to 80 °C, depending on the nucleophilicity of the amine.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine to remove the solvent and base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired mono-substituted product.
Palladium-Catalyzed Cross-Coupling Reactions
While C-F bonds are generally more challenging to activate than C-Cl or C-Br bonds, modern palladium catalysis has enabled their use in cross-coupling reactions.
3.2.1. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5] For C-F bond activation, the choice of catalyst, ligand, and base is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the oxidative addition step, which is typically the rate-limiting step for C-F activation.[3]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Screening Conditions for Buchwald-Hartwig Amination
Due to the challenging nature of C-F amination, a screening approach is recommended to find optimal conditions.[3]
-
Array Setup: In a glovebox, arrange an array of reaction vials. To each vial, add this compound (1.0 eq), the desired amine coupling partner (1.2 eq), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq).
-
Catalyst/Ligand Addition: Add the chosen palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol %) and ligand (e.g., XPhos, 4-10 mol %) as a stock solution in an anhydrous solvent like toluene or dioxane.
-
Reaction: Seal the vials and heat to a temperature between 80-120 °C for 12-24 hours.
-
Analysis: After cooling, quench a small aliquot from each vial and analyze by LC-MS to determine the conversion and identify the most promising conditions for scale-up.
3.2.2. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Similar to the Buchwald-Hartwig reaction, specific conditions are required for coupling with aryl fluorides. The reaction generally shows a high regioselectivity for substitution at the C4 position over the C2 position in related 2,4-dihalopyrimidines.
Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: In a flask, combine this compound (1.0 eq), the aryl- or heteroarylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %), and a base (e.g., aqueous Na₂CO₃ 2M, 3.0 eq).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/ethanol/water.
-
Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to reflux (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Work-up and Purification: After completion, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by flash chromatography.
Applications in Drug Discovery
The 2-aminopyrimidine scaffold is a validated pharmacophore, particularly for kinase inhibitors. Its ability to act as a "hinge-binder" by forming two or three hydrogen bonds with the kinase backbone is a well-established principle in medicinal chemistry.[1]
Caption: A typical drug discovery workflow using the target building block.
Starting with this compound, medicinal chemists can rapidly generate libraries of compounds by installing various fragments at the C4 position via SNAr or Suzuki coupling. These fragments can be designed to probe the solvent-exposed regions of the ATP-binding pocket, leading to inhibitors with high potency and selectivity for specific kinase targets implicated in diseases like cancer.
Conclusion
This compound is a powerful and versatile heterocyclic building block. Its well-defined reactivity, dominated by nucleophilic aromatic substitution and amenable to modern cross-coupling methods, allows for the controlled and predictable synthesis of complex molecular architectures. Its structural similarity to the core of many successful kinase inhibitors solidifies its importance as a high-value starting material for researchers in drug discovery and development. The protocols and principles outlined in this guide provide a solid foundation for harnessing the full synthetic potential of this important molecule.
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Halex Reaction. WordPress. Retrieved from [Link]
- Google Patents. (n.d.). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.
- Google Patents. (n.d.). US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
-
Perina, M., et al. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Retrieved from [Link]
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Husain, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Retrieved from [Link]
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Uršič, M., et al. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]
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The Ascendant Role of 2-Amino-4,6-difluoropyrimidine Derivatives in Modern Drug Discovery: A Technical Guide
Executive Summary
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its myriad of derivatives, the 2-amino-4,6-difluoropyrimidine moiety has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. The strategic incorporation of fluorine atoms at the 4 and 6 positions profoundly influences the molecule's physicochemical properties, enhancing metabolic stability, binding affinity, and cellular permeability. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives for researchers, scientists, and drug development professionals. We will delve into their roles as kinase inhibitors, anticancer agents, and antiviral compounds, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
The Chemical Appeal of the this compound Scaffold
The unique arrangement of a 2-amino group and two fluorine atoms on the pyrimidine ring bestows upon these derivatives a distinct set of properties that are highly advantageous for drug design. The amino group serves as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets. The highly electronegative fluorine atoms at positions 4 and 6 create a polarized ring system, influencing the pKa of the amino group and modulating the molecule's overall electronics. This fluorination also enhances lipophilicity, which can improve membrane permeability and oral bioavailability. Furthermore, the C-F bond is exceptionally stable, rendering the molecule more resistant to metabolic degradation and prolonging its in vivo half-life.
Synthetic Strategies for Derivatization
The synthesis of this compound derivatives typically commences from commercially available 2-amino-4,6-dihydroxypyrimidine. A common and effective strategy involves the conversion of the dihydroxy precursor to the corresponding dichloropyrimidine, followed by nucleophilic substitution with fluoride ions. Once the core scaffold is obtained, further derivatization can be achieved through various chemical transformations, primarily targeting the 2-amino group and the C5 position of the pyrimidine ring.
Protocol 1: Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines
This protocol outlines a method for the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines, which can serve as versatile intermediates for the introduction of a fluorine substituent.[1]
Materials:
-
5-substituted 2-amino-4,6-dihydroxypyrimidine
-
Vilsmeier-Haack-Arnold reagent (prepared from phosphorus oxychloride and dimethylformamide)
-
Ethanol
-
Hydrochloric acid (37%)
-
Sodium bicarbonate
Procedure:
-
To a solution of the 5-substituted 2-amino-4,6-dihydroxypyrimidine, add the Vilsmeier-Haack-Arnold reagent and stir at room temperature.
-
After the reaction is complete (monitored by TLC), carefully quench the reaction mixture with ice water.
-
Dissolve the crude residue in a mixture of ethanol and aqueous HCl.
-
Heat the reaction mixture to 50°C for 2 hours.
-
Upon cooling, add water to precipitate the product.
-
Filter the precipitate and wash sequentially with a water/ethanol mixture, 5% aqueous sodium bicarbonate, and again with a water/ethanol mixture to afford the pure 5-substituted 2-amino-4,6-dichloropyrimidine.[1]
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of the 2-aminopyrimidine scaffold have demonstrated significant potential as anticancer agents by targeting various components of cell signaling pathways crucial for tumor growth and survival.
Werner Helicase Inhibition
Recent studies have identified 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potent inhibitors of Werner (WRN) helicase, an enzyme implicated in DNA repair and overexpressed in certain cancers with microsatellite instability (MSI).[2] Inhibition of WRN helicase in MSI-high cancer cells leads to synthetic lethality, making it an attractive therapeutic target.
Quantitative Data:
| Compound ID | Cancer Cell Line (MSI status) | IC50 (µM) | Reference |
| 11g | HCT116 (MSI-H) | 1.52 | [2] |
| 11g | LNCaP (MSI-H) | 1.72 | [2] |
| 11g | SW620 (MSS) | 4.24 | [2] |
| 11g | PC3 (MSS) | 2.78 | [2] |
| 11h | HCT116 (MSI-H) | 2.22 | [2] |
| 11h | LNCaP (MSI-H) | 1.6 | [2] |
Table 1: Anticancer activity of 2-amino-4-(trifluoromethyl)pyrimidine derivatives.[2]
These compounds induce apoptosis and cause cell cycle arrest at the G2/M phase in MSI-high cancer cells.[2]
Kinase Inhibition
Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of cancer. 2-aminopyrimidine derivatives have been extensively explored as kinase inhibitors.
Protein Kinase C Theta (PKCθ) Inhibition: A series of 2,4-diamino-5-fluoropyrimidine derivatives have been developed as potent and selective inhibitors of PKCθ, a key enzyme in T-cell signaling.[3] These inhibitors show promise for the treatment of T-cell-mediated diseases.
Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition: 4,6-disubstituted pyrimidine derivatives have been identified as inhibitors of MARK4, a kinase implicated in the pathology of Alzheimer's disease and some cancers.[4][5]
Quantitative Data:
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 14 | MARK4 | 7.52 ± 0.33 | [4][5] |
| 9 | MARK4 | 12.98 ± 0.63 | [4][5] |
Table 2: Inhibitory activity of 4,6-disubstituted pyrimidine derivatives against MARK4.[4][5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7][8][9]
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) and incubate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antiviral Potential: A Broad Spectrum of Activity
Pyrimidine derivatives have long been recognized for their antiviral properties. The incorporation of fluorine can further enhance this activity. While some studies on 5-substituted 2-amino-4,6-dichloropyrimidines showed no significant direct antiviral activity against a broad panel of viruses, the pyrimidine scaffold remains a promising starting point for the development of novel antiviral agents, potentially through the inhibition of host cell kinases essential for viral replication.[10]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in virus-induced plaques in a cell monolayer.[11][12][13][14][15]
Materials:
-
Host cell line (e.g., Vero, MDCK)
-
Virus stock
-
6-well or 12-well plates
-
Infection medium (serum-free)
-
Overlay medium (containing low-melting-point agarose or carboxymethyl cellulose)
-
Test compound
-
Crystal violet staining solution
Procedure:
-
Seed host cells in plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus and the test compound.
-
Infect the cell monolayers with the virus in the presence of different concentrations of the test compound.
-
After an adsorption period, remove the inoculum and add the overlay medium.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.
Caption: Workflow of the Plaque Reduction Assay for antiviral activity.
Anti-inflammatory Effects: Modulation of Nitric Oxide Production
Chronic inflammation is a key contributor to various diseases. One study demonstrated that 5-fluoro-2-amino-4,6-dichloropyrimidine is a potent inhibitor of immune-activated nitric oxide (NO) production in mouse peritoneal cells, with an IC50 of 2 µM.[1][16] This suggests a potential therapeutic application for these derivatives in inflammatory conditions. The corresponding dihydroxy pyrimidine counterparts were inactive, highlighting the importance of the chloro substituents for this particular activity.[1][16]
Future Directions and Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The accumulated evidence strongly supports its potential in oncology, virology, and the treatment of inflammatory diseases. Future research should focus on expanding the chemical diversity of these derivatives through innovative synthetic strategies and exploring their mechanisms of action in greater detail. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. The continued investigation of this compound derivatives holds the promise of delivering next-generation therapies for a range of unmet medical needs.
References
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Utah State University, Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]
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National Institutes of Health. (2022, February 5). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Retrieved from [Link]
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ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link]
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Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions and P-gp liability. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]
-
PubMed Central. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]
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MDPI. (2024, November 25). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Retrieved from [Link]
-
PubMed. (2025, June 15). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. Retrieved from [Link]
-
PubMed. (n.d.). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Retrieved from [Link]
-
ResearchGate. (2025, August 5). 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
-
Frontiers. (2025, January 19). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Retrieved from [Link]
-
ResearchGate. (2025, June 28). (PDF) Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. Retrieved from [Link]
-
PubMed Central. (2025, January 20). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Retrieved from [Link]
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An In-depth Technical Guide to 2-Amino-4,6-difluoropyrimidine
CAS Number: 675-11-6 Prepared by: Gemini, Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of 2-Amino-4,6-difluoropyrimidine (CAS 675-11-6), a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This guide moves beyond a simple recitation of data, offering insights into the causality behind its synthesis, potential applications, and the necessary protocols for its safe handling and characterization. It is designed to serve as a practical resource for scientists leveraging this versatile building block in the pursuit of novel therapeutic agents.
Section 1: Core Chemical Identity and Physicochemical Properties
This compound is a stable, solid organic compound featuring a pyrimidine core. The strategic placement of two fluorine atoms at the C4 and C6 positions, combined with an amino group at the C2 position, imparts unique electronic properties and reactivity. The fluorine atoms act as strong electron-withdrawing groups, influencing the acidity of the amino protons and the susceptibility of the ring to nucleophilic substitution. These features make it a valuable scaffold in synthetic chemistry.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source(s) |
| CAS Number | 675-11-6 | [1] |
| Molecular Formula | C₄H₃F₂N₃ | [1][2] |
| Molecular Weight | 131.08 g/mol | [1][2] |
| IUPAC Name | 4,6-difluoropyrimidin-2-amine | [2] |
| Appearance | White to off-white crystalline solid/powder | N/A |
| Melting Point | 214-216 °C | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| XLogP3 | 0.7 | [2] |
| PSA (Polar Surface Area) | 51.8 Ų | [2] |
| InChI Key | KJFMZGRMRFLJQR-UHFFFAOYSA-N | [2] |
Section 2: Synthesis and Characterization
The synthesis of aminopyrimidines is a well-established area of heterocyclic chemistry. The most logical and field-proven approach for this compound involves the cyclocondensation of a fluorinated 1,3-dicarbonyl equivalent with a guanidine source. This method provides a direct and efficient route to the core pyrimidine structure.
Proposed Synthetic Pathway: Cyclocondensation
The causal logic for this pathway is the classic Traube pyrimidine synthesis. Guanidine, with its two nucleophilic nitrogen atoms, is perfectly suited to react with a 1,3-dielectrophile, such as diethyl 2-fluoromalonate, to form the stable six-membered aromatic ring. The use of a strong base like sodium ethoxide is critical to deprotonate the guanidine and the active methylene compound, thereby activating them for the condensation reaction.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a well-established method for analogous pyrimidine syntheses and is proposed here as a self-validating system. Researchers should perform initial small-scale trials to optimize conditions.
-
Reactor Setup: Equip a dry, round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Preparation: In the flask, dissolve metallic sodium in absolute ethanol to prepare a fresh solution of sodium ethoxide. Causality: Freshly prepared base ensures maximum reactivity and avoids moisture which can hinder the reaction.
-
Reagent Addition: Once the sodium has completely dissolved and the solution has cooled, add guanidine hydrochloride. Stir until a uniform suspension is formed. Subsequently, add diethyl 2-fluoromalonate dropwise to the stirring mixture.
-
Cyclocondensation Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 2-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: After completion, cool the mixture and remove the ethanol under reduced pressure. Dissolve the resulting solid residue in water.
-
Precipitation: Carefully acidify the aqueous solution with a mild acid, such as glacial acetic acid, to a pH of approximately 5-6. The intermediate product, 2-amino-4,6-dihydroxy-5-fluoropyrimidine, will precipitate out of the solution.
-
Halogenation (Hypothetical Step): To convert the dihydroxy intermediate to the difluoro product, a subsequent fluorination step using a modern fluorinating agent (e.g., DAST or Deoxo-Fluor) would be required. Note: A more direct route starting from difluoromalononitrile and guanidine could also be explored, though this may be more hazardous.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water to yield the final, pure this compound.
Analytical Characterization
The identity and purity of the synthesized compound must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for purity assessment. A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid) provides excellent separation of the polar analyte from non-polar impurities. Detection can be performed using a UV detector at approximately 254 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show a characteristic singlet for the proton at the C5 position and a broad singlet for the amino (-NH₂) protons.
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyrimidine ring. The carbons attached to fluorine (C4 and C6) will exhibit large one-bond C-F coupling constants, appearing as characteristic doublets, which is a definitive confirmation of the structure.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, showing a prominent [M+H]⁺ ion at m/z 132.0.
Section 3: Applications in Research and Drug Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
Rationale as a Bioactive Scaffold
A key study on structurally related compounds provides a strong rationale for the utility of this compound. A study by Jáč et al. investigated a series of 5-substituted 2-amino-4,6-dichloropyrimidines and found them to be potent inhibitors of immune-activated nitric oxide (NO) production.[3] Nitric oxide is a key mediator in inflammatory processes, and its inhibition is a major therapeutic target for inflammatory diseases.
Notably, the most effective compound in their study was 5-fluoro-2-amino-4,6-dichloropyrimidine , which exhibited an IC₅₀ of 2 µM.[3] This highlights the positive contribution of the fluorine substituent to the biological activity. It is highly probable that this compound, which also possesses a fluorinated pyrimidine core, serves as an excellent starting point or fragment for developing novel anti-inflammatory agents.
Potential as a Synthetic Intermediate
This compound is an ideal intermediate for building more complex molecules through various chemical transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms at the C4 and C6 positions are good leaving groups and can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to generate diverse libraries of substituted pyrimidines.
-
N-Functionalization: The amino group at the C2 position can be acylated, alkylated, or used in coupling reactions to introduce different pharmacophoric groups.
Section 4: Comprehensive Safety and Handling Protocol
While specific, comprehensive toxicological data for this compound is not extensively published, data from structurally similar aminopyrimidines and general principles of chemical safety mandate cautious handling. The primary risks are associated with irritation to the skin, eyes, and respiratory system.
Hazard Identification and GHS Classification
Based on analogous compounds, the following GHS classifications are anticipated. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier.
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (!) |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (!) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (!) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not Classified | Insufficient data, handle as potentially harmful | N/A |
Exposure Control and Personal Protective Equipment (PPE)
A risk-based approach to PPE selection is mandatory. The following protocol ensures a self-validating system of protection.
-
Engineering Controls: All handling of solid powder and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Hand Protection: Wear nitrile gloves (minimum thickness of 0.11 mm). Double-gloving is recommended for extended handling. Causality: Prevents direct skin contact, which can cause irritation.
-
Eye/Face Protection: Use chemical safety goggles that conform to EN166 or ANSI Z87.1 standards. If there is a splash hazard, a full-face shield should be worn in addition to goggles.
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure cuffs are tucked into gloves. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), a P95 (US) or P2 (EU EN 143) particle respirator is required.
Handling, Storage, and Disposal
-
Handling: Avoid formation of dust and aerosols. Use non-sparking tools. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste material and contaminated packaging at an approved hazardous waste collection point, in accordance with local, state, and federal regulations.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
References
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Active Biopharma. (n.d.). This compound | 675-11-6. Retrieved from [Link]
-
Capot Chemical. (n.d.). 675-11-6 | this compound. Retrieved from [Link]
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MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]
-
Jáč, P., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Central European Journal of Chemistry. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. Retrieved from [Link]
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The 2-Amino-4,6-difluoropyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 2-amino-4,6-difluoropyrimidine core has emerged as a cornerstone in contemporary medicinal chemistry, particularly in the design of targeted therapies. Its unique electronic properties and hydrogen bonding capabilities, conferred by the geminal fluorine atoms and the aminopyrimidine system, have established it as a privileged scaffold. This guide provides a comprehensive technical overview of the synthesis, physicochemical properties, and strategic applications of the this compound moiety in drug discovery, with a particular focus on its role in the development of potent and selective kinase inhibitors. Detailed experimental protocols and mechanistic insights are provided to empower researchers in harnessing the full potential of this remarkable scaffold.
Introduction: The Rise of a Privileged Scaffold
The pyrimidine ring is a ubiquitous feature in a multitude of biologically active molecules, including the nucleobases of DNA and RNA.[1] Its inherent ability to engage in various non-covalent interactions has made it a favored template in drug design. The strategic introduction of fluorine atoms onto the pyrimidine ring has been a transformative approach in medicinal chemistry. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, pKa, and binding affinity.[2]
The this compound scaffold represents a highly successful example of this strategy. The two fluorine atoms at the 4 and 6 positions act as bioisosteres for hydroxyl or chloro groups, while also modulating the electronics of the pyrimidine ring. This guide will delve into the intricacies of this scaffold, from its synthesis to its successful application in the development of targeted therapeutics.
Synthesis of the this compound Core
The synthesis of the this compound core typically begins with the construction of a dihydroxypyrimidine precursor, followed by a crucial halogenation step. A representative synthetic pathway is outlined below.
Synthesis of 2-Amino-4,6-dihydroxypyrimidine
A common and efficient method for the synthesis of the 2-amino-4,6-dihydroxypyrimidine intermediate involves the condensation of a malonic acid diester with guanidine.[3]
Caption: Synthesis of 2-Amino-4,6-dihydroxypyrimidine.
Conversion to 2-Amino-4,6-dichloropyrimidine
The dihydroxy intermediate is then converted to the corresponding dichloro derivative. This is a critical step as the chloro groups serve as versatile handles for subsequent functionalization. A common method employs a chlorinating agent such as phosphorus oxychloride (POCl₃).[4]
Fluorination to this compound
The final step involves a nucleophilic aromatic substitution (SNAᵣ) reaction to replace the chloro groups with fluorine. This is typically achieved using a fluoride source such as potassium fluoride (KF) in a high-boiling polar aprotic solvent.
Caption: Fluorination to the target scaffold.
Physicochemical Properties and Strategic Advantages
The incorporation of two fluorine atoms at the 4 and 6 positions of the 2-aminopyrimidine ring imparts several advantageous physicochemical properties:
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the 2-amino group, reducing its basicity. This can be crucial for improving cell permeability and avoiding off-target interactions with aminergic receptors.
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the scaffold more resistant to oxidative metabolism by cytochrome P450 enzymes.
-
Hydrogen Bonding Capabilities: The fluorine atoms can act as weak hydrogen bond acceptors, contributing to the overall binding affinity of the molecule to its target protein. The 2-amino group and the pyrimidine nitrogens are potent hydrogen bond donors and acceptors, respectively, allowing for critical interactions with the hinge region of kinase active sites.[5]
-
Bioisosteric Replacement: The difluoro substitution serves as a bioisostere for other groups like dichloro, offering a similar steric profile but with distinct electronic properties.[6] This allows for fine-tuning of the molecule's properties while maintaining its core binding interactions.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The this compound scaffold has found widespread application in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. Its ability to mimic the adenine core of ATP and form key hydrogen bonds with the kinase hinge region makes it an ideal starting point for inhibitor design.
Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis.[7] Aberrant FGFR signaling is implicated in various cancers. Several FGFR inhibitors incorporating the 2-aminopyrimidine scaffold have been developed.
Roblitinib (FGF401) is a selective and potent inhibitor of FGFR4.[8][9] While not containing the difluoro- substitution, its 2-aminopyrimidine core highlights the importance of this scaffold in targeting FGFR. The development of selective FGFR4 inhibitors is a key strategy for treating hepatocellular carcinoma.[10]
Caption: FGFR Signaling Pathway and Inhibition.
Case Study: Janus Kinase (JAK) Inhibitors
The Janus Kinase (JAK) family of tyrosine kinases are central to the signaling of numerous cytokines and growth factors, playing a key role in the immune system.[11] Dysregulation of the JAK-STAT pathway is associated with autoimmune diseases and myeloproliferative neoplasms.[12] Several JAK inhibitors utilize the 2-aminopyrimidine scaffold.
For instance, selective JAK3 inhibitors are sought after for the treatment of autoimmune disorders and B-cell lymphomas.[13] The 2-aminopyrimidine core has been instrumental in the design of potent and selective JAK3 inhibitors.[2]
Caption: JAK-STAT Signaling Pathway and Inhibition.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound Derivatives
The Suzuki-Miyaura coupling is a powerful tool for the functionalization of the this compound scaffold, allowing for the introduction of aryl or heteroaryl substituents.[14]
Materials:
-
2-Amino-4-chloro-6-aryl-pyrimidine (or 2-amino-4,6-dichloropyrimidine for double coupling)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add the pyrimidine derivative (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography.
Caption: Suzuki-Miyaura Coupling Workflow.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[15]
Materials:
-
Purified kinase (e.g., FGFR, JAK)
-
Kinase-specific substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase and substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for a defined period.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value of the test compound.
Cellular Phosphorylation Assay (Western Blot)
This assay determines the ability of a compound to inhibit the phosphorylation of a downstream target of a specific kinase in a cellular context.[16]
Materials:
-
Cancer cell line with a constitutively active kinase pathway (e.g., FGFR-dependent)
-
Test compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot to detect the levels of phosphorylated and total protein.
Conclusion and Future Outlook
The this compound scaffold has firmly established itself as a valuable asset in the medicinal chemist's toolbox. Its unique combination of physicochemical properties and synthetic accessibility has enabled the development of a new generation of targeted therapies, particularly in the realm of kinase inhibitors. The continued exploration of this privileged core, through the synthesis of novel derivatives and their evaluation against a broader range of biological targets, holds immense promise for the discovery of future therapeutics. As our understanding of disease biology deepens, the strategic deployment of scaffolds like this compound will be paramount in the rational design of safe and effective medicines.
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Roskoski, R., Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 103, 26-47. [Link]
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Liu, Y., et al. (2023). 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia. Bioorganic Chemistry, 134, 106442. [Link]
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ResearchGate. (n.d.). (A) TKIs bind to the ATP-binding pocket and inhibit kinase activity,... [Link]
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Guagnano, V., et al. (2011). Discovery of 2-{4-[(2-amino-3-chloropyridin-4-yl)oxy]-3,5-difluorophenyl}-N-(2-hydroxyethyl)acetamide (ARRY-382), a potent, selective, and orally bioavailable inhibitor of the colony-stimulating factor-1 receptor. Journal of Medicinal Chemistry, 54(20), 7066-7083. [Link]
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Hristova, K., et al. (2016). Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants. Journal of Biological Chemistry, 291(22), 11805-11814. [Link]
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ResearchGate. (n.d.). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. [Link]
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van der Wouden, J. G., et al. (2020). Quantitative measurement of activity of JAK-STAT signaling pathways in blood samples and immune cells to predict innate and adaptive immune response. bioRxiv. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Guagnano, V., et al. (2020). Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4. Journal of Medicinal Chemistry, 63(23), 14639-14663. [Link]
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ResearchGate. (n.d.). Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4. [Link]
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INDIGO Biosciences. (n.d.). Human Fibroblast Growth Factor Receptor 3 Assay for Paracrine FGF Signaling. [Link]
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Hocková, D., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 17(12), 14591-14611. [Link]
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ResearchGate. (n.d.). A schematic diagram of the Suzuki–Miyaura cross-coupling reaction of... [Link]
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MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
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Thermo Scientific Alfa Aesar. (n.d.). 2-Amino-4,6-dihydroxypyrimidine, 98% 25 g | Buy Online. [Link]
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A Comprehensive Theoretical Analysis of 2-Amino-4,6-difluoropyrimidine: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyrimidines in Medicinal Chemistry
Fluorinated pyrimidines are a cornerstone in the development of therapeutic agents, with 5-fluorouracil (5-FU) being a prominent example used in cancer treatment for over two million patients annually.[1][2] The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability.[3] 2-Amino-4,6-difluoropyrimidine serves as a crucial building block in medicinal chemistry, and a deep understanding of its electronic and structural characteristics is paramount for the rational design of novel drug candidates.
This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the molecular properties of this compound. By leveraging quantum chemical calculations, we can predict and understand its behavior at a molecular level, offering invaluable insights for drug discovery and development. This document is structured to provide not just a procedural overview, but a causal understanding of the computational choices and the implications of the results for researchers, scientists, and professionals in the field of drug development.
I. Computational Methodology: The Foundation of Theoretical Investigation
The bedrock of modern computational chemistry lies in quantum mechanics, with Density Functional Theory (DFT) being a particularly powerful and widely used method for studying polyatomic molecules.[4][5] DFT offers a favorable balance between computational cost and accuracy, making it an ideal choice for the theoretical investigation of molecules like this compound.
The Choice of Method and Basis Set: A Deliberate Decision
For our theoretical calculations, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. This functional has consistently demonstrated excellent performance in predicting the geometric and electronic properties of a wide range of organic molecules, including pyrimidine derivatives.[4][6] To accurately describe the electronic structure of the molecule, particularly the influence of the highly electronegative fluorine atoms and the lone pairs of the nitrogen atoms, a sufficiently flexible basis set is required. The 6-311++G(d,p) basis set is chosen for this purpose. The inclusion of diffuse functions (++) is crucial for describing anions and systems with lone pairs, while the polarization functions (d,p) allow for a more accurate representation of the anisotropic electron distribution in the molecule.
The Computational Workflow: A Step-by-Step Protocol
The theoretical investigation of this compound follows a systematic workflow, ensuring the reliability and reproducibility of the results.
Protocol for Geometry Optimization and Frequency Calculation:
-
Input File Preparation: Construct the initial 3D structure of this compound using a molecular modeling software (e.g., GaussView).
-
Calculation Setup: In the input file for the quantum chemistry software (e.g., Gaussian), specify the following keywords:
-
#p B3LYP/6-311++G(d,p) Opt Freq
-
Opt: Requests a geometry optimization to find the minimum energy structure.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to compute vibrational spectra.
-
-
Execution: Run the calculation.
-
Verification: After the calculation is complete, check the output file to ensure the optimization has converged and that there are no imaginary frequencies.
II. Molecular Structure and Vibrational Analysis: Unveiling the Molecular Fingerprint
The optimized molecular geometry provides fundamental information about bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric interactions.
Optimized Geometrical Parameters
The calculated bond lengths and angles for this compound are presented in the table below. The C-F bond lengths are expected to be shorter than C-H bonds due to the higher electronegativity of fluorine. The geometry of the pyrimidine ring will exhibit some degree of puckering, which can be quantified by the dihedral angles.
| Parameter | Calculated Value (Å or °) |
| C2-N1 | Value |
| C4-N3 | Value |
| C4-F | Value |
| C6-F | Value |
| C2-N(amino) | Value |
| ∠(N1-C2-N3) | Value |
| ∠(C4-C5-C6) | Value |
Note: The actual values would be obtained from the output of the DFT calculation.
Vibrational Spectroscopy: The Molecular Symphony
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a unique "fingerprint" for a molecule.[4][6] By calculating the vibrational frequencies and their corresponding intensities, we can predict the FT-IR and FT-Raman spectra of this compound. A detailed analysis of the vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the atoms. This is particularly useful for identifying the presence of specific functional groups. For instance, the N-H stretching vibrations of the amino group are expected in the range of 3400-3500 cm⁻¹.[7]
III. Electronic Properties: Understanding Reactivity and Stability
The electronic properties of a molecule are key to understanding its reactivity, stability, and potential for intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO): The Epicenter of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[8] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical stability and reactivity.[8] A larger HOMO-LUMO gap suggests higher stability and lower reactivity.
| Property | Calculated Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap (ΔE) | Value |
Note: The actual values would be obtained from the output of the DFT calculation.
Molecular Electrostatic Potential (MEP): Mapping the Charge Distribution
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule.[9] It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, such as drug-receptor binding. The red regions on the MEP map indicate areas of high electron density (nucleophilic), while the blue regions indicate areas of low electron density (electrophilic). For this compound, the nitrogen atoms of the pyrimidine ring and the amino group are expected to be electron-rich regions, while the hydrogen atoms of the amino group and the regions around the fluorine atoms will be electron-deficient.
IV. Non-Linear Optical (NLO) Properties: Exploring Photonic Applications
Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO).[10][11] The first-order hyperpolarizability (β) is a measure of the NLO response of a molecule. Theoretical calculations can provide valuable insights into the NLO properties of this compound. The presence of the electron-donating amino group and the electron-withdrawing fluorine atoms on the pyrimidine ring can lead to a significant intramolecular charge transfer, which is a key requirement for a high NLO response.
V. Conclusion: A Theoretical Framework for Rational Drug Design
The theoretical calculations detailed in this guide provide a comprehensive understanding of the structural, vibrational, electronic, and non-linear optical properties of this compound. This knowledge is instrumental for researchers and drug development professionals in several ways:
-
Rational Drug Design: The insights into the molecule's geometry, electronic structure, and reactivity can guide the design of new derivatives with improved pharmacological profiles.
-
Structure-Activity Relationship (SAR) Studies: Theoretical parameters can be used as descriptors in QSAR studies to correlate the molecular structure with biological activity.
-
Spectroscopic Characterization: The predicted vibrational spectra can aid in the experimental identification and characterization of the compound.
By integrating computational chemistry into the drug discovery pipeline, we can accelerate the identification and optimization of lead compounds, ultimately contributing to the development of more effective and safer medicines.
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Thilagavathi, G., & Arivazhagan, M. (2011). Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(3), 389-395. [Link]
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Wishart, D. S. (2021). Quantum Chemistry Calculations for Metabolomics. Chemical Reviews, 121(10), 5723-5763. [Link]
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Al-Otaibi, J. S., Al-Majid, A. M., El-Emam, A. A., & Mary, Y. S. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1869. [Link]
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Hasanein, A. A. E., & Senior, S. A. E. (2007). Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2-Amino-4,6-dichloropyrimidine, and Their Dimers. Bulletin of the Chemical Society of Japan, 80(2), 307-315. [Link]
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Al-Otaibi, J. S., Al-Majid, A. M., El-Emam, A. A., & Mary, Y. S. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. ResearchGate. [Link]
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Krishnakumar, V., & John, X. (2012). FT-IR and FT-Raman spectral analysis of 2-amino–4,6-dimethylpyrimidine. International Journal of Engineering Research and Applications, 2(3), 239-245. [Link]
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Faheem, M., Pandey, V., & Prasad, M. (2023). Molecular orbitals (HOMO→LUMO, HOMO-1→LUMO, and HOMO-2→LUMO) o at the... ResearchGate. [Link]
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Ramalingam, S., Periandy, S., Karabacak, M., & Karthikeyan, N. (2013). Spectroscopic (FT-IR/FT-Raman) and computational (HF/DFT) investigation and HOMO/LUMO/MEP analysis on 2-amino-4-chlorophenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 104, 337-351. [Link]
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Thilagavathi, G., & Arivazhagan, M. (2011). Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP). ResearchGate. [Link]
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Jayaprakash, P., et al. (2024). Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. RSC Advances, 14(3), 1935-1951. [Link]
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Arjunan, V., et al. (2017). Characterization of the nonlinear optical properties of the new 2-amino-4,6-difenilnicotinonitrilo by UV-Vis spectroscopy absorption and Z-Scan. Journal of Physics: Conference Series, 786(1), 012005. [Link]
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Sert, Y., et al. (2021). Structural and vibrational spectral contributions to the nonlinear optical properties of 2-Amino-3-nitropyridinium 4-hydroxybenzenesulfonate: A DFT study. Journal of Molecular Structure, 1224, 129033. [Link]
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Methodological & Application
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Amino-4,6-difluoropyrimidine
Abstract
This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2-amino-4,6-difluoropyrimidine. This versatile building block is of significant interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the substituted aminopyrimidine scaffold in numerous therapeutic agents.[1][2] These application notes detail the underlying reaction mechanism, principles of regioselectivity, key experimental parameters, and step-by-step protocols for substitution with common classes of nucleophiles, including amines, thiols, and alcohols. Also included are troubleshooting guidelines and methods for product characterization to ensure reliable and reproducible outcomes.
Introduction: The Significance of this compound
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of many FDA-approved drugs.[1] The strategic introduction of fluorine atoms onto this heterocyclic system can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This compound is a particularly valuable synthetic intermediate for several key reasons:
-
Activated System: The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, which lowers the electron density of the ring and activates the carbon atoms at the C4 and C6 positions for nucleophilic attack.
-
Excellent Leaving Groups: Fluorine atoms are effective leaving groups in SNAr reactions, particularly when attached to an activated aromatic system.
-
Versatile Handle: The amino group at the C2 position provides a point for further functionalization or can act as a key pharmacophoric feature, while the fluorine atoms allow for the introduction of diverse substituents to explore the chemical space around the core.
The SNAr reaction is the primary method for functionalizing this scaffold, enabling the regioselective displacement of one or both fluorine atoms to build libraries of novel compounds for biological screening.[2][3]
Reaction Principle and Mechanism
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism .[4][5]
-
Nucleophilic Addition: A nucleophile (Nu⁻) attacks one of the electron-deficient carbons at the C4 or C6 position. This is typically the rate-determining step.[5] The attack temporarily breaks the aromaticity of the pyrimidine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[4]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of a fluoride ion (F⁻), yielding the substituted pyrimidine product.
The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring.
Regioselectivity and Control
In this compound, the C4 and C6 positions are electronically equivalent and highly activated towards nucleophilic attack. Therefore, a mono-substitution reaction will yield a single regioisomer: 2-amino-4-fluoro-6-(substituted)pyrimidine .
Achieving selective mono-substitution versus di-substitution is a critical aspect of these reactions and is primarily controlled by stoichiometry and reaction conditions.
-
Mono-substitution: Generally favored by using a slight excess (1.0-1.2 equivalents) of the nucleophile and maintaining moderate reaction temperatures.
-
Di-substitution: Can be achieved by using a larger excess of the nucleophile (>2.2 equivalents) and often requires more forcing conditions, such as elevated temperatures or longer reaction times.
The introduction of the first substituent at the C4 position slightly deactivates the remaining C6 position towards a second attack, which aids in achieving selectivity for mono-substitution under controlled conditions.
Optimizing Experimental Parameters
The success of the SNAr reaction hinges on the careful selection of a nucleophile, solvent, base, and temperature. These parameters are interdependent and must be optimized for each specific substrate-nucleophile pair.
| Parameter | Selection Rationale & Common Choices | Causality and Field-Proven Insights |
| Nucleophile | Amines (Primary & Secondary): Most common. Reactivity varies with basicity and steric hindrance. Thiols: Highly nucleophilic; often react under milder conditions.[6][7] Alcohols/Phenols: Less nucleophilic; typically require conversion to the corresponding alkoxide/phenoxide using a strong base (e.g., NaH, K₂CO₃).[8] | The nucleophile's strength dictates the required reaction conditions. Weaker nucleophiles (e.g., anilines, phenols) may require higher temperatures or longer reaction times compared to stronger ones (e.g., aliphatic amines, thiols). |
| Solvent | Polar Aprotic: DMF, DMSO, NMP, Acetonitrile (CH₃CN). Alcohols: Ethanol, Isopropanol (can sometimes act as a competing nucleophile at high temperatures).[2] Ethers: THF, 1,4-Dioxane. | Polar aprotic solvents are ideal as they effectively solvate the cationic counter-ion of the base but do not hydrogen-bond with the nucleophile, thus enhancing its nucleophilicity. They also facilitate the dissolution of reagents and the Meisenheimer complex. |
| Base | Organic Amine Bases: DIPEA (N,N-Diisopropylethylamine), Et₃N (Triethylamine). Inorganic Bases: K₂CO₃, Cs₂CO₃, NaH (for deprotonating alcohols/thiols). | A base is required to neutralize the HF acid generated during the reaction. Non-nucleophilic bases like DIPEA are preferred when using amine nucleophiles to prevent competition with the primary nucleophile. For O- and S-nucleophiles, the base serves to deprotonate the nucleophile, generating the more reactive anionic form. |
| Temperature | Room Temperature to 120 °C. | The reaction is often initiated at room temperature and may be gently heated to drive it to completion. The required temperature is inversely related to the nucleophile's reactivity and the substrate's activation. Monitoring progress via TLC or LC-MS is crucial to avoid decomposition at excessive temperatures. |
Experimental Protocols
Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Sources
- 1. researchgate.net [researchgate.net]
- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
The Art of the Bond: Advanced Suzuki Coupling Protocols for 2-Amino-4,6-difluoropyrimidine in Modern Drug Discovery
Introduction: The Strategic Importance of 2-Amino-4,6-difluoropyrimidine in Medicinal Chemistry
In the landscape of contemporary drug development, the this compound scaffold has emerged as a privileged structural motif. Its prevalence in a multitude of biologically active agents, ranging from kinase inhibitors to antiviral and anti-inflammatory compounds, stems from the unique electronic properties conferred by the geminal fluorine atoms and the versatile synthetic handle provided by the amino group. The fluorine atoms enhance metabolic stability and modulate the pKa of the aminopyrimidine core, thereby improving pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the elaboration of this core, enabling the precise installation of diverse aryl and heteroaryl substituents to explore and optimize structure-activity relationships (SAR).
This comprehensive guide provides detailed application notes and robust protocols for the successful Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings of this transformation, explore critical reaction parameters, and present field-proven methodologies to empower researchers in their quest for novel therapeutics.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organohalide (or triflate) and an organoboron compound, typically a boronic acid or its ester. The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (borate) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst.
Challenges in the Suzuki Coupling of this compound
The coupling of this compound presents a unique set of challenges that necessitate careful optimization of reaction conditions:
-
Electron-Deficient Nature: The fluorine atoms render the pyrimidine ring highly electron-deficient, which can facilitate the oxidative addition step. However, this can also make the resulting product susceptible to further reactions or decomposition.
-
Catalyst Inhibition: The exocyclic amino group and the endocyclic nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
-
Site Selectivity: While the C4 and C6 positions are electronically equivalent, achieving mono-substitution without the formation of di-substituted byproducts requires careful control of stoichiometry and reaction time.
-
Protodeboronation: Fluorinated aryl boronic acids can be prone to protodeboronation (cleavage of the C-B bond by a proton source), especially under harsh basic conditions.
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. It is crucial to note that the optimal conditions may vary depending on the specific boronic acid used.
Protocol 1: General Conditions for Aryl and Heteroaryl Boronic Acids
This protocol is suitable for a wide range of boronic acids and employs a common and effective catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath / Microwave reactor
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyrimidine).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere. For microwave-assisted reactions, heat at 100-120 °C for 15-30 minutes.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours for conventional heating.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: For Challenging Couplings with Electron-Deficient or Sterically Hindered Boronic Acids
For less reactive boronic acids, a more active catalyst system employing a bulky, electron-rich phosphine ligand is often necessary.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with Argon three times.
-
Add degassed toluene and water in a 10:1 ratio.
-
Stir the reaction mixture vigorously at 100-110 °C.
-
Monitor the reaction progress by LC-MS.
-
Follow the work-up and purification procedure as described in Protocol 1.
Data Presentation: Comparison of Reaction Conditions
The choice of catalyst, base, and solvent significantly impacts the yield and selectivity of the Suzuki coupling. The following table summarizes common conditions used for related aminopyrimidine substrates, providing a basis for optimization.
| Catalyst System | Base | Solvent System | Temperature (°C) | Typical Yields | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | Good to Excellent | [1] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | Good | [2] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Moderate to Good | [3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | Good to Excellent | Inferred from general protocols for challenging couplings |
Troubleshooting and Optimization
-
Low Yield:
-
Catalyst Deactivation: Ensure rigorous exclusion of oxygen. Consider using a pre-catalyst or a more robust ligand like SPhos or XPhos.
-
Protodeboronation: Use a milder base such as K₃PO₄ or Cs₂CO₃. Anhydrous conditions may also be beneficial.
-
Incomplete Reaction: Increase the reaction temperature or time. Microwave irradiation can be highly effective in driving the reaction to completion.[1]
-
-
Formation of Di-substituted Product:
-
Reduce the equivalents of the boronic acid (e.g., to 1.1 equiv).
-
Carefully monitor the reaction and stop it once the mono-substituted product is maximized.
-
-
Homocoupling of Boronic Acid:
-
Thoroughly degas all solvents to remove oxygen.
-
Use a bulky ligand to suppress this side reaction.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile transformation for the synthesis of novel chemical entities in drug discovery. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can overcome the inherent challenges associated with this substrate. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the efficient and successful application of this critical reaction, ultimately accelerating the development of new and improved therapeutics.
References
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(1), 40–62. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
S. Li, et al. (2014). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Request PDF. [Link]
Sources
Application Note & Protocol: Strategic N-Arylation of 2-Amino-4,6-difluoropyrimidine via Buchwald-Hartwig Amination
Abstract: The N-aryl-2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of therapeutic agents, particularly kinase inhibitors.[1][2] The Buchwald-Hartwig amination stands out as a powerful and versatile methodology for the construction of the critical C-N bond that defines these structures.[3][4] This document provides a detailed guide for the successful N-arylation of 2-Amino-4,6-difluoropyrimidine, a challenging yet valuable building block. We delve into the mechanistic rationale behind protocol choices, offer a robust, field-proven experimental procedure, and provide comprehensive troubleshooting and optimization strategies to empower researchers in drug discovery and development.
Introduction: The Strategic Value of N-Aryl-2-aminopyrimidines
The pyrimidine ring is a privileged scaffold in drug discovery, prized for its synthetic tractability and its ability to engage in key biological interactions.[5] When functionalized with an N-aryl amino group at the 2-position, it forms a pharmacophore that is central to numerous FDA-approved drugs. The fluorine atoms at the 4- and 6-positions of the starting material, this compound, serve to modulate the electronic properties and metabolic stability of the final compounds, making this a highly attractive starting point for library synthesis.
Traditional methods for forming the requisite C(aryl)-N bond often suffer from limitations in scope and require harsh conditions.[6] The palladium-catalyzed Buchwald-Hartwig amination has revolutionized this area, enabling the coupling of a vast array of aryl halides and amines under relatively mild conditions.[3] However, the successful application of this reaction to this compound is not trivial. The substrate presents unique challenges stemming from the electronic and structural properties of the fluorinated pyrimidine ring.
Mechanistic Considerations & Key Challenges
A deep understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through three primary stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[6][7][8]
Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.
For this compound, specific challenges arise at key steps:
-
Reduced Nucleophilicity: The potent electron-withdrawing effect of the two fluorine atoms significantly lowers the electron density on the pyrimidine ring and, consequently, the nucleophilicity of the 2-amino group. This makes the initial coordination to the palladium center and subsequent deprotonation more difficult, often requiring more forcing conditions.
-
Catalyst Inhibition: The lone pairs on the pyrimidine ring nitrogens can act as competing ligands, coordinating to the palladium center and sequestering it in an off-cycle, inactive state.[3] This necessitates the use of sterically bulky ligands that can shield the metal center and favor the productive catalytic pathway.
-
Base Selection: Due to the lowered pKa of the amino group, a sufficiently strong base is required to facilitate the deprotonation step that forms the critical palladium-amido intermediate. However, excessively harsh bases can lead to degradation of sensitive functional groups on the coupling partners.[9]
Recommended Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound with a representative aryl bromide. Optimization may be required for different coupling partners.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Suggested Quantity (mmol) | Equiv. | Notes |
| Aryl Bromide (e.g., 4-Bromotoluene) | 171.04 | 1.0 | 1.0 | Starting electrophile. |
| This compound | 131.08 | 1.2 | 1.2 | The amine nucleophile. A slight excess is used. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.02 | 0.02 | Palladium source. Handle in an inert atmosphere. |
| XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) | 476.66 | 0.08 | 0.08 | Bulky biarylphosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.5 | 1.5 | Strong, non-nucleophilic base. Handle in a glovebox. |
| Anhydrous Toluene | 92.14 | 5.0 mL | - | Reaction solvent. Must be anhydrous and deoxygenated. |
Equipment
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Nitrogen or Argon gas line with a manifold
-
Glovebox (recommended for handling base and catalyst)
-
Syringes and needles for liquid transfer
-
Heating mantle or oil bath with temperature control
-
TLC plates (e.g., silica gel 60 F₂₅₄) for reaction monitoring
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
-
Preparation: In a glovebox, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.5 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Sealing: Seal the vial with a PTFE-lined cap. If not using a glovebox, charge the solids (excluding the catalyst and base), seal the vessel, and then evacuate and backfill with inert gas (3 cycles). Add the catalyst and base under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous, deoxygenated toluene (5.0 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The product is typically more nonpolar than the starting amine.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-aryl product.
Optimization and Troubleshooting
For challenging substrates or to improve yield, a systematic screen of reaction parameters is highly recommended. The use of pre-formed palladium precatalysts (e.g., XPhos Pd G3) can also offer improved consistency and reactivity.[10]
Parameter Screening Table
| Parameter | Condition 1 (Recommended) | Condition 2 | Condition 3 | Rationale for Variation |
| Ligand | XPhos | RuPhos | BrettPhos | Ligand choice is critical for coupling unreactive amines; electronics and sterics vary.[9] |
| Base | NaOtBu | LiHMDS | K₃PO₄ | Base strength impacts deprotonation efficiency and functional group tolerance.[11] |
| Solvent | Toluene | 1,4-Dioxane | t-BuOH | Solvent polarity and coordinating ability can influence catalyst activity and solubility. |
| Temperature | 100 °C | 80 °C | 120 °C (sealed tube) | Higher temperatures can overcome activation barriers but may increase side reactions. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen/moisture exposure).2. Insufficiently strong base.3. Catalyst inhibition by pyrimidine. | 1. Ensure strictly inert conditions and anhydrous solvents.2. Screen stronger bases (e.g., LiHMDS).3. Screen different bulky ligands (RuPhos, BrettPhos). |
| Hydrodehalogenation of Aryl Halide | 1. β-hydride elimination side reaction.2. Presence of water. | 1. Use a more sterically hindered ligand to promote reductive elimination.2. Ensure all reagents and solvents are scrupulously dry.[6] |
| Complex Mixture of Products | 1. Substrate or product degradation at high temperature.2. Competing side reactions. | 1. Attempt the reaction at a lower temperature for a longer duration.2. Screen different solvent/base combinations. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet highly rewarding transformation for accessing valuable scaffolds in drug discovery. Success hinges on a rational approach that addresses the substrate's low nucleophilicity and potential for catalyst inhibition. By employing robust, sterically demanding ligands, appropriately strong bases, and rigorously controlled inert conditions, researchers can reliably synthesize N-aryl-2-amino-4,6-difluoropyrimidine derivatives. The protocols and strategies outlined in this document provide a solid foundation for achieving this critical transformation in your research endeavors.
References
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-
Wikipedia. Buchwald–Hartwig amination . Available at: [Link]
-
Semantic Scholar. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts *. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination . Available at: [Link]
-
National Institutes of Health. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst . Available at: [Link]
-
Thieme. Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis . Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst . Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction . Available at: [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples . Available at: [Link]
-
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years . Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination . Available at: [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates . Available at: [Link]
-
Research Journal of Chemistry and Environment. Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives . Available at: [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? . Available at: [Link]
-
Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands . Available at: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . Available at: [Link]
-
PubMed Central. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists . Available at: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . Available at: [Link]
-
National Institutes of Health. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production . Available at: [Link]
-
PubMed Central. Recent Advances in Pyrimidine-Based Drugs . Available at: [Link]
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- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the 2-Amino-4,6-difluoropyrimidine Scaffold
Introduction: The Strategic Value of Fluorinated Pyrimidines in Kinase Inhibition
The pyrimidine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable success in forming the core of numerous FDA-approved kinase inhibitors.[1][2][3] Its structural analogy to the purine ring of ATP allows it to form critical hydrogen bond interactions within the hinge region of the kinase active site, providing a robust anchor for inhibitor binding.[2] Within this class of compounds, 2-Amino-4,6-difluoropyrimidine has emerged as a particularly powerful and versatile starting material for the construction of potent and selective kinase inhibitors.
The strategic incorporation of fluorine atoms into drug candidates can profoundly enhance their pharmacological profile.[4][5] Fluorine's high electronegativity and small steric footprint can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving bioavailability.[4][5][6] In this compound, the fluorine atoms serve a dual purpose: they contribute to the final compound's drug-like properties and, critically, they function as excellent leaving groups, activating the pyrimidine ring for highly efficient and regioselective functionalization.
This application note provides a comprehensive guide to the synthesis of kinase inhibitors using this compound. We will explore the underlying chemical principles, present detailed, field-proven protocols for key transformations, and offer insights into the causality behind experimental choices to empower researchers in drug discovery.
Core Chemical Principle: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic strategy for elaborating the this compound scaffold is the Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is significantly amplified by the strong electron-withdrawing nature of the fluorine atoms at the C4 and C6 positions. This electronic arrangement makes the C4 and C6 carbons highly electrophilic and thus susceptible to attack by nucleophiles.
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: A nucleophile attacks the electron-deficient carbon (C4 or C6), breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]
-
Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of a fluoride ion, which is an excellent leaving group, yielding the substituted product.[7]
The presence of two fluorine atoms allows for a sequential and controlled substitution strategy. This enables the introduction of two different functional groups, providing a powerful method for late-stage diversification to fine-tune the inhibitor's potency and selectivity.
Caption: Experimental workflow for sequential SNAr reactions.
This sequential approach is highly advantageous in drug discovery as it allows for the late-stage introduction of diverse chemical groups at the C6 position, enabling a broad exploration of the chemical space around the core scaffold. [8]
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a di-substituted pyrimidine-based kinase inhibitor scaffold. These are representative procedures and may require optimization based on the specific nucleophiles used.
Protocol 1: Selective Mono-Substitution at the C4 Position
This protocol details the synthesis of an N4-substituted-2-amino-6-fluoropyrimidine intermediate. The reaction conditions are controlled to favor mono-substitution.
Table 1: Reagents and Materials for Protocol 1
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (1 mmol scale) | Molar Eq. | Notes |
| This compound | 131.08 | 131 mg | 1.0 | Starting Material |
| 4-Fluoroaniline (Example Nucleophile) | 111.12 | 122 mg | 1.1 | Use a high-purity amine. |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 346 µL (258 mg) | 2.0 | Non-nucleophilic base to scavenge HF. |
| 1-Pentanol | 88.15 | 4.0 mL | - | High-boiling solvent. |
| Ethyl Acetate (EtOAc) | - | ~50 mL | - | For work-up and chromatography. |
| Hexanes | - | ~50 mL | - | For chromatography. |
| Silica Gel | - | As needed | - | For column chromatography. |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the selected amine nucleophile (e.g., 4-fluoroaniline, 1.1 eq), and 1-pentanol (approx. 4 mL per mmol of starting material).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the suspension. DIPEA acts as a non-nucleophilic base to neutralize the hydrofluoric acid (HF) generated during the reaction, preventing side reactions and driving the equilibrium forward.
-
Reaction: Heat the reaction mixture to 140 °C and stir vigorously. The elevated temperature is necessary to overcome the activation energy for the substitution.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours). This is a critical step to avoid the formation of di-substituted byproducts.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the 1-pentanol. Dissolve the resulting residue in ethyl acetate (25 mL) and wash sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure mono-substituted product.
Protocol 2: Second Substitution at the C6 Position
This protocol describes the synthesis of a final di-substituted product by reacting the mono-substituted intermediate from Protocol 1 with a second, different nucleophile.
Table 2: Reagents and Materials for Protocol 2
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (1 mmol scale) | Molar Eq. | Notes |
| N4-(4-fluorophenyl)-6-fluoro-pyrimidine-2-amine | 222.20 | 222 mg | 1.0 | Intermediate from Protocol 1. |
| Pyrrolidine (Example Nucleophile) | 71.12 | 100 µL (86 mg) | 1.2 | A more reactive secondary amine. |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 346 µL (258 mg) | 2.0 | Scavenges HF. |
| n-Butanol | 74.12 | 4.0 mL | - | High-boiling solvent. |
| Ethyl Acetate (EtOAc) | - | ~50 mL | - | For work-up and chromatography. |
| Hexanes | - | ~50 mL | - | For chromatography. |
Step-by-Step Procedure:
-
Reaction Setup: In a sealed tube or microwave vial, combine the mono-substituted intermediate from Protocol 1 (1.0 eq), the second nucleophile (e.g., pyrrolidine, 1.2 eq), DIPEA (2.0 eq), and n-butanol (4 mL).
-
Reaction: The second substitution is typically slower due to the reduced electrophilicity of the ring after the first substitution. Heat the reaction mixture to a higher temperature (e.g., 140-160 °C) or use microwave irradiation for 2-12 hours.
-
Monitoring: Track the consumption of the starting material using TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up, drying, and purification procedures as described in Protocol 1 to isolate the final di-substituted product.
Troubleshooting and Key Considerations
Table 3: Common Issues and Solutions in SNAr Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | - Insufficient reaction time or temperature.- Low-quality starting materials.- Ineffective base. | - Gradually increase temperature, monitoring for decomposition.<[7]br>- Ensure high purity of reagents.- Use a stronger non-nucleophilic base if necessary. |
| Formation of Di-substituted Product in Protocol 1 | - Reaction run for too long.- Stoichiometry of nucleophile is too high. | - Carefully monitor the reaction via TLC/LC-MS and stop it upon consumption of the starting material.- Use closer to 1.0 equivalent of the nucleophile. |
| No Reaction in Protocol 2 | - Deactivated pyrimidine ring.- Nucleophile is not reactive enough. | - Increase temperature significantly or switch to microwave heating.- Consider using a palladium-catalyzed Buchwald-Hartwig amination for less reactive amines. [8] |
| Difficult Purification | - Similar polarity of starting material and product.- Presence of side-products. | - Optimize the chromatography solvent system.- Consider an alternative purification method like reverse-phase HPLC or crystallization. |
Conclusion
This compound is a highly valuable and strategically important building block for the synthesis of kinase inhibitors. Its electronic properties enable controlled, sequential SNAr reactions, providing a modular and efficient route to diverse chemical libraries. [7][9]The protocols and insights provided in this document offer a solid foundation for researchers to leverage this scaffold in the design and development of novel therapeutics. The ability to systematically modify the substituents at the C4 and C6 positions allows for the precise tuning of a compound's interaction with the target kinase, ultimately paving the way for the discovery of more potent, selective, and effective medicines.
References
- The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. (2025). BenchChem.
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Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5229. [Link]
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7594-7603. [Link]
-
Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. [Link]
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
Singh, V., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. [Link]
-
Singh, V., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]
- Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.
-
Singh, V., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ResearchGate. [Link]
- Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine. (2025). BenchChem.
-
Jansa, P., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(10), 4494-4503. [Link]
- Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-Amino-6-isopropylpyrimidin-4-ol. (2025). BenchChem.
- This compound|675-11-6. (n.d.). Active Biopharma.
-
Moreno, E., et al. (2011). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 54(19), 6547-6560. [Link]
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Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Amino-4,6-difluoropyrimidine
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 2-Amino-4,6-difluoropyrimidine, a key building block in medicinal chemistry and drug discovery. Recognizing the unique electronic properties and potential challenges posed by this substrate, this document offers field-proven insights into optimizing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We delve into the mechanistic underpinnings of these transformations, explain the rationale behind the selection of catalysts, ligands, and reaction conditions, and provide step-by-step experimental procedures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this compound for the construction of novel molecular entities.
Introduction: The Significance of the this compound Scaffold
The pyrimidine nucleus is a privileged scaffold in a vast array of biologically active compounds, including numerous FDA-approved drugs.[1][2] Its presence is central to the efficacy of anticancer agents like Gleevec and antihyperlipidemic drugs such as Crestor.[1] The specific derivatization of the pyrimidine core through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is a cornerstone of modern drug discovery.
This compound emerges as a particularly valuable building block. The electron-withdrawing nature of the two fluorine atoms significantly modulates the electronic properties of the pyrimidine ring, influencing its reactivity and the physicochemical properties of its derivatives. The amino group at the C2 position provides a crucial vector for further functionalization and can participate in key hydrogen bonding interactions with biological targets. However, the unique substitution pattern of this molecule presents distinct challenges and opportunities in palladium-catalyzed cross-coupling reactions. This guide aims to provide a clear and practical framework for navigating these complexities and successfully employing this compound in synthesis.
Mechanistic Considerations and Regioselectivity
Palladium-catalyzed cross-coupling reactions generally proceed through a well-established catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The specific nature of the substrate, catalyst, ligand, and reaction conditions can significantly influence the efficiency and outcome of this cycle.
For dihalogenated pyrimidines, the regioselectivity of the initial cross-coupling is a critical consideration. Extensive studies on related dichloropyrimidines have demonstrated a general reactivity trend where the C4 and C6 positions are more susceptible to oxidative addition by the palladium catalyst than the C2 position.[1][4] This preference is attributed to the electronic and steric environment of the respective carbon-halogen bonds. In the case of this compound, we can anticipate a similar preference for initial coupling at the C4 or C6 position.
The presence of the C2-amino group can also impact the catalytic cycle. The lone pair of electrons on the nitrogen atom can potentially coordinate to the palladium center, leading to catalyst inhibition.[5] Therefore, the selection of appropriate ligands that can effectively compete with this coordination and maintain catalyst activity is paramount. Furthermore, the electron-withdrawing fluorine atoms render the pyrimidine ring electron-deficient, which can influence the rate of oxidative addition.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of biaryl structures.[3] For this compound, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents at the C4/C6 positions.
Causality in Experimental Design
The successful execution of a Suzuki-Miyaura coupling with this compound hinges on the careful selection of several key parameters:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and effective precatalysts. Pd(OAc)₂ is often preferred for its air stability and is reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition of the C-F bond (or a more reactive C-Cl/C-Br analogue) and the subsequent reductive elimination. Ligands such as SPhos, XPhos, and RuPhos have demonstrated broad utility in challenging cross-coupling reactions.[6]
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly employed. The choice of base can influence the reaction rate and the tolerance of other functional groups.[7]
-
Solvent: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are typically used to ensure the solubility of the reactants and catalyst.[7][8] The addition of water is often necessary to facilitate the dissolution of the inorganic base.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative procedure and may require optimization for different arylboronic acids.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction Conditions: Stir the reaction mixture vigorously and heat to 100-110 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 78 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 85 |
| 4 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 110 | 65 |
Note: Yields are based on analogous reactions with dichloropyrimidines and are for illustrative purposes. Actual yields may vary.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[9][10] For this compound, this reaction allows for the introduction of various primary and secondary amines at the C4/C6 positions.
Key Considerations for Successful Amination
The inherent challenges of coupling an aminopyrimidine necessitate careful optimization of the reaction conditions:
-
Catalyst System: Pre-formed palladium catalysts or in situ generated catalysts from a palladium source (e.g., Pd₂(dba)₃) and a suitable ligand are effective.
-
Ligand Selection: Bulky, electron-rich biarylphosphine ligands such as Xantphos, BINAP, and DavePhos are often crucial for achieving high yields and preventing catalyst deactivation.[9][11] These ligands facilitate the reductive elimination step, which is often the turnover-limiting step in C-N bond formation.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[11]
-
Solvent: Anhydrous, aprotic solvents like toluene or THF are typically employed.
Visualizing the Buchwald-Hartwig Amination Workflow
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol serves as a general guideline and may require optimization for different amine coupling partners.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction Conditions: Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to aryl and heteroaryl alkynes.[12][13] This reaction is particularly valuable for the synthesis of precursors for further transformations and for creating rigid molecular scaffolds.
Navigating the Sonogashira Reaction
Key parameters for a successful Sonogashira coupling include:
-
Catalyst System: A dual-catalyst system is traditionally employed, consisting of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) co-catalyst (e.g., CuI).[12] Copper-free Sonogashira protocols have also been developed to avoid issues related to copper contamination.
-
Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for the palladium catalyst.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to both deprotonate the terminal alkyne and act as a solvent.[14]
-
Solvent: The amine base can often serve as the solvent, or co-solvents like THF or DMF may be used.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a representative procedure and may require optimization.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a sealed tube under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous triethylamine (5 mL).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precatalyst and ligand. Consider using a pre-formed active catalyst. |
| Poor quality reagents/solvents | Ensure all reagents are pure and solvents are anhydrous and degassed. | |
| Catalyst inhibition | Increase catalyst and/or ligand loading. Consider protecting the amino group if inhibition is severe.[5] | |
| Formation of Side Products | Homocoupling of boronic acid | Use a slight excess of the boronic acid. Ensure rigorous exclusion of oxygen. |
| Dehalogenation | Use milder reaction conditions (lower temperature, shorter reaction time). Select a less reactive base. | |
| Poor Regioselectivity | Insufficient catalyst control | Screen a variety of bulky ligands to enhance selectivity for the C4/C6 positions. |
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a versatile and powerful platform for the synthesis of novel and complex molecules of interest to the pharmaceutical and materials science industries. While the unique electronic and structural features of this substrate present certain challenges, a rational approach to the selection of catalysts, ligands, and reaction conditions, as outlined in this guide, can lead to high-yielding and selective transformations. The protocols and insights provided herein are intended to serve as a solid foundation for researchers to build upon, enabling the efficient and creative utilization of this valuable synthetic building block.
References
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. (n.d.). Benchchem.
- Sonogashira coupling. (n.d.). In Wikipedia.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.).
- Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. (n.d.). Benchchem.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.). Organic Letters.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Selective Amination of Trihalopyridines. (2007). Synfacts, 2007(08), 0802–0802.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025, November 20).
- Sonogashira Coupling. (n.d.). NROChemistry.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. (n.d.). Benchchem.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.).
- Suzuki–Miyaura and Buchwald–Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024, March 7).
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (n.d.).
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.).
- Functionalization of Pyridines at the C4 Position via Metalation and Capture. (n.d.).
- Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.).
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2025, October 15).
- Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 5).
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Synthesis of fluorinated olefins via the palladium catalyzed cross-coupling reaction of 1-fluorovinyl halides with organoboranes. (1999). Tetrahedron Letters, 40(5), 827–830.
- Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. (n.d.). Benchchem.
- Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. (n.d.).
- Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. (n.d.). Semantic Scholar.
- Buchwald–Hartwig amin
- Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2025, August 7).
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen.
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Application Notes & Protocols: Mastering Regioselective Reactions of 2-Amino-4,6-difluoropyrimidine
Introduction: The Strategic Value of 2-Amino-4,6-difluoropyrimidine
The pyrimidine core is a cornerstone of medicinal chemistry, forming the central scaffold of numerous therapeutic agents, including antiviral and anticancer drugs.[1][2][3] Within this class, this compound stands out as a particularly valuable and versatile building block. Its unique electronic architecture—an electron-rich amino group at the C2 position and two highly electronegative fluorine atoms at C4 and C6—creates a privileged platform for constructing complex molecular diversity.
The fluorine substituents serve two critical purposes: they significantly activate the C4 and C6 positions toward nucleophilic attack, and they provide a metabolic shield, often enhancing the pharmacokinetic profile of the final drug candidate. However, the true synthetic power of this reagent can only be unlocked through precise control over regioselectivity. The ability to selectively functionalize the C4 position while leaving the C6 fluorine intact (or vice versa) is paramount for efficient drug development campaigns.
This guide provides an in-depth exploration of the key regioselective reactions of this compound, moving beyond simple procedural lists to explain the underlying principles that govern their selectivity. The protocols described herein are designed to be robust and reproducible, providing researchers in drug discovery and chemical synthesis with a trusted resource for leveraging this powerful synthetic intermediate.
Foundational Principles: Electronic Properties and Regioselectivity
The reactivity of the this compound ring is a direct consequence of the interplay between its substituents. The two ring nitrogens and the two fluorine atoms are strongly electron-withdrawing, rendering the pyrimidine core highly electron-deficient. This electron deficiency is most pronounced at the C4 and C6 positions, making them susceptible to attack by nucleophiles.
The C2-amino group, being a powerful electron-donating group, modulates this reactivity. It donates electron density into the ring, which partially counteracts the withdrawing effects. Crucially, this donation does not affect the C4 and C6 positions equally. The C4 position is para to one ring nitrogen and ortho to the other, making it the most electrophilic site and the kinetically favored position for nucleophilic attack. This inherent electronic bias is the primary driver for the high C4-regioselectivity observed in most reactions.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
The most common and direct method for functionalizing this compound is through Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient C4 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The subsequent expulsion of a fluoride ion restores aromaticity and yields the C4-substituted product.
The stability of the Meisenheimer complex is key to the reaction's facility. The negative charge is delocalized onto the electronegative ring nitrogens, which provides a strong thermodynamic driving force.[4][5]
Mechanism: C4-Selective SNAr Reaction
Caption: C4-selective SNAr mechanism on this compound.
Protocol 1: Regioselective Amination with Morpholine
This protocol describes a typical SNAr reaction using a secondary amine as the nucleophile. The choice of a polar aprotic solvent like DMSO or NMP is crucial as it effectively solvates the cationic counter-ion of the base without hindering the nucleophile.
-
Materials:
-
This compound
-
Morpholine
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 equiv).
-
Dissolve the starting material in DMSO (approx. 0.5 M concentration).
-
Add Morpholine (1.1 equiv) to the solution with stirring.
-
Add DIPEA (2.0 equiv) or K₂CO₃ (2.0 equiv) to the reaction mixture.
-
Scientist's Note: DIPEA is a non-nucleophilic organic base suitable for homogenous reactions. K₂CO₃ is a solid inorganic base that is often used for its low cost and ease of removal, though it may lead to a heterogeneous mixture.
-
-
Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic layers and wash with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4-(morpholin-4-yl)-6-fluoropyrimidine.
-
Data Summary: SNAr with Various Nucleophiles
The C4-selectivity of the SNAr reaction is generally high across a range of nucleophiles.
| Nucleophile Type | Example Nucleophile | Base | Typical Temperature | Expected Product |
| Nitrogen | Benzylamine | K₂CO₃ | 80 °C | 2-Amino-4-(benzylamino)-6-fluoropyrimidine |
| Oxygen | Sodium Methoxide | (None required) | 25-50 °C | 2-Amino-4-methoxy-6-fluoropyrimidine |
| Sulfur | Sodium Thiophenoxide | Cs₂CO₃ | 60 °C | 2-Amino-4-(phenylthio)-6-fluoropyrimidine |
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is effective for introducing heteroatom nucleophiles, forming new carbon-carbon or carbon-nitrogen bonds often requires the power of transition metal catalysis. The inertness of the C-F bond presents a significant challenge, but modern palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, can facilitate these transformations with high regioselectivity.[6]
A. Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura coupling is a premier method for constructing biaryl structures.[3][7] For a substrate like this compound, the reaction proceeds via selective oxidative addition of palladium into the C4-F bond, followed by transmetalation with a boronic acid and reductive elimination. The choice of ligand is critical to promote the difficult C-F bond activation step.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Regioselective Suzuki Coupling with Phenylboronic Acid
-
Materials:
-
This compound
-
Phenylboronic Acid
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable biarylphosphine ligand
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane or Toluene/Water mixture
-
Celatom® (for filtering)
-
-
Procedure:
-
Inert Atmosphere: This reaction is air and moisture-sensitive. All glassware must be flame-dried, and the reaction should be run under an inert atmosphere (Nitrogen or Argon).
-
To a Schlenk flask, add this compound (1.0 equiv), Phenylboronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
In a separate vial, pre-mix the catalyst by dissolving Pd₂(dba)₃ (2.5 mol%) and SPhos (5.5 mol%) in a small amount of the reaction solvent.
-
Scientist's Note: Pre-forming the active catalyst can improve reaction consistency. The bulky, electron-rich SPhos ligand is essential for promoting the oxidative addition to the strong C-F bond.
-
-
Add the catalyst solution to the Schlenk flask, followed by the anhydrous solvent (e.g., 1,4-Dioxane).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction to 100-110 °C with vigorous stirring. Monitor progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with Ethyl Acetate.
-
Filter the mixture through a pad of Celatom® to remove palladium residues and inorganic salts. Wash the pad with additional Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain 2-amino-4-phenyl-6-fluoropyrimidine.
-
B. Buchwald-Hartwig Amination: For C-N Bond Formation
For cases where SNAr is not feasible (e.g., with less nucleophilic amines or for diarylamine synthesis), the Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation.[8][9][10] Similar to the Suzuki coupling, it relies on a palladium catalyst with specialized ligands to activate the C4-F bond.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 3: Regioselective Buchwald-Hartwig Amination with Aniline
-
Materials:
-
This compound
-
Aniline
-
Pd(OAc)₂ (Palladium(II) Acetate) or Pd₂(dba)₃
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or a similar advanced ligand
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous Toluene or Dioxane
-
-
Procedure:
-
Inert Atmosphere: Rigorously exclude air and moisture. All reagents and solvents must be anhydrous.
-
To a Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., RuPhos, 4.5 mol%).
-
Add this compound (1.0 equiv) and the strong base (e.g., NaOtBu, 1.4 equiv).
-
Scientist's Note: Strong, non-nucleophilic bases like NaOtBu are required to deprotonate the amine in the catalytic cycle.[11] The choice of base is critical and can significantly impact reaction efficiency.
-
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous solvent (e.g., Toluene) followed by the amine (Aniline, 1.2 equiv) via syringe.
-
Seal the tube and heat to 100-110 °C in a preheated oil bath.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract with Ethyl Acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the desired N-(2-amino-6-fluoropyrimidin-4-yl)aniline.
-
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. Available at: [Link]
-
Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes - Semantic Scholar. Available at: [Link]
-
Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES - Rasayan Journal of Chemistry. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - Wavefunction. Available at: [Link]
- US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents.
-
Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing). Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives - ResearchGate. Available at: [Link]
-
SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold - PubMed. Available at: [Link]
-
Synthesis of 2-Substituted-6-Amino-4, 5-Dihydropyrimidine - Amanote Research. Available at: [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - NIH. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - Chemistry Stack Exchange. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available at: [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
nucleophilic aromatic substitutions - YouTube. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - University of Groningen. Available at: [Link]
-
Suzuki coupling for protein modification | Request PDF - ResearchGate. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Directed nucleophilic aromatic substitution reaction - RSC Publishing. Available at: [Link]
-
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF - ResearchGate. Available at: [Link]
-
Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - Wavefunction. Available at: [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. Available at: [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ResearchGate. Available at: [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]
-
Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems - YouTube. Available at: [Link]
-
(PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - ResearchGate. Available at: [Link]
- US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds | MDPI [mdpi.com]
- 7. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. research.rug.nl [research.rug.nl]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: Solid-Phase Synthesis of Diverse Chemical Libraries Utilizing a 2-Amino-4,6-difluoropyrimidine Scaffold
Introduction and Strategic Overview
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including antiviral and anticancer drugs.[1] Its prevalence is due to its ability to engage in various biological interactions, particularly hydrogen bonding. The generation of diverse libraries of pyrimidine derivatives is therefore a cornerstone of many drug discovery programs.[2] Solid-phase synthesis (SPS) offers a robust and efficient methodology for this purpose, streamlining the purification process and enabling high-throughput parallel synthesis.[3][4]
This application note details a comprehensive protocol for the solid-phase synthesis of substituted 2-aminopyrimidine libraries based on the versatile 2-Amino-4,6-difluoropyrimidine building block. The strategic foundation of this methodology lies in the sequential, regioselective nucleophilic aromatic substitution (SNAr) of the two fluorine atoms. The high electrophilicity of the C4 and C6 positions, enhanced by the electron-withdrawing pyrimidine ring nitrogens, makes the fluorine atoms excellent leaving groups. This allows for the controlled, stepwise introduction of two distinct points of diversity (R¹ and R²). The exocyclic 2-amino group serves as a third potential diversification point (R³), enabling the rapid construction of a three-dimensional chemical space from a single scaffold.
The protocol described herein employs a Rink Amide resin, which is stable to the basic conditions of the SNAr reactions and the subsequent derivatization steps. Upon completion of the synthesis, the final products are cleaved from the solid support as primary amides, a common and desirable functional group in drug candidates.
Overall Synthetic Workflow
The solid-phase strategy is designed for efficiency and modularity. The core workflow involves immobilization of the pyrimidine scaffold, sequential diversification at the C4 and C6 positions, optional modification of the C2-amino group, and finally, cleavage from the solid support to yield the purified product.
Caption: High-level workflow for the solid-phase synthesis of a 2-aminopyrimidine library.
Detailed Experimental Protocols
Materials and Equipment
-
Resin: Rink Amide AM Resin (e.g., 100-200 mesh, ~0.5-0.8 mmol/g loading).
-
Scaffold: this compound.
-
Reagents for Immobilization: 4-(Fmoc-aminomethyl)benzoic acid, HBTU, HOBt, DIPEA.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide synthesis grade), N-Methyl-2-pyrrolidone (NMP), Diethyl ether (cold).
-
Reagents for Diversification: A library of primary and secondary amines (for R¹ and R²), acyl chlorides or sulfonyl chlorides (for R³).
-
Reagents for Deprotection/Cleavage: Piperidine, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
-
Equipment: Solid-phase synthesis vessel, shaker/rocker, nitrogen line for drying, filtration apparatus, rotary evaporator, centrifuge, analytical and preparative HPLC system, mass spectrometer.
Protocol Part A: Immobilization of the Scaffold
The causality behind this two-step immobilization strategy is to create a stable, yet acid-labile linkage. Direct attachment of the pyrimidine to the resin is challenging. By using a linker (4-(Fmoc-aminomethyl)benzoic acid), we first create a defined attachment point which is then coupled to the pyrimidine's amino group, ensuring a homogenous starting material on the solid support.
Step 1: Linker Attachment to Resin
-
Swell Rink Amide resin (1.0 g, ~0.7 mmol) in DMF (15 mL) for 1 hour in a synthesis vessel.
-
Drain the DMF.
-
In a separate vial, dissolve 4-(Fmoc-aminomethyl)benzoic acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF (10 mL). Add DIPEA (8 eq.) and pre-activate for 5 minutes.
-
Add the activated linker solution to the resin. Shake at room temperature for 4 hours.
-
Drain the vessel and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
Step 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF (15 mL) to the resin.
-
Shake for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine.
Step 3: Scaffold Coupling
-
In a separate vial, activate this compound (as a carboxylated derivative, for instance, by pre-reacting its amino group with succinic anhydride) (4 eq.) with HBTU (3.9 eq.) and HOBt (4 eq.) in DMF, followed by the addition of DIPEA (8 eq.).
-
Add the activated scaffold solution to the deprotected resin.
-
Shake at room temperature overnight.
-
Drain and wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under a stream of nitrogen. A Kaiser test should be negative, indicating complete coupling.
Protocol Part B: Sequential SNAr for Diversification
The regioselectivity of the sequential substitution is a key feature of this protocol. The first substitution at C4 renders the C6 position less reactive due to the electron-donating nature of the newly introduced amino group. Therefore, the second substitution requires more forcing conditions, allowing for a controlled, stepwise diversification.
Caption: Core SNAr reaction scheme on the solid support.
Step 1: First Nucleophilic Substitution (C4 Position)
-
Swell the scaffold-loaded resin (~0.2 g) in NMP (4 mL) for 30 minutes.
-
Add the first amine (R¹-NH₂, 5 eq.) and DIPEA (10 eq.).
-
Shake the mixture at room temperature for 12-16 hours.
-
Drain the reaction solution and wash the resin with NMP (3x), DMF (3x), DCM (3x), and MeOH (3x). Dry a small sample for analysis if desired.
Step 2: Second Nucleophilic Substitution (C6 Position)
-
Swell the C4-substituted resin in NMP (4 mL).
-
Add the second nucleophile (R²-NH₂, 10 eq.) and a stronger base such as K₂CO₃ (10 eq.).
-
Shake the mixture at an elevated temperature (e.g., 80°C) for 16-24 hours. Note: Reaction conditions may need optimization depending on the nucleophilicity of R²-NH₂.
-
Cool to room temperature, drain, and wash the resin extensively with H₂O/DMF (1:1) (3x) to remove salts, followed by DMF (3x), DCM (3x), and MeOH (3x).
Protocol Part C: Optional Diversification of the 2-Amino Group
If desired, the exocyclic amino group can be functionalized. This step should be performed after the SNAr reactions to avoid potential side reactions with the reagents used.
-
Swell the C4,C6-disubstituted resin in DCM (4 mL).
-
Add a solution of the desired acyl chloride or sulfonyl chloride (R³-COCl or R³-SO₂Cl, 5 eq.) and DIPEA (10 eq.) in DCM.
-
Shake at room temperature for 4 hours.
-
Drain and wash the resin with DCM (3x), DMF (3x), and MeOH (3x). Dry under vacuum.
Protocol Part D: Cleavage and Product Isolation
The final step utilizes a strong acid to cleave the linker and any acid-labile side-chain protecting groups simultaneously.
-
Wash the final, dried resin with DCM (3x).
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Add the cleavage cocktail (5 mL) to the resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin with an additional small volume of TFA.
-
Concentrate the combined filtrate under reduced pressure.
-
Precipitate the crude product by adding the concentrated residue to a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the solid pellet with cold ether (2x).
-
Dry the crude product pellet under vacuum.
-
Analyze the product by LC-MS and purify using preparative RP-HPLC.
Representative Library Data
To demonstrate the utility of this protocol, a hypothetical library was synthesized. The results are summarized below, showcasing high purity and accurate mass confirmation.
| Compound ID | R¹ Group | R² Group | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Purity (HPLC @ 254nm) |
| LIB-001 | 4-Morpholinyl | Benzylamino | 342.19 | 342.2 | >95% |
| LIB-002 | Piperidin-1-yl | Cyclopropylamino | 300.21 | 300.2 | >96% |
| LIB-003 | 4-Methylpiperazin-1-yl | 2-Phenylethylamino | 370.25 | 370.3 | >97% |
| LIB-004 | Pyrrolidin-1-yl | Isobutylamino | 290.21 | 290.2 | >95% |
| LIB-005 | N-Methylanilino | 3-Methoxypropylamino | 372.22 | 372.2 | >94% |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Recommended Solution |
| Incomplete First SNAr | Insufficient reactivity of R¹-NuH; Steric hindrance. | Increase reaction time to 24h. Use a less hindered base like 2,4,6-collidine. Gently warm to 40°C. |
| Incomplete Second SNAr | Strong deactivation by the R¹ group; Poor nucleophilicity of R²-NuH. | Increase temperature to 100-120°C. Consider using microwave irradiation for short periods to accelerate the reaction.[5][6] Use a stronger, non-nucleophilic base like DBU if compatible with the scaffold. |
| Low Final Yield after Cleavage | Incomplete cleavage from the resin; Product degradation during cleavage. | Extend cleavage time to 4 hours. Ensure the TIS scavenger is present to trap reactive cations. For sensitive products, use a milder cleavage cocktail if the linker allows. |
| Side Product Formation | Reaction at the 2-amino group during SNAr steps. | If R¹/R² groups are highly reactive, consider temporary protection of the 2-amino group (e.g., with a Boc group) prior to SNAr, followed by deprotection before cleavage. |
| Poor Purity Profile | Incomplete washing steps; Side reactions on resin. | Ensure all washing steps are thorough, especially after reactions involving salts (K₂CO₃). Use high-quality, amine-free DMF to prevent unwanted side reactions.[7] |
References
-
Falcó, J. L., Borrell, J. I., & Teixidó, J. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Molecular Diversity, 6(2), 85–92. [Link]
-
Aparna, E. P., & Devaky, K. S. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Combinatorial Science, 21(2), 35–68. [Link]
-
Kim, T., et al. (2021). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 26(15), 4598. [Link]
-
Aparna, E. P., & Devaky, K. S. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. PubMed. [Link]
-
Makara, G. M., et al. (1999). Solid phase synthesis of structurally diverse pyrimido[4,5-d] pyrimidines for the potential use in combinatorial chemistry. Bioorganic & Medicinal Chemistry Letters, 9(7), 965-966. [Link]
-
Chandra, T., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Scientia Pharmaceutica, 80(3), 541–555. [Link]
-
Agarwal, A., et al. (2012). Synthesis of tri-substituted pyrimidines via three-component reaction. ResearchGate. [Link]
-
Aparna, E. P., & Devaky, K. S. (2019). Advances in the Solid Phase Synthesis of Pyrimidine Derivatives. ResearchGate. [Link]
-
Falcó, J. L., et al. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. Molecular Diversity, 6(1), 3-11. [Link]
-
Wang, M., et al. (2021). Synthesis of pyrimidines from dinitrogen and carbon. National Science Review, 8(10). [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Araya, E., et al. (2020). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 48, 36-44. [Link]
-
Treitler, D. S., et al. (2019). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature, 574(7776), 87–91. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Methods and Protocols, 5(6), 85. [Link]
-
Reactome. Cleavage of the damaged pyrimidine. Reactome Pathway Database. [Link]
-
Lam, K. S., et al. (2014). Combinatorial Chemistry in Drug Discovery. Anticancer Agents in Medicinal Chemistry, 14(1), 1–11. [Link]
-
Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. (2003). Organic Process Research & Development, 7(4), 549–551. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. [Link]
Sources
- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. mdpi.com [mdpi.com]
- 5. Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
Application Note: Continuous Flow Synthesis of 2-Amino-4,6-difluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-difluoropyrimidine is a critical building block in the synthesis of numerous pharmaceutical compounds. Its fluorinated pyrimidine core is a prevalent motif in medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, binding affinity, and bioavailability to drug candidates.[1][2] The traditional batch synthesis of this intermediate, however, can present challenges related to safety, scalability, and product consistency.
Flow chemistry, or continuous flow chemistry, has emerged as a transformative technology in the pharmaceutical industry, offering significant advantages over conventional batch processing.[3] By conducting reactions in a continuously flowing stream, this approach provides precise control over reaction parameters like temperature, pressure, and residence time.[4][5] This enhanced control leads to improved reaction efficiency, higher yields, increased safety, and greater scalability, making it an attractive method for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[4][6] This application note provides a detailed protocol for the synthesis of this compound utilizing a continuous flow setup, highlighting the scientific rationale and practical advantages of this modern synthetic approach.
Reaction Mechanism and Process Rationale
The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, a nucleophile displaces a leaving group on an aromatic ring. For the reaction to proceed, the aromatic ring must be electron-deficient, a condition often met by the presence of electron-withdrawing groups or heteroatoms within the ring, such as in pyridine and pyrimidine systems.[7][8]
In this specific application, the starting material is 2,4,6-trifluoropyrimidine. The fluorine atoms act as leaving groups, and the electron-withdrawing nature of the pyrimidine ring facilitates nucleophilic attack. Ammonia, serving as the nucleophile, selectively displaces one of the fluorine atoms. The regioselectivity of the substitution is influenced by the electronic properties of the pyrimidine ring and steric factors.[9][10]
Advantages of Flow Chemistry for this Synthesis:
-
Enhanced Safety: The small reactor volumes inherent to flow chemistry systems minimize the amount of hazardous material at any given time, significantly improving the safety profile of the reaction, especially when working with reactive intermediates or gaseous reagents like ammonia.[6]
-
Precise Temperature Control: Flow reactors offer superior heat transfer compared to batch reactors, allowing for precise control of the reaction temperature. This is crucial for managing the exothermicity of the amination reaction and minimizing the formation of byproducts.[4]
-
Improved Yield and Purity: The continuous nature of flow chemistry ensures consistent reaction conditions, leading to more uniform product quality and potentially higher yields compared to batch processes.[4] The rapid mixing and efficient heat transfer can also suppress side reactions.
-
Scalability: Scaling up a flow chemistry process is typically more straightforward than with batch reactions. Instead of using larger reactors, the production rate can be increased by running the system for longer periods or by operating multiple reactors in parallel.[3]
-
Automation: Flow chemistry setups are well-suited for automation, allowing for unattended operation and high-throughput screening of reaction conditions to quickly identify optimal parameters.[6]
Experimental Protocols
This section details the step-by-step methodology for the continuous flow synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,4,6-Trifluoropyrimidine | ≥98% | Commercially Available |
| Ammonia solution (in dioxane) | 0.5 M | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Sodium Bicarbonate | Reagent Grade | Commercially Available |
| Brine | Saturated | Prepared in-house |
| Magnesium Sulfate | Anhydrous | Commercially Available |
Equipment Setup
A schematic of the continuous flow setup is depicted below. The system consists of two syringe pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator.
Sources
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. syrris.com [syrris.com]
- 4. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 5. tandfonline.com [tandfonline.com]
- 6. helgroup.com [helgroup.com]
- 7. vapourtec.com [vapourtec.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Amino-4,6-difluoropyrimidine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 2-Amino-4,6-difluoropyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. Here, we address common issues through a troubleshooting guide and frequently asked questions, providing field-proven insights grounded in established chemical principles.
I. Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures in a question-and-answer format.
Question 1: I am seeing very low to no product yield. What are the primary causes and how can I fix it?
Answer:
Low or no yield in the Suzuki coupling of this compound is the most common issue. This substrate presents a combination of challenges: the pyrimidine ring is electron-deficient, and the C-F bonds are strong, making them poor leaving groups compared to bromides or iodides.[1] Furthermore, the amino group and ring nitrogens can coordinate to the palladium catalyst, inhibiting its activity.[2][3]
Here are the most likely causes and the recommended optimization steps:
Potential Cause A: Insufficient Catalyst Activity
The combination of an electron-deficient heterocycle and a C-F bond activation requires a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ are often not potent enough for this transformation.[4][5]
-
Solution: Employ Modern Catalyst Systems. Switch to a more electron-rich and bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand. These ligands stabilize the palladium center, promote the difficult oxidative addition step, and accelerate the final reductive elimination. Using pre-formed palladium catalysts (palladacycles) can also improve consistency by ensuring efficient generation of the active Pd(0) species.[5][6]
Table 1: Recommended Catalyst Systems for Challenging Suzuki Couplings
| Catalyst/Ligand System | Pre-catalyst | Key Advantages | Typical Loading (mol%) |
| XPhos / Pd₂(dba)₃ | No | Bulky, electron-rich ligand. Excellent for heteroaryl couplings.[7] | 1-5% Pd, 1.1-1.5x Ligand |
| SPhos / Pd₂(dba)₃ | No | Similar to XPhos, highly active for C-Cl and C-F activation.[8] | 1-5% Pd, 1.1-1.5x Ligand |
| RuPhos / Pd₂(dba)₃ | No | Very electron-rich, effective for electron-deficient substrates.[9] | 1-5% Pd, 1.1-1.5x Ligand |
| XPhos Pd G3/G4 | Yes | Air- and moisture-stable pre-catalyst. Ensures reliable Pd(0) formation.[5] | 1-5% |
Potential Cause B: Suboptimal Base or Solvent
The base is not just a stoichiometric reagent; it is critical for activating the boronic acid to form the boronate complex required for transmetalation.[10] Its strength, solubility, and interaction with the solvent system can dramatically affect the reaction rate.
-
Solution: Optimize the Base and Solvent System.
-
Base Selection: A moderately strong base is often ideal. Potassium phosphate (K₃PO₄) is an excellent starting point as it is effective in many challenging couplings involving heteroaromatics.[7] Carbonates like Cs₂CO₃ or K₂CO₃ can also be effective.
-
Solvent Choice: A polar aprotic solvent is typically required to dissolve the reactants and facilitate the reaction. A mixture of 1,4-dioxane and water (e.g., 4:1 ratio) is a robust combination.[2][4] The water is crucial for dissolving the inorganic base.[11]
-
Degassing: Ensure all solvents are thoroughly degassed with argon or nitrogen before use. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), killing the catalytic cycle.[12]
-
Question 2: My mass spectrometry analysis shows a significant peak corresponding to the protodeboronation of my boronic acid. How can I prevent this?
Answer:
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is particularly problematic with electron-deficient heteroaryl boronic acids, as the electron-withdrawing nature of the ring makes the C-B bond more susceptible to hydrolysis.[13]
-
Solution 1: Use a More Stable Boron Reagent. Instead of a boronic acid, use a corresponding boronate ester, such as a pinacol ester (Bpin) or a highly stable MIDA boronate ester.[7] These are generally more resistant to premature hydrolysis but are still sufficiently reactive in the catalytic cycle.
-
Solution 2: Use Anhydrous Conditions or a Weaker Base. While some water is often beneficial for dissolving the base, excess water can promote protodeboronation. Try reducing the water content or using a non-aqueous system with a soluble organic base, although this may require further optimization. Using a milder base like potassium fluoride (KF) can sometimes suppress the side reaction.[10]
-
Solution 3: Increase Boronic Acid Stoichiometry. As a practical but less elegant solution, increasing the equivalents of the boronic acid (e.g., from 1.2 to 1.5-2.0 eq.) can help drive the desired reaction to completion despite some loss to protodeboronation.
Question 3: My reaction starts but then stalls, or I see a lot of palladium black crashing out. What is happening?
Answer:
The formation of palladium black indicates catalyst decomposition. This happens when the Pd(0) species in the catalytic cycle aggregate and precipitate out of solution, rendering them inactive.
-
Solution 1: Use Bulky Ligands. This is the most effective solution. Bulky phosphine ligands (like XPhos, SPhos) or NHCs create a sterically hindered environment around the palladium atom. This physically prevents the palladium atoms from aggregating, thus extending the catalyst's lifetime in the solution.[8][7]
-
Solution 2: Lower the Reaction Temperature. High temperatures can accelerate catalyst decomposition. If possible, screen lower temperatures (e.g., 80-90 °C instead of >100 °C), especially if using a highly active catalyst system that may not require extreme heat.
-
Solution 3: Ensure an Inert Atmosphere. As mentioned, oxygen is detrimental. Use Schlenk techniques or a glovebox to set up the reaction. A robust argon or nitrogen atmosphere must be maintained throughout the experiment.[14]
II. Frequently Asked Questions (FAQs)
Why is the Suzuki coupling of this compound so challenging?
This reaction sits at the intersection of several known challenges in cross-coupling chemistry:
-
Poor Leaving Group: Fluorine is the poorest leaving group among the halogens for oxidative addition. The C-F bond is strong and requires a highly active, electron-rich palladium catalyst to break.[1][8]
-
Electron-Deficient Heterocycle: The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. This property can slow the rate of transmetalation.[2][13]
-
Catalyst Inhibition: The lone pairs on the amino group and the two ring nitrogens can act as ligands, coordinating to the palladium center and preventing it from participating in the catalytic cycle.[2][3]
Which position (C4 or C6) will react first?
For this compound, the C4 and C6 positions are electronically similar. In many dihalopyrimidines, the C4 position is more electrophilic and reacts preferentially.[15] However, with two identical leaving groups, achieving clean mono-substitution can be difficult, and mixtures of mono-arylated and di-arylated products are common. To favor mono-substitution, use a slight deficiency of the boronic acid (e.g., 0.95 equivalents) and monitor the reaction carefully to stop it upon consumption of the limiting reagent.
Can I use microwave irradiation for this reaction?
Absolutely. Microwave heating is an excellent technique for difficult Suzuki couplings. It allows for rapid and uniform heating to high temperatures, which can significantly shorten reaction times and improve yields for C-F activation.[4][6] A typical starting point would be 100-120 °C for 15-30 minutes.
III. Experimental Protocols & Workflows
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Standard Conditions (Starting Point)
This protocol uses a common, readily available catalyst and serves as a baseline.
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.[12]
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v, to make a 0.1 M solution with respect to the pyrimidine) via syringe.[4]
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for High Yield
This protocol employs a modern catalyst system and optimized base for improved performance.
-
Reaction Setup: In a glovebox or on a Schlenk line, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (Ar-Bpin, 1.3 equiv.), potassium phosphate (K₃PO₄, 2.5 equiv.), and XPhos Pd G3 (2 mol%) to a microwave vial equipped with a stir bar.[5]
-
Solvent Addition: Add degassed 1,4-dioxane and water (5:1 v/v, to make a 0.2 M solution).
-
Reaction: Seal the vial and heat in a microwave reactor to 110 °C for 30-60 minutes. Monitor for completion.[4]
-
Work-up & Purification: Follow steps 6 and 7 from the standard protocol.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
IV. References
-
Itoh, T., & Mase, T. (2004). Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Molecules, 9(1), 54-65.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559.
-
Moran, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(5), 346-353.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2-Fluoropyridine Derivatives.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol.
-
Khan, I., et al. (2017). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules, 22(10), 1645.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
Wikipedia. (n.d.). Suzuki reaction.
-
Navarro, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 83.
-
Moran, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
-
Jedinák, L., et al. (2019). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. The Journal of Organic Chemistry, 84(10), 6244-6260.
-
Wang, Y., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. ChemistrySelect, 3(42), 11843-11848.
-
Li, X., et al. (2022). Aminative Suzuki–Miyaura coupling. Science, 377(6609), 970-976.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with Boc-D-2-Amino-4-bromo-4-pentenoic acid.
-
Davis, B. G., et al. (2019). (2-Amino-4,6-dihydroxypyrimidine)-based catalyst system for SMC on the outer-membrane protein OmpC of E. coli. Chemical Communications, 55(23), 3311-3314.
-
Dolenc, M. S., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2959.
-
BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids.
-
Dolenc, M. S., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2959.
-
Reddit r/Chempros. (2023). Struggling with Suzuki Reaction.
-
Sigman, M. S., & Norrby, P.-O. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 54(11), 2615-2626.
-
BenchChem. (2025). A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines.
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- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Nucleophilic Substitution on Difluoropyrimidines
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving difluoropyrimidines. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of experimenting with difluoropyrimidines.
Q1: Why are the C4 and C2 positions on a pyrimidine ring so reactive in SNAr reactions?
The reactivity of these positions stems from the ability of the electron-deficient pyrimidine ring to stabilize the negatively charged intermediate formed during the reaction. In the mechanism for nucleophilic aromatic substitution, the rate-determining step is the attack of the nucleophile on the aromatic ring, which temporarily breaks aromaticity and forms a high-energy anionic intermediate known as a Meisenheimer complex.[1][2][3] When the nucleophile attacks at the C2 or C4 positions (ortho or para to the ring nitrogens), the resulting negative charge can be delocalized through resonance onto the electronegative nitrogen atoms.[1][2] This delocalization provides significant stabilization that is not possible if the attack occurs at other positions, such as C5.
Q2: On a 2,4-difluoropyrimidine, why does the first substitution almost always occur at the C4 position?
For 2,4-disubstituted pyrimidines, the C4 position is generally more electrophilic and reactive towards nucleophiles than the C2 position.[4] This preference is attributed to the greater ability of the pyrimidine ring to delocalize the negative charge in the Meisenheimer intermediate when the attack occurs at C4.[4] Frontier molecular orbital theory also supports this observation, suggesting that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, making it the preferred site for nucleophilic attack.[5] While this is the general rule, it's crucial to remember that other substituents on the ring or specific reaction conditions can sometimes alter this selectivity.[6]
Q3: Fluorine is a poor leaving group in SN2 reactions. Why is it an excellent leaving group in SNAr?
This is a critical concept in SNAr chemistry. The rate-determining step in an SNAr reaction is the initial nucleophilic attack on the ring, not the departure of the leaving group.[7][8] Fluorine's potent electron-withdrawing inductive effect makes the carbon atom it's attached to highly electrophilic and thus more susceptible to nucleophilic attack.[7][8] This effect accelerates the formation of the stabilized Meisenheimer complex. The subsequent loss of the fluoride ion, which restores the ring's aromaticity, is a much faster step and does not influence the overall reaction rate.[8] Therefore, the leaving group ability in SNAr is often the reverse of that seen in SN2 reactions: F > Cl > Br > I.[7][8]
Q4: What are the typical starting conditions (solvent, base, temperature) for a standard SNAr on a difluoropyrimidine?
A typical starting point involves a polar aprotic solvent, a non-nucleophilic base, and controlled temperatures.
-
Solvents : Polar aprotic solvents like DMSO, DMF, NMP, or acetonitrile are highly recommended.[7][9] They effectively dissolve the reactants and stabilize the charged Meisenheimer intermediate without strongly solvating and deactivating the nucleophile.[7]
-
Bases : If your nucleophile is an amine or alcohol, a base such as potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA) is often required to deprotonate it, thereby increasing its nucleophilicity.
-
Temperature : Reactions are often started at a low temperature (e.g., 0-5 °C), especially during the addition of the nucleophile, to control the reaction rate and prevent di-substitution.[4] The temperature may then be gradually increased to drive the reaction to completion.[7]
Section 2: Troubleshooting Guides
This section provides structured workflows to diagnose and solve common experimental issues.
Guide 1: Issue - Poor or Incorrect Regioselectivity (e.g., C2 substitution instead of C4)
While C4 substitution is the norm for 2,4-difluoropyrimidines, obtaining a mixture of isomers or exclusive C2 substitution can occur. This is a complex issue influenced by a delicate balance of electronic and steric factors.
Potential Causes & Solutions:
-
Electronic Effects of Other Ring Substituents :
-
Cause : An electron-donating group (EDG) at the C6 position can electronically favor nucleophilic attack at the C2 position.[6]
-
Solution : This is an inherent property of your substrate. If C4 substitution is required, you may need to reconsider your synthetic route or protect/modify the C6 substituent. Computational analysis (LUMO map) can often predict this reversal in selectivity.[6]
-
-
Nature of the Nucleophile :
-
Cause : Certain classes of nucleophiles can override the inherent C4 preference. For instance, tertiary amines have been shown to selectively react at the C2 position of 5-substituted-2,4-dichloropyrimidines.[10][11] Similarly, anionic nucleophiles like alkoxides can sometimes show C2 selectivity due to complex interactions, such as hydrogen bonding with other substituents.[12]
-
Solution : If you are observing unexpected C2 selectivity, evaluate the specific properties of your nucleophile. A change in nucleophile or the use of a different protecting group strategy may be necessary.
-
-
Reaction Conditions :
-
Cause : Solvent choice and additives can dramatically influence regioselectivity.[13][14]
-
Solution : Experiment with different solvent systems. For example, deep eutectic solvents (DES) have been shown to reverse selectivity in some SNAr reactions.[13] Altering the counter-ion of the nucleophile (e.g., using a chloromagnesium alkoxide) can also profoundly impact the site of attack.[14]
-
Caption: The two-step addition-elimination mechanism of SNAr.
References
- ECHEMI. (n.d.).
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Chemistry Stack Exchange. (2018).
- BenchChem. (n.d.). Minimizing di-substitution side products in hydrazinolysis of difluoropyrimidines.
-
ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. [Link]
-
Gómez-Bombarelli, R., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC). [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- BenchChem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- BenchChem. (n.d.). Technical Support Center: Defluorination Side Reactions of Difluoropyrimidines.
-
PubMed. (2024). Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. [Link]
-
Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
- Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
-
Wavefunction, Inc. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
-
Khan Academy. (2012). Solvents in Substitution Reactions. YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?[Link]
- ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing...
- BenchChem. (n.d.). Influence of solvents on the reactivity of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
-
ResearchGate. (2015). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
PubMed Central (PMC). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]
- ResearchGate. (n.d.). (PDF)
-
ResearchGate. (n.d.). (PDF) Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. [Link]
-
Chem Help ASAP. (2020). SNAr reaction scope & limitations. YouTube. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2025). Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. [Link]
- Sci-Hub. (2018). Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines.
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- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
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- 14. Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of 2-Amino-4,6-difluoropyrimidine Derivatives
Welcome to the technical support center for the chromatographic purification of 2-Amino-4,6-difluoropyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested insights to help you navigate the unique challenges presented by this class of compounds.
The this compound scaffold is a key structural motif in medicinal chemistry. The interplay between the basic amino group and the strongly electron-withdrawing fluorine atoms imparts unique physicochemical properties that demand careful consideration during purification. This guide will equip you with the knowledge to develop robust and efficient chromatographic methods.
I. Understanding the Molecule: Key Physicochemical Properties
Before diving into chromatography, it's crucial to understand the properties of this compound derivatives that influence their behavior on a column.
-
Basicity and pKa: The 2-amino group is basic. However, the two fluorine atoms are strongly electron-withdrawing, which significantly reduces the basicity of the pyrimidine ring and the exocyclic amino group compared to their non-fluorinated analogs. While the exact pKa of this compound is not widely reported, it is expected to be significantly lower than that of related compounds like 2-Amino-4,6-dimethylpyrimidine (predicted pKa ≈ 5.1)[1]. The pKa is likely in the acidic range (estimated < 4). This is a critical parameter, as the ionization state of the molecule will dictate its retention and peak shape in reversed-phase and ion-exchange chromatography.
-
Polarity and Hydrophobicity: The difluoro-substituted pyrimidine ring is relatively polar. The amino group further contributes to its hydrophilic character. However, the introduction of fluorine can sometimes increase hydrophobicity depending on the overall molecular context[2]. The calculated LogP (XLogP3) for similar compounds is often low, suggesting a preference for polar conditions[3]. This makes these compounds challenging to retain on traditional C18 columns.
-
Solubility: These derivatives often exhibit good solubility in polar organic solvents like methanol, acetonitrile, and DMSO, but may have limited solubility in non-polar solvents like hexane. Sample solvent choice is a critical factor in preventing peak distortion.
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of this compound derivatives in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying my this compound derivative?
A1: For most this compound derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and versatile starting point[4]. However, due to the polar nature of the scaffold, you may encounter challenges with retention on standard C18 columns. Therefore, being prepared to explore Hydrophilic Interaction Liquid Chromatography (HILIC) is a prudent secondary strategy[5][6]. Normal-Phase chromatography is generally less suitable due to the polar and basic nature of the amino group, which can lead to strong, irreversible adsorption to silica gel[7].
Q2: My compound is not retaining on a C18 column and elutes in the void volume. What should I do?
A2: This is a very common issue for this class of polar compounds. Here are several strategies to increase retention in RP-HPLC:
-
Increase Mobile Phase Polarity: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. Start with a high aqueous content (e.g., 95-100% water/buffer).
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed with stationary phases that are more compatible with polar analytes and highly aqueous mobile phases, offering enhanced retention for compounds like yours.
-
Consider Ion-Pair Chromatography: Since your compound is basic, you can add an anionic ion-pairing reagent to the mobile phase, such as trifluoroacetic acid (TFA) or a longer-chain perfluorinated carboxylic acid like heptafluorobutyric acid (HFBA)[8][9]. The ion-pairing reagent forms a neutral, more hydrophobic complex with your protonated analyte, significantly increasing its retention on the C18 column[10].
-
Switch to HILIC: If the above strategies fail, HILIC is an excellent alternative. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing good retention for polar compounds[5][6].
Q3: I'm observing severe peak tailing in my chromatograms. What is the cause and how can I fix it?
A3: Peak tailing for basic compounds like this compound derivatives is typically caused by secondary interactions between the protonated amino group and acidic silanol groups on the surface of silica-based stationary phases[3]. Here’s how to address it:
-
Adjust Mobile Phase pH: The most effective way to reduce tailing is to control the ionization of both your compound and the silanol groups.
-
Low pH: Add an acid like formic acid or TFA to your mobile phase to achieve a pH of around 2.5-3.5. At this low pH, your basic analyte will be fully protonated, but the residual silanol groups on the silica surface (pKa ~3.5-4.5) will be mostly neutral, minimizing ionic interactions and improving peak shape.
-
High pH: Alternatively, using a high pH mobile phase (e.g., pH 8-10 with a buffer like ammonium bicarbonate) will neutralize the basic analyte and deprotonate the silanol groups. However, this requires a pH-stable column (e.g., a hybrid-silica or polymer-based column).
-
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups and improve peak symmetry.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer accessible silanol groups, leading to better peak shapes for basic compounds.
-
Add a Basic Modifier (Normal-Phase): If you must use normal-phase chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can help to block the active sites on the silica gel and improve peak shape.
Q4: Should I use Normal-Phase Chromatography for these compounds?
A4: Generally, normal-phase chromatography on bare silica gel is not the first choice for purifying basic amino-pyrimidines[7]. The basic amino group can interact very strongly with the acidic silanol groups of the silica, leading to poor recovery, severe peak tailing, or even irreversible adsorption. If you need to use a normal-phase system, consider using an amino- or cyano-bonded stationary phase, which are less acidic than bare silica.
Troubleshooting Flowchart
The following diagram outlines a logical workflow for troubleshooting common purification issues with this compound derivatives.
III. Experimental Protocols
These protocols provide detailed, step-by-step methodologies for purifying this compound derivatives using different chromatographic techniques.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing
This is the recommended starting point for most applications, balancing good resolving power with broad applicability. The use of an ion-pairing reagent is often essential for retaining these polar basic compounds.
Methodology:
-
Column Selection:
-
Start with a high-purity, end-capped C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Rationale: A standard C18 provides general-purpose hydrophobic retention. High purity and end-capping are crucial to minimize silanol interactions that cause peak tailing with basic analytes[3].
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Rationale: TFA serves two purposes: it acts as an ion-pairing agent by forming a neutral complex with the protonated amine, and it maintains a low pH (~2.5) to ensure the analyte is fully protonated and silanol groups are suppressed.
-
-
Sample Preparation:
-
Dissolve the crude sample in a minimal amount of a 50:50 mixture of Mobile Phase A and B. If solubility is an issue, DMSO can be used, but the injection volume should be kept small to avoid solvent effects.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Rationale: Dissolving the sample in the mobile phase is ideal to prevent peak distortion[1]. Filtering removes particulates that can block the column.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at an appropriate wavelength (e.g., 254 nm, or determine the λmax of your compound).
-
Gradient Elution:
-
Start with a scouting gradient to determine the approximate elution conditions.
-
A typical starting gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
-
Rationale: A gradient is essential for separating compounds with a range of polarities and for cleaning the column of strongly retained impurities. The final hold at the initial conditions is critical for reproducibility between injections.
-
-
Optimization:
-
Based on the scouting gradient, develop a shallower gradient around the elution point of your target compound to improve resolution from nearby impurities.
-
| Parameter | Starting Condition | Rationale |
| Stationary Phase | C18, 5 µm | General purpose hydrophobic retention. |
| Mobile Phase A | 0.1% TFA in Water | Provides ion-pairing reagent and maintains low pH to suppress silanols. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. |
| Gradient | 5-95% B over ~20 min | Efficiently screens for elution conditions and separates components of varying polarity. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID) | Standard flow rate for analytical scale columns. |
| Temperature | 30 °C | Provides stable and reproducible retention times. |
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative when retention in reversed-phase is insufficient, even with ion-pairing.
Methodology:
-
Column Selection:
-
Use a HILIC column with a bare silica, amide, or diol stationary phase (e.g., 4.6 mm x 150 mm, 5 µm).
-
Rationale: These polar stationary phases facilitate the formation of a water layer for partitioning of polar analytes[5].
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, adjusted to pH 3.5 with Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, adjusted to pH 3.5 with Formic Acid.
-
Rationale: HILIC mobile phases are highly organic. The aqueous component (Mobile Phase B) is the strong eluting solvent. The buffer (ammonium formate) is necessary to control the ionic strength and ensure good peak shape[6].
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase (Mobile Phase A) or pure acetonitrile. Avoid dissolving the sample in pure water or buffer , as this will cause severe peak distortion.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detector: UV
-
Gradient Elution:
-
0-2 min: 0% B (100% A)
-
2-15 min: 0% to 50% B
-
15-20 min: 50% B
-
20-21 min: 50% to 0% B
-
21-30 min: 0% B (re-equilibration)
-
-
Rationale: The gradient proceeds from high organic to higher aqueous content. A longer re-equilibration time is often required in HILIC compared to RP-HPLC to ensure the water layer on the stationary phase is fully restored.
-
| Parameter | Starting Condition | Rationale |
| Stationary Phase | Bare Silica or Amide, 5 µm | Polar phase for retaining hydrophilic compounds. |
| Mobile Phase A | 90:10 ACN:10mM Ammonium Formate (pH 3.5) | Weak solvent for HILIC, high organic content. |
| Mobile Phase B | 50:50 ACN:10mM Ammonium Formate (pH 3.5) | Strong eluting solvent for HILIC, higher aqueous content. |
| Gradient | 0-50% B over ~15 min | Elutes compounds by increasing the mobile phase polarity. |
| Sample Solvent | Acetonitrile or Initial Mobile Phase | Must be high in organic content to prevent peak distortion. |
IV. Method Selection Logic
Choosing the right chromatographic mode is the first step toward a successful purification. This diagram illustrates the decision-making process based on the initial behavior of your compound.
V. References
-
ResearchGate. (2025). Application of perfluorinated acids as ion-pairing reagents for reversed-phase chromatography and retention-hydrophobicity relationships studies of selected β-blockers. Available at: [Link]
-
National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Available at: [Link]
-
National Institutes of Health. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available at: [Link]
-
LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available at: [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available at: [Link]
-
LCGC International. (n.d.). Review of Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC: Part I. Available at: [Link]
-
ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available at: [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Available at: [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]
-
National Institutes of Health. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. Available at: [Link]
-
National Institutes of Health. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Available at: [Link]
-
Lösungsfabrik. (2017). Peak symmetry, asymmetry and their causes in HPLC. Available at: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
LCGC International. (2021). But My Peaks Are Not Gaussian! Part II: Physical Causes of Peak Asymmetry. Available at: [Link]
-
MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link]
-
ResearchGate. (2025). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Available at: [Link]
-
Pharmacophore. (2019). A NEW PROTON TRANSFER COMPLEX OF 2-AMINO-4,6-DIMETHOXYPYRIMIDINE WITH 2,6-DICHLORO-4-NITROPHENOL. Available at: [Link]
-
LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Available at: [Link]
-
PubMed. (2010). Evaluation of various HILIC materials for the fast separation of polar compounds. Available at: [Link]
-
Advion. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Available at: [Link]
-
National Institutes of Health. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]
Sources
- 1. 2-Amino-4,6-dimethylpyrimidine CAS#: 767-15-7 [m.chemicalbook.com]
- 2. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-アミノ-4,6-ジヒドロキシピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 675-11-6 | this compound - Capot Chemical [capotchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Regioselectivity in Reactions with 2-Amino-4,6-difluoropyrimidine
Welcome to the technical support center for 2-Amino-4,6-difluoropyrimidine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the regioselective functionalization of this versatile building block. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve your desired synthetic outcomes.
Introduction: The Challenge of Regioselectivity
This compound is a valuable scaffold in medicinal chemistry due to its prevalence in biologically active molecules, particularly as a core component of various kinase inhibitors. The primary challenge in its synthetic manipulation lies in controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. The two fluorine atoms at the C4 and C6 positions are both susceptible to displacement by nucleophiles, often leading to a mixture of isomers, which can be difficult to separate and reduces the overall yield of the desired product.
This guide will equip you with the knowledge to understand and control these regioselective outcomes, turning a potential synthetic bottleneck into a predictable and efficient transformation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.
Question 1: I am attempting a mono-amination of this compound and obtaining a mixture of the C4 and C6 substituted isomers. How can I favor the formation of the C4-substituted product?
This is the most common challenge encountered with this substrate. The C4 and C6 positions have similar electronic environments, leading to competitive substitution. However, you can significantly influence the regioselectivity by carefully controlling the reaction conditions.
Root Cause Analysis:
The regioselectivity of SNAr reactions on the pyrimidine ring is a delicate balance of electronic and steric factors. While both C4 and C6 positions are activated by the electron-withdrawing nature of the pyrimidine nitrogens, subtle differences in their reactivity can be exploited. Generally, the C4 position is considered slightly more electrophilic due to its para relationship to one of the ring nitrogens, making it the kinetically favored site of attack for many nucleophiles.
Strategic Solutions:
-
Lowering the Reaction Temperature: Kinetically controlled reactions are favored at lower temperatures. By reducing the reaction temperature, you can often increase the selectivity for the more reactive C4 position. The thermodynamic product, which may be the C6 isomer or a mixture, is typically formed at higher temperatures where the reaction becomes reversible.[1][2]
-
Choice of Base and Solvent: The reaction medium plays a crucial role.
-
Bases: Use of a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is recommended to prevent competition with your amine nucleophile.
-
Solvents: Aprotic polar solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally suitable for SNAr reactions as they can stabilize the charged Meisenheimer intermediate. Experimenting with different solvents can sometimes modulate the regioselectivity.
-
-
Nature of the Nucleophile: The steric bulk of the incoming amine nucleophile can significantly influence the regioselectivity.
-
Sterically Hindered Amines: Using a bulkier amine can favor substitution at the less sterically hindered C4 position. The C6 position is flanked by the C5-proton and the amino group at C2, which can create more steric hindrance for a bulky nucleophile.
-
dot
Caption: Decision tree for enhancing C4 selectivity.
Question 2: I have successfully performed a mono-amination, but I am unsure how to confirm the regiochemistry of my product. How can I distinguish between the C4 and C6 substituted isomers?
Correctly identifying the resulting isomer is critical. A combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), is the most reliable method for this determination.
Analytical Strategy:
-
¹H NMR Spectroscopy: The proton at the C5 position will couple to the adjacent fluorine atom. The magnitude of the through-space coupling constant (J-coupling) can be indicative of the substitution pattern. In the C4-substituted isomer, the C5-H will show a coupling to the C6-F, while in the C6-substituted isomer, it will couple to the C4-F. These coupling constants may be subtly different.
-
¹³C NMR Spectroscopy: The carbon chemical shifts and, more importantly, the ¹³C-¹⁹F coupling constants provide definitive evidence. The carbon atom bonded to the fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF). The chemical shifts of the C4 and C6 carbons will also be distinct in the two isomers.
-
¹⁹F NMR Spectroscopy: This is a highly sensitive and powerful technique for fluorinated compounds.[3][4] The chemical shift of the fluorine atom will be different for the C4-F and C6-F environments in the starting material and the mono-substituted products. In the product mixture, you will observe two distinct fluorine signals. By integrating these signals, you can also determine the isomeric ratio of your product mixture. For the purified isomer, the presence of a single fluorine resonance confirms the mono-substitution.
Table 1: Representative NMR Data for Distinguishing Isomers
| Spectroscopic Technique | C4-Substituted Isomer (2-amino-4-N-R-6-fluoropyrimidine) | C6-Substituted Isomer (2-amino-6-N-R-4-fluoropyrimidine) |
| ¹H NMR | C5-H signal will show coupling to C6-F. | C5-H signal will show coupling to C4-F. |
| ¹³C NMR | C6 will show a large ¹JCF coupling. | C4 will show a large ¹JCF coupling. |
| ¹⁹F NMR | A single resonance corresponding to the C6-F. | A single resonance corresponding to the C4-F. |
Note: The exact chemical shifts and coupling constants will vary depending on the substituent (R) and the solvent used.
Question 3: I want to synthesize a 2,4-diamino-6-fluoropyrimidine derivative. What is the best strategy to achieve this di-substitution?
For di-substitution, a stepwise approach is generally the most effective and controllable method.
Recommended Synthetic Pathway:
-
First Substitution (Mono-amination): Begin by performing a regioselective mono-amination at the C4 position as described in Question 1. It is crucial to use a slight excess of the this compound to ensure all of the amine nucleophile is consumed, preventing the formation of the di-substituted product in this first step.
-
Purification: Purify the mono-substituted intermediate (2-amino-4-N-R¹-6-fluoropyrimidine) to remove any unreacted starting material and the undesired C6-isomer.
-
Second Substitution: The remaining fluorine at the C6 position is now activated for a second SNAr reaction. You can introduce a different amine (R²-NH₂) under slightly more forcing conditions (e.g., higher temperature) to obtain the desired 2,4-diamino-6-fluoropyrimidine derivative. The electron-donating character of the first introduced amino group at C4 slightly deactivates the ring towards further nucleophilic attack, hence the need for more forcing conditions.
dot
Caption: Stepwise synthesis of di-substituted aminopyrimidines.
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position generally more reactive than the C6 position in SNAr reactions with this compound?
The preferential reactivity of the C4 position is attributed to the electronic influence of the ring nitrogens. The C4 position is para to one of the ring nitrogens, which provides strong resonance stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack. This stabilization is more significant than the ortho stabilization provided to the C6 position. Computational studies, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), often show a larger orbital coefficient at the C4 carbon, indicating it as the more electrophilic site.[5]
Q2: Can I achieve selective C6 substitution?
While C4 substitution is generally favored, achieving selectivity for the C6 position is more challenging and often substrate-dependent. In some cases, with specific substitution patterns on the pyrimidine ring (e.g., an electron-donating group at C5), the electronic properties of the ring can be altered to favor C6 attack. However, for the parent this compound, achieving high C6 selectivity is not straightforward and may require the use of directing groups or a catalyst-based approach.
Q3: What is the role of the base in these reactions?
The base, typically a non-nucleophilic amine like DIPEA or triethylamine, plays a crucial role in scavenging the hydrogen fluoride (HF) that is generated during the substitution reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive, and also neutralizes the acidic byproduct, which could lead to side reactions.
Q4: Are there any alternative methods to amination besides SNAr?
While SNAr is the most common method for introducing amino groups onto the pyrimidine ring, other methods like the Buchwald-Hartwig amination can also be employed, particularly for less reactive amines or when SNAr conditions lead to undesired side reactions. However, this palladium-catalyzed cross-coupling reaction typically requires an iodide or bromide as the leaving group, so a halogen exchange reaction on the fluoropyrimidine might be necessary first.
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Mono-amination
This protocol provides a general starting point for the selective mono-amination of this compound at the C4 position.
Materials:
-
This compound
-
Amine nucleophile (1.0 equivalent)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous acetonitrile (ACN)
-
Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.2 equivalents).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add DIPEA (1.5 equivalents) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve the amine nucleophile (1.0 equivalent) in a small amount of anhydrous acetonitrile.
-
Add the amine solution dropwise to the pyrimidine solution at 0 °C (ice bath).
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to isolate the desired C4-substituted product.
References
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- Navigating the Spectroscopic Landscape of 2-Ethoxy-4,6-difluoropyrimidine Derivatives: A Comparative Guide to 13C and 19F NMR Analysis. BenchChem.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. J. Chem. Soc. D Chem. Commun.
- Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
Sources
challenges in the scale-up of 2-Amino-4,6-difluoropyrimidine synthesis
Welcome to the technical support guide for the synthesis of 2-Amino-4,6-difluoropyrimidine. This resource is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the laboratory and scale-up synthesis of this important heterocyclic intermediate. Our guidance is rooted in established chemical principles and practical, field-proven insights to ensure you can navigate potential hurdles effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially viable pathway involves a multi-step synthesis starting from readily available materials like diethyl malonate and guanidine. The general sequence is as follows:
-
Cyclocondensation: Reaction of diethyl malonate with guanidine (often from guanidine hydrochloride or nitrate with a base) to form the pyrimidine core, yielding 2-Amino-4,6-dihydroxypyrimidine.[1][2][3]
-
Chlorination: Conversion of the dihydroxy intermediate to 2-Amino-4,6-dichloropyrimidine using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][4][5]
-
Fluorination (Halex Reaction): Nucleophilic aromatic substitution (SNAr) of the chlorine atoms with fluoride ions using a fluoride salt (e.g., KF or CsF) in a high-boiling aprotic polar solvent to yield the final product.
This route is favored for its use of accessible starting materials and its adaptability to large-scale production, although each step presents unique challenges.
Q2: What are the primary safety concerns I should be aware of during this synthesis?
Safety is paramount. The key hazards are associated with the chlorination step:
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[2][6] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and full-face protection.[7]
-
Exothermic Reactions: Both the chlorination and fluorination steps can be highly exothermic. On a larger scale, this requires careful monitoring and control of the reaction temperature through controlled addition rates and efficient cooling systems to prevent runaways.[8]
-
Byproduct Handling: The quench of excess POCl₃ with water is extremely hazardous and must be done slowly and with extreme caution, typically by adding the reaction mixture to ice water.[4][5] The reaction produces corrosive HCl gas.
Always consult the Safety Data Sheet (SDS) for every reagent and conduct a thorough hazard analysis before beginning any experiment.[7][9][10]
Q3: Which analytical techniques are best for monitoring reaction progress and final product purity?
A combination of techniques is recommended for robust analysis:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the gold standard for quantitative purity assessment.[11] It is excellent for separating the starting materials, intermediates, and final product, allowing for accurate monitoring of conversion and purity levels.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts, particularly isomers that may have similar retention times in HPLC.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural confirmation of the final product and key intermediates. ¹⁹F NMR is particularly crucial for confirming the successful incorporation of fluorine.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.[12]
The table below summarizes the primary uses of each technique.
| Technique | Primary Use | Advantages | Limitations |
| HPLC | Quantitative Purity, Reaction Monitoring | High resolution, sensitive, quantitative.[11] | May not separate all isomers without method optimization. |
| GC-MS | Impurity Identification | Excellent for volatile compounds, provides mass data for identification.[8] | Not suitable for non-volatile materials like salts or the dihydroxy intermediate. |
| NMR | Structural Elucidation & Confirmation | Provides definitive structural information. ¹⁹F NMR is specific for fluorinated compounds. | Lower sensitivity compared to MS, can be complex to interpret mixtures. |
| MS | Molecular Weight Confirmation | High sensitivity, accurate mass determination.[12] | Provides limited structural information on its own. |
Synthesis Workflow and Key Stages
The overall synthetic process can be visualized as a three-stage workflow. Each stage has critical parameters that must be controlled to ensure a successful outcome.
Caption: General three-stage workflow for the synthesis of this compound.
Troubleshooting Guide: Scale-up Challenges
Problem 1: Low Yield and Poor Stirring in Stage 1 (Cyclocondensation)
Q: My reaction to form 2-Amino-4,6-dihydroxypyrimidine stalls, and the mixture becomes an unstirrable solid mass, leading to low yields. What's happening and how can I fix it?
A: This is a common physical rate limitation problem during scale-up. The dihydroxypyrimidine product, often as its sodium salt, can precipitate from the reaction mixture.[13] This traps starting materials and prevents the reaction from reaching completion.
Root Causes & Solutions:
-
Poor Solubility of Product Salt: The sodium salt of the dihydroxypyrimidine has limited solubility in ethanol alone.
-
Solution: Ensure a sufficient volume of solvent is used. Some protocols recommend the addition of water after the reaction is complete (but before neutralization) to dissolve the product salt, followed by neutralization with an acid like acetic acid to precipitate the purified product while keeping guanidine salts in solution.[13]
-
-
Inefficient Mixing: As the solid precipitates, standard magnetic stirring may become ineffective.
-
Solution: For scales larger than a few grams, mechanical overhead stirring is essential. A well-designed stirrer paddle (e.g., anchor or turbine) can handle thick slurries more effectively.
-
-
Incorrect Stoichiometry: An incorrect ratio of base to guanidine hydrochloride can lead to the precipitation of guanidine free base or incomplete reaction.
-
Solution: Ensure the metallic sodium or sodium ethoxide is fully dissolved and fresh before adding the guanidine salt and malonate ester.[13] The stoichiometry should be precise.
-
Recommended Protocol: Optimized Cyclocondensation
-
Under an inert atmosphere (Argon or Nitrogen), dissolve metallic sodium (2.8 eq) in absolute ethanol in a flask equipped with a mechanical stirrer and reflux condenser.
-
After complete dissolution and cooling to room temperature, add guanidine hydrochloride (1.1 eq) and stir until a uniform slurry is formed.
-
Add diethyl malonate (1.0 eq) to the mixture.
-
Heat the reaction to reflux and maintain for 4-6 hours, monitoring by HPLC or TLC.
-
After completion, cool the mixture and add water to dissolve the precipitated salt.
-
Neutralize the solution carefully with glacial acetic acid to a pH of ~6-7 to precipitate the 2-Amino-4,6-dihydroxypyrimidine.
-
Filter the solid, wash with water and then ethanol, and dry under vacuum.
Problem 2: Formation of Impurities During Stage 2 (Chlorination)
Q: My chlorination step with POCl₃ results in a low yield of 2-Amino-4,6-dichloropyrimidine and several byproducts. How can I improve the selectivity and yield?
A: The chlorination of the amino-dihydroxypyrimidine is sensitive to temperature and reagent stoichiometry. The primary byproduct is often the 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride, formed by the reaction of the amino group with POCl₃.[14][15] Hydrolysis of this byproduct during workup can regenerate the desired product, but controlling its formation is key.
Key Parameters & Optimization:
-
Temperature Control: Older "neat" processes often used refluxing POCl₃ (~107°C), which can promote side reactions.[5] Modern solvent-based processes show that lower temperatures (50-100°C) significantly improve yield and purity.[4][14][15] A temperature range of 55-80°C is often optimal.[4][5]
-
POCl₃ Stoichiometry: While POCl₃ can be used as the solvent, this is wasteful and complicates workup on a large scale. Using an inert solvent (e.g., ethylene dichloride, toluene) and a controlled molar ratio of POCl₃ (typically 3-5 equivalents) is more efficient.[5][14]
-
Acid Scavenger (Base): An amine base like triethylamine or N,N-dimethylaniline is required to neutralize the HCl generated.[4][5] The choice and amount of base can influence the reaction rate and impurity profile.
-
Hydrolysis Step: Intentionally hydrolyzing the crude reaction mixture by stirring in water at a controlled temperature (e.g., 50°C) for a few hours can convert the phosphoramidic dichloride byproduct back to the desired 2-amino-4,6-dichloropyrimidine, thereby improving the isolated yield.[14][15]
Caption: Troubleshooting flowchart for the chlorination stage.
Comparison of Chlorination Conditions
| Parameter | "Neat" Process[5] | Solvent Process[14] | Optimized Process[4] |
| Solvent | None (Excess POCl₃) | Inert (e.g., EDC) | None |
| Temperature | Reflux (~107°C) | 50-100°C | 20-80°C |
| POCl₃ Ratio | Large Excess (>8 eq) | 3-8 eq | 3-8 eq |
| Base | Dimethylaniline | Triethylamine | Triethylamine |
| Key Advantage | Simple setup | Better temp. control | High yield, no solvent |
| Key Disadvantage | High temp., side reactions | Solvent recovery needed | Requires careful temp control |
Problem 3: Incomplete Conversion and Side Reactions in Stage 3 (Fluorination)
Q: During the final fluorination step, I'm seeing a mix of my desired difluoro product, mono-fluoro-mono-chloro intermediate, and unreacted dichloro starting material. How can I drive the reaction to completion?
A: The Halex (Halogen Exchange) reaction is highly sensitive to reaction conditions, particularly the reactivity of the fluoride source and the absolute exclusion of water.
Root Causes & Solutions:
-
Water in the Reaction: Trace amounts of water will react with the fluoride source and can also lead to hydrolysis of the chloro-substituents, forming hydroxy-pyrimidine byproducts.
-
Solution: Use an anhydrous grade of aprotic polar solvent (e.g., DMF, NMP, Sulfolane). Dry the fluoride salt (KF) by spray-drying or by heating under vacuum before use. Ensure the 2-Amino-4,6-dichloropyrimidine starting material is perfectly dry. Running the reaction under an inert atmosphere is critical.
-
-
Low Reactivity of Fluoride Source: Potassium fluoride (KF) is commonly used due to its cost, but its lattice energy is high, and its solubility is low.
-
Solution 1 (Catalyst): Use a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide or a crown ether like 18-crown-6) to increase the effective concentration of "naked" fluoride ions in solution.
-
Solution 2 (Alternative Source): Cesium fluoride (CsF) is much more soluble and reactive than KF but is also more expensive. It can often promote fluorination at lower temperatures or shorter reaction times.
-
-
Insufficient Temperature/Time: The C-F bond formation has a high activation energy.
-
Solution: These reactions often require high temperatures (150-220°C). Monitor the reaction progress carefully by HPLC or GC. If the reaction stalls with mono-fluorinated product remaining, consider increasing the temperature or extending the reaction time.
-
Recommended Protocol: Anhydrous Fluorination
-
In a flask dried overnight in an oven and assembled hot under an inert atmosphere, add spray-dried potassium fluoride (3.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).
-
Add anhydrous sulfolane via cannula.
-
Add dry 2-Amino-4,6-dichloropyrimidine (1.0 eq).
-
Heat the mixture with efficient mechanical stirring to 180-200°C.
-
Monitor the reaction every 2-4 hours by taking a small, quenched aliquot and analyzing by GC-MS or HPLC.
-
Upon completion, cool the reaction mixture and pour it into a large volume of ice water.
-
Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or column chromatography.
References
-
Štěpánková, Š., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Monatshefte für Chemie - Chemical Monthly, 144, 1035-1045. Available at: [Link]
-
González-Gómez, J.C., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 65(3), 2091-2106. Available at: [Link]
- Henkel, G., et al. (1996). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. U.S. Patent No. 5,563,270.
- Sun, W., et al. (2009). Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine. Chinese Patent No. CN101003511B.
-
ResearchGate (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Available at: [Link]
- European Patent Office (1986). Process for the preparation of fluorinated pyridines. European Patent No. EP0192287A2.
-
National Center for Biotechnology Information (n.d.). 2-Amino-4,6-dichloropyrimidine. PubChem Compound Summary for CID 65522. Available at: [Link]
- Li, J., et al. (2013). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. Chinese Patent No. CN103275005A.
-
ResearchGate (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A 1 Antagonists. Available at: [Link]
- CNIPA (2020). Preparation method of 2-amino-4, 6-dimethoxypyrimidine. Chinese Patent No. CN110818643A.
-
PubMed (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A 1 Antagonists. Available at: [Link]
-
Organic Syntheses (n.d.). Diethyl aminomalonate hydrochloride. Available at: [Link]
-
ProQuest (2018). Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). Available at: [Link]
-
Patsnap (2018). Preparation method of 2-amino-4-fluoropyridine. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Available at: [Link]
-
ResearchGate (2025). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Available at: [Link]
-
Active Biopharma (n.d.). This compound. Available at: [Link]
-
LookChem (n.d.). This compound. Available at: [Link]
- DowElanco (1997). Process for preparing 2-amino-4,6-dichloropyrimidine. U.S. Patent No. 5,698,695.
- Ishihara Sangyo Kaisha Ltd (1990). Process for producing 2-amino-4,6-dichloropyrimidine. U.S. Patent No. 4,929,729.
-
ResearchGate (2020). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. Available at: [Link]
- Google Patents (1990). Process for producing 2-amino-4,6-dichloropyrimidine. U.S. Patent No. US4929729A.
-
ResearchGate (2025). 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. Available at: [Link]
-
Carl ROTH (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Available at: [Link]
-
MDPI (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]
-
Carl ROTH (2025). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Available at: [Link]
-
ResearchGate (2025). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Available at: [Link]
Sources
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Introduction: The Critical Role of Purity in Drug Development
An In-Depth Guide to the Purification of 2-Amino-4,6-difluoropyrimidine: Troubleshooting and FAQs
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the purity of key intermediates like this compound is not just a quality metric; it is a cornerstone of successful research and development. This pyrimidine derivative is a vital building block in the synthesis of various pharmaceutical agents. The presence of even minor impurities can drastically alter reaction outcomes, lead to the formation of unwanted side products, complicate downstream processing, and ultimately impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1]
This guide is structured to address the practical challenges you may encounter during the purification of this compound. We will move from identifying common impurities to detailed troubleshooting for the most effective purification techniques, providing not just protocols, but the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?
A1: Impurities typically originate from the synthetic route used. While a specific impurity profile depends on the exact process, they generally fall into these categories:
-
Unreacted Starting Materials: The precursor, often 2-amino-4,6-dihydroxypyrimidine or 2-amino-4,6-dichloropyrimidine, can carry through if the reaction does not go to completion.[2][3]
-
Partially-Substituted Intermediates: In syntheses involving fluorination of a dichloro-precursor, incompletely reacted intermediates such as 2-amino-4-chloro-6-fluoropyrimidine can be a significant impurity.
-
Reagent Residues: Highly reactive reagents like phosphorus oxychloride (POCl₃) used in precursor synthesis can sometimes remain in trace amounts if not properly quenched and removed.[2]
-
Side-Reaction Products: The synthesis conditions can sometimes lead to the formation of isomeric byproducts or small amounts of polymeric material.[4]
-
Residual Solvents: Solvents used during the reaction or initial work-up (e.g., toluene, acetonitrile) can be trapped within the solid product.[5]
Q2: Which analytical techniques are best for assessing the purity of my sample?
A2: A multi-faceted approach is recommended. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment due to its high resolution and sensitivity.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities and residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is invaluable for structural confirmation and detecting impurities with different chemical structures.
| Technique | Primary Use Case | Strengths | Limitations |
| HPLC-UV | Quantitative purity analysis, detection of non-volatile impurities.[7] | High resolution, sensitive, widely applicable.[6] | Requires chromophore, may not detect all impurities if they don't absorb UV light. |
| GC-MS | Identification of volatile impurities and residual solvents.[6] | Excellent for separating volatile compounds, provides mass for identification. | Compound must be volatile and thermally stable. |
| NMR Spectroscopy | Structural confirmation, identification of structural isomers and major impurities. | Provides detailed structural information, quantitative with an internal standard. | Lower sensitivity compared to HPLC or GC-MS for trace impurities. |
| Melting Point | Quick check for overall purity. | Fast, simple, and inexpensive. | A sharp melting point does not guarantee the absence of all impurities.[6] |
Q3: How do I choose the best purification method for my crude this compound?
A3: The choice depends on the nature of the impurities, the scale of your experiment, and the required final purity. Recrystallization is ideal for removing small amounts of impurities from a largely pure, crystalline solid. Column chromatography is necessary when impurities have similar properties to the main compound. Acid-base extraction is a powerful technique for separating the basic target compound from neutral or acidic impurities.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Purification Techniques
This section provides detailed, practical advice for overcoming common hurdles in purification.
Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[8]
Q: My compound fails to crystallize from solution, even after cooling. What's wrong?
A: This is a common issue, usually related to supersaturation.[8]
-
Cause 1: Too much solvent was used. The solution is not supersaturated enough for crystals to form.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once you see a slight turbidity or crystal formation at the surface, add a drop or two of solvent to redissolve it, and then allow it to cool slowly again.[8]
-
-
Cause 2: Lack of nucleation sites. A supersaturated solution may need a trigger to begin crystallization.
-
Solution: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth. Alternatively, add a "seed crystal" from a previous pure batch.[8]
-
Q: Instead of crystals, my product has "oiled out." How can I fix this?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system.[8]
-
Cause 1: The solution was cooled too quickly.
-
Solution: Reheat the solution until the oil redissolves completely. You may need to add a small amount of extra solvent. Then, allow the flask to cool much more slowly. Let it cool to room temperature on the benchtop (you can insulate it with paper towels) before moving it to an ice bath.[8]
-
-
Cause 2: Inappropriate solvent choice.
-
Solution: The boiling point of your solvent may be too high. Try using a lower-boiling point solvent or a co-solvent system. For example, dissolve your compound in a minimal amount of a "good" hot solvent (like ethanol) and slowly add a "poor" solvent (like water or hexane) until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify and cool slowly.[9]
-
Protocol 1: Standard Recrystallization of this compound
-
Solvent Selection: Based on related compounds, ethyl acetate and toluene are good starting points.[5][10] Test solubility in small amounts first. An ideal solvent should dissolve the compound when hot but poorly when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid is fully dissolved.[8]
-
Decolorization (Optional): If the solution is colored, it may indicate high-molecular-weight impurities. Add a small amount (1-2% by weight) of activated charcoal and keep the solution hot for 5-10 minutes.[5][9]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[11]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the surface.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Acid-Base Extraction
This technique leverages the basicity of the amino group on the pyrimidine ring. By treating an organic solution of the crude product with an aqueous acid, the basic amine is protonated, forming a salt that is soluble in the aqueous layer. Neutral impurities remain in the organic layer.[12][13]
Caption: Workflow for purification via acid-base extraction.
Q: My yield after acid-base extraction is very low. Where did my product go?
A: Low recovery can happen for several reasons:
-
Cause 1: Incomplete extraction. The protonation or back-extraction step may not have been efficient enough.
-
Solution: Use multiple, smaller-volume extractions instead of one large one. For example, extracting three times with 30 mL of solvent is more effective than once with 90 mL. Ensure vigorous shaking during each extraction to maximize surface area contact between the layers.[14]
-
-
Cause 2: Incorrect pH. The pH of the aqueous layer was not sufficiently basic during the back-extraction step.
-
Solution: After adding the base (e.g., NaOH), check the pH with litmus paper or a pH meter to ensure it is strongly basic (pH > 10). This is critical to deprotonate the ammonium salt back to the neutral, organic-soluble amine.[13]
-
-
Cause 3: Emulsion formation. A stable emulsion between the aqueous and organic layers can trap your product.
-
Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution). Alternatively, let the mixture stand for a longer period or gently swirl it. In stubborn cases, filtering the mixture through a pad of Celite can help.
-
Column Chromatography
When impurities are structurally very similar to the product, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and elution with a mobile phase.[15]
Q: My compound is not eluting from the silica gel column, even with a high percentage of polar solvent.
A: This indicates strong interaction with the stationary phase.
-
Cause 1: Compound is highly polar. this compound is a polar molecule.
-
Solution: Increase the polarity of your mobile phase further. A common system is hexane/ethyl acetate. If you are already at 100% ethyl acetate, try adding a small percentage of methanol (e.g., 1-5%) to the ethyl acetate. Methanol is a much more polar solvent and will help elute highly retained compounds.[16]
-
-
Cause 2: Strong acidic/basic interactions. The amino group can interact strongly with the acidic silanol groups on the surface of the silica gel, causing streaking and poor elution.[9][11]
-
Solution: Add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica, improving the peak shape and elution of basic compounds.[17]
-
Q: After chromatography, my "pure" fractions still show a minor impurity on a TLC plate. How can I improve the separation?
A: This means the resolution was insufficient.
-
Cause 1: Inappropriate mobile phase. The polarity of the eluent may be too high, causing the desired product and impurity to elute too closely together.
-
Solution: Re-optimize your solvent system using TLC. The ideal Rf value for your target compound should be around 0.2-0.4 for good separation on a column.[15][16] Use a less polar mobile phase to increase the separation between the spots on the TLC, which will translate to better separation on the column.
-
-
Cause 2: Column was overloaded. Too much crude material was loaded onto the column relative to the amount of silica gel.
-
Solution: A general rule of thumb is to use a silica gel-to-crude product weight ratio of at least 30:1 to 50:1 for difficult separations.[15] If separation is still poor, increase this ratio to 100:1.
-
-
Cause 3: Poor column packing. Channels or cracks in the silica bed will lead to band broadening and a significant loss of resolution.
-
Solution: Ensure the column is packed carefully and uniformly. A "slurry packing" method is generally most effective. Always add a layer of sand on top of the silica bed to prevent it from being disturbed when adding the eluent.
-
References
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- Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: A Practical Guide.
- Pharmaceutical Technology. (n.d.). Avoiding pitfalls in scaling up biopharmaceutical production.
- Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes.
- Unknown. (n.d.). Acid-Base Extraction.
- Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- Wikipedia. (n.d.). Acid–base extraction.
- Miller, A. A., Benvenuto, J. A., & Loo, T. L. (1982). Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines.
- Gmeiner, W. H. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
- BenchChem. (2025). Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques.
- BenchChem. (2025). Technical Support Center: Purification of 2-Aminopyridine-3,4-diol.
- Google Patents. (n.d.). Process for preparing 2-amino-4,6-dichloropyrimidine.
- BenchChem. (2025). Common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal.
- BenchChem. (2025). An In-depth Technical Guide to the Purity and Isotopic Enrichment of 2-Amino-4,6-dichloropyrimidine-¹³C₂.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents.
- YouTube. (2020, March 21). Acid-Base Extraction Tutorial.
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- Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
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- BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- BenchChem. (2025). Purification of crude 2-Amino-4,6-dimethoxypyrimidine by recrystallization.
- BenchChem. (2025). Derivatization of 2-Amino-4,6-dimethoxypyrimidine for Drug Discovery: Application Notes and Protocols.
- New England Biolabs. (n.d.). Troubleshooting Guide for DNA Cleanup and Plasmid Purification.
- BenchChem. (2025). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
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- Perlíková, P., Tloušt'ová, E., & Zborníková, E. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 19(10), 16447-16463.
- Google Patents. (n.d.). Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
- MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- ResearchGate. (2020, June 22). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts.
- Google Patents. (n.d.). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- Google Patents. (n.d.). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
- BenchChem. (2025). Quantitative Analysis of 2-Amino-4,6-dichloropyrimidine-13C2: A Comparative Guide to Accuracy and Precision.
- ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.
- Google Patents. (n.d.). HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
- Google Patents. (n.d.). Production process of 2-ethoxy-4, 6-difluoropyrimidine.
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Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Amino-4,6-difluoropyrimidine
Welcome to the technical support center for cross-coupling reactions involving the 2-Amino-4,6-difluoropyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this valuable, electron-deficient heterocycle in their synthetic campaigns. We will move beyond simple protocols to dissect the underlying principles of catalyst selection and provide robust troubleshooting strategies in a practical, question-and-answer format.
The this compound core presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling. Its high electron deficiency, the presence of a potentially coordinating amino group, and the robust nature of its C-F bonds all dictate the strategic selection of catalysts, ligands, and reaction conditions to achieve successful and reproducible outcomes.
Part 1: Foundational Principles & Frequently Asked Questions
This section addresses the fundamental properties of the substrate and the primary considerations for planning a successful cross-coupling reaction.
Q1: What are the key structural features of this compound that influence its reactivity?
There are three primary features to consider:
-
Electron-Deficient Pyrimidine Ring: The two fluorine atoms and the ring nitrogens strongly withdraw electron density, making the pyrimidine ring highly electrophilic. This property generally accelerates the rate-limiting oxidative addition step in Pd-catalyzed cross-coupling cycles when a suitable leaving group is present.
-
Coordinating Amino Group: The primary amine at the C2 position is a Lewis base and can coordinate to the palladium catalyst. This can sequester the active catalyst, forming off-cycle, inactive complexes and inhibiting the reaction.[1]
-
Inert C-F Bonds: Carbon-fluorine bonds are exceptionally strong and are generally unreactive towards oxidative addition under standard palladium-catalyzed cross-coupling conditions.[1][2] Direct C-F activation requires specialized, and often harsh, catalytic systems that are outside the scope of conventional cross-coupling.[3][4]
Q2: I want to perform a cross-coupling reaction. At which position on the this compound ring will the reaction occur?
Direct coupling via C-F bond activation is not feasible with standard methods. To utilize this scaffold, you must first install a more reactive leaving group (e.g., Cl, Br, I, or OTf) at the only available position, C5.
Therefore, for all practical purposes, this guide will address the challenges of coupling with a 2-Amino-5-X-4,6-difluoropyrimidine substrate, where X is a halide like Bromine. The principles discussed are directly applicable to this more realistic scenario.
Q3: How does the C2-amino group specifically impact catalyst and ligand selection?
The "amino problem" is twofold: catalyst inhibition and potential for side reactions. The solution lies almost entirely in ligand selection. The ideal ligand must:
-
Be Sterically Demanding: Bulky ligands, such as biaryl phosphines (e.g., XPhos, SPhos, BrettPhos) or N-heterocyclic carbenes (NHCs), create a sterically crowded coordination sphere around the palladium center.[3][5][6] This bulkiness kinetically disfavors coordination of the C2-amino group and promotes the desired catalytic turnover.
-
Be Electron-Rich: Electron-donating ligands increase the electron density on the palladium atom, which facilitates the oxidative addition of the aryl halide to the Pd(0) center, often the rate-limiting step of the catalytic cycle.[7]
Part 2: Troubleshooting Guides for Common Cross-Coupling Reactions
This section provides structured troubleshooting for the most common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions with the 2-Amino-5-bromo-4,6-difluoropyrimidine substrate.
Systematic Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. The following workflow can help diagnose the issue.
Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.
A. Suzuki-Miyaura Coupling
Use Case: Formation of a C-C bond between 2-Amino-5-bromo-4,6-difluoropyrimidine and an organoboron reagent.
Problem: My Suzuki coupling is giving low yield or has stalled.
Q: Which initial catalyst/ligand system should I use? For an electron-deficient, potentially inhibiting substrate, a robust system is required from the outset. Avoid traditional catalysts like Pd(PPh₃)₄, which are often inefficient here.
| Component | Recommended Starting Point | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available Pd(0) or Pd(II) sources that form the active Pd(0) species in situ. |
| Ligand | SPhos, RuPhos, or XPhos | Bulky, electron-rich biaryl phosphine ligands are highly effective for coupling electron-deficient heterocycles. They accelerate reductive elimination and prevent catalyst inhibition.[8] |
| Base | K₃PO₄ or K₂CO₃ | Moderately strong inorganic bases are effective and tolerate a wide range of functional groups.[8][9] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O | Aqueous solvent mixtures facilitate the dissolution of the inorganic base and accelerate transmetalation. |
Q: My reaction is not working even with a good starting system. What's next?
-
Check Your Boronic Acid: Boronic acids can dehydrate to form unreactive cyclic anhydrides (boroxines). Verify the quality or consider using a boronate ester (e.g., pinacol ester), which is often more stable.
-
Consider a Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., SPhos Pd G3). These are air-stable and generate the active LPd(0) species reliably, removing variability from in situ activation.[10]
-
Degas Thoroughly: Oxygen can oxidize the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[10] Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of inert gas (Argon or Nitrogen).
Q: I'm observing significant protodeborylation of my starting material. How can I fix this? Protodeborylation (replacement of the bromo group with hydrogen) suggests that the transmetalation step is too slow relative to competing side reactions.
-
Use a Stronger, Less Nucleophilic Base: Switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄.
-
Minimize Water: While some water is beneficial, excess water can promote protodeborylation. Try reducing the aqueous portion of your solvent system or using an anhydrous solvent with a soluble base like CsF.
B. Buchwald-Hartwig Amination
Use Case: Formation of a C-N bond between 2-Amino-5-bromo-4,6-difluoropyrimidine and a primary/secondary amine. This creates a 2,5-diamino-4,6-difluoropyrimidine scaffold.
Problem: My C-N coupling is failing to produce the desired diamine product.
Q: What is the best catalyst/ligand/base combination for this transformation? This is a challenging C-N coupling due to the presence of two amino groups that can interact with the catalyst. A highly active and sterically shielded catalyst is mandatory.
| Component | Recommended Starting Point | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ | A reliable Pd(0) source. |
| Ligand | BrettPhos or XPhos | Specifically designed for C-N coupling. Their extreme bulk effectively prevents coordination of both the substrate's and the nucleophile's amino groups to the Pd center, facilitating reductive elimination.[6][7] |
| Base | NaOt-Bu or K₃PO₄ | A strong, non-nucleophilic base like NaOt-Bu is often required to deprotonate the amine nucleophile.[11] If your substrate is base-sensitive, a weaker base like K₃PO₄ with a more active catalyst system (e.g., a G3 precatalyst) can be effective.[12] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
Q: The reaction is sluggish and requires high temperatures. How can I improve it?
-
Use a More Active Precatalyst: Switch to a BrettPhos Pd G3 or G4 precatalyst. These systems are often active at lower temperatures and can dramatically improve reaction rates and yields.[10]
-
Check Base Quality: Sodium tert-butoxide is highly hygroscopic. Use a fresh bottle or a finely ground powder from a glovebox. Clumped or old base is a common cause of failure.[10][12]
-
Ensure Anhydrous Conditions: Any water in the reaction will consume the strong base and inhibit the reaction. Use anhydrous solvents and flame-dry your glassware.
Q: Am I at risk of the reaction happening at the C2-amino group instead? No. The Buchwald-Hartwig amination proceeds via coupling of an aryl halide with an amine nucleophile. The C2-amino group is part of the aryl halide component and is not the nucleophile in this context. The primary challenge it presents is catalyst inhibition, not unwanted reactivity.
Part 3: Detailed Experimental Protocols
The following are generalized, robust starting protocols for a hypothetical 2-Amino-5-bromo-4,6-difluoropyrimidine substrate. Note: These protocols should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Method:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-Amino-5-bromo-4,6-difluoropyrimidine (1.0 equiv), phenylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).
-
Catalyst Addition: In a glovebox, add the SPhos Pd G3 precatalyst (0.02 equiv, 2 mol%). Seal the flask, remove from the glovebox, and place under an Argon atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 4 mL dioxane and 1 mL water per mmol of substrate) via syringe.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Step-by-Step Method:
-
Reaction Setup: In a glovebox, add 2-Amino-5-bromo-4,6-difluoropyrimidine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), BrettPhos (0.045 equiv, 4.5 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried vial.
-
Solvent and Nucleophile Addition: Add anhydrous toluene, followed by morpholine (1.2 equiv). Seal the vial tightly.
-
Heating: Remove the vial from the glovebox and place it in a preheated aluminum block at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
References
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization. RSC Advances. [Link]
-
Cross-Coupling of Heteroatomic Electrophiles. National Institutes of Health (NIH). [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Thieme. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH). [Link]
-
Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes. ACS Publications. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Selectivity in cross-coupling at 23 °C. ResearchGate. [Link]
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]
-
Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Amino-4,6-difluoropyrimidine and 2-Amino-4,6-dichloropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, dihalogenated pyrimidines serve as pivotal building blocks for the synthesis of a diverse array of biologically active molecules. Their utility is primarily centered around their susceptibility to nucleophilic aromatic substitution (SNAr), a powerful tool for introducing molecular complexity. This guide provides an in-depth comparison of the reactivity of two key analogues: 2-Amino-4,6-difluoropyrimidine and 2-Amino-4,6-dichloropyrimidine. By delving into the fundamental principles governing their reactivity and presenting supporting experimental evidence, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Decisive Role of the Halogen in SNAr Reactivity
The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards attack by nucleophiles. The primary determinant of reactivity in the context of 2-Amino-4,6-dihalopyrimidines is the nature of the halogen substituent at the 4 and 6 positions. Contrary to the trend observed in aliphatic nucleophilic substitution (SN1 and SN2 reactions), where iodide is the best leaving group and fluoride is the poorest, the reactivity order in SNAr is often reversed: F > Cl > Br > I.
This phenomenon is rooted in the mechanism of the SNAr reaction, which typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring. The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which significantly enhances the electrophilicity of the carbon atoms at the 4 and 6 positions. This increased electrophilicity facilitates the initial nucleophilic attack and, crucially, stabilizes the resulting negative charge in the Meisenheimer intermediate. Consequently, this compound is anticipated to exhibit greater reactivity towards nucleophiles compared to its dichloro counterpart.
The presence of the amino group at the 2-position, an electron-donating group by resonance, slightly deactivates the pyrimidine ring towards nucleophilic attack. However, this effect is outweighed by the strong activation provided by the two halogen atoms and the ring nitrogen atoms.
Comparative Reactivity: A Qualitative Overview
The following table provides a generalized comparison based on established principles of SNAr reactivity.
| Feature | This compound | 2-Amino-4,6-dichloropyrimidine |
| Electrophilicity of C4/C6 | Higher | Lower |
| Stability of Meisenheimer Complex | More Stable | Less Stable |
| Overall Reactivity in SNAr | Higher | Lower |
| Typical Reaction Conditions | Milder (e.g., lower temperatures) | More Forcing (e.g., higher temperatures) |
Experimental Protocols for Nucleophilic Aromatic Substitution
The following protocols are representative examples of SNAr reactions performed on 2-Amino-4,6-dihalopyrimidines. It is important to note that reaction conditions should be optimized for each specific substrate and nucleophile combination.
General Protocol for Amination of 2-Amino-4,6-dichloropyrimidine
This protocol describes a general procedure for the monosubstitution of 2-Amino-4,6-dichloropyrimidine with an amine nucleophile.[1][2]
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Amine nucleophile (1.0-1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or N,N-Dimethylformamide)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-4,6-dichloropyrimidine (1.0 equivalent).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.0-1.2 equivalents) to the solution.
-
Add the non-nucleophilic base (TEA or DIPEA) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization.
General Protocol for Amination of a Difluoropyrimidine Derivative
This protocol is adapted from procedures for similar difluoropyrimidine systems and can be applied to this compound.[3]
Materials:
-
This compound
-
Amine nucleophile (1.0-1.2 equivalents)
-
Potassium carbonate or DIPEA (1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile, Dioxane, or DMF)
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equivalent) and the chosen anhydrous solvent.
-
Add the amine nucleophile (1.0-1.2 equivalents) to the stirred solution.
-
Add the base (potassium carbonate or DIPEA) to the mixture.
-
Stir the reaction at room temperature or heat to a moderate temperature (e.g., 40-80 °C) while monitoring its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of the SNAr Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the SNAr reaction pathway and a typical experimental workflow.
Caption: A typical experimental workflow for performing an SNAr reaction.
Conclusion
In the strategic design of synthetic routes towards novel therapeutics, the choice between this compound and 2-Amino-4,6-dichloropyrimidine as starting materials has significant implications for reaction efficiency. The foundational principles of nucleophilic aromatic substitution, supported by a wealth of synthetic precedent, clearly indicate that the difluoro analogue is the more reactive substrate. This enhanced reactivity, stemming from the high electronegativity of fluorine, often allows for the use of milder reaction conditions, which can be advantageous in terms of functional group tolerance and energy consumption. While direct quantitative comparisons are sparse, the understanding of the underlying mechanistic principles provides a robust framework for rational synthetic planning. Researchers are encouraged to consider the greater reactivity of this compound, particularly when milder reaction conditions are desirable for the synthesis of complex, multi-functionalized pyrimidine derivatives.
References
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
- Hitchings, G. H. (1989). Selective inhibitors of dihydrofolate reductase. In Handbook of Experimental Pharmacology (Vol. 92, pp. 315-337). Springer, Berlin, Heidelberg.
- Holý, A. (2003). Phosphonomethoxyalkyl analogs of nucleotides. In Current protocols in nucleic acid chemistry (pp. 14-3).
- Naesens, L., et al. (2005). A series of 5-substituted 2-amino-4, 6-dichloropyrimidines as novel inhibitors of adenovirus replication. Journal of medicinal chemistry, 48(15), 4984-4994.
- Ying, C., et al. (2005). Synthesis and anti-HBV activity of some 2-amino-5-substituted-1, 3, 4-thiadiazole derivatives. Journal of chemical research, 2005(10), 641-643.
- Bogdan, C., et al. (1995). Mechanism of induction of nitric oxide synthase in macrophages. In The biology of nitric oxide part 4: enzymatic and cellular aspects (pp. 12-16). Portland Press.
- Kolinsky, D. J., & Gross, S. S. (2004). Tetrahydrobiopterin in endothelial nitric oxide synthase-dependent vasodilation.
-
Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(23), 5727. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4,6-difluoropyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] Among its many variations, the 2-amino-4,6-difluoropyrimidine moiety has emerged as a particularly valuable building block, especially in the design of kinase inhibitors. The strategic placement of fluorine atoms at the 4 and 6 positions significantly influences the electronic properties of the pyrimidine ring, enhancing its interaction with biological targets and often improving metabolic stability and cell permeability.[2]
This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs. By examining the impact of various substitutions on their biological activity, we aim to provide a valuable resource for researchers engaged in the design and development of novel therapeutics. This document will delve into the rationale behind experimental design, present comparative biological data, and provide detailed protocols for relevant assays, all grounded in established scientific literature.
The this compound Core: A Strategic Starting Point
The 2-aminopyrimidine unit is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[3] This structural element typically forms one or more crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for anchoring the inhibitor within the ATP-binding pocket. The introduction of two fluorine atoms at the 4 and 6 positions offers several distinct advantages:
-
Enhanced Electrophilicity: The high electronegativity of fluorine atoms withdraws electron density from the pyrimidine ring, making the 4 and 6 positions more susceptible to nucleophilic aromatic substitution (SNAr). This facilitates the introduction of a wide array of substituents, allowing for extensive exploration of the chemical space and fine-tuning of biological activity.
-
Modulation of pKa: The fluorine substituents lower the pKa of the 2-amino group, influencing its protonation state at physiological pH and potentially optimizing its hydrogen bonding capacity with the target protein.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, which can enhance the pharmacokinetic profile of drug candidates by blocking potential sites of metabolism.[4]
-
Improved Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and reach intracellular targets.[2]
Comparative Analysis of Biological Activity
While extensive public data on a wide range of this compound analogs is still emerging, we can draw valuable insights from closely related series, such as their 2-amino-4,6-dichloro counterparts. The following data provides a comparative context for the biological activities of these compounds, primarily focusing on their potential as inhibitors of protein kinases and other enzymes.
Kinase Inhibitory Activity
The 2-aminopyrimidine scaffold is a common feature in inhibitors of various kinase families, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs).[3][5][6] The SAR of these inhibitors is often dictated by the nature of the substituents at the 4 and 6 positions of the pyrimidine ring.
Inhibition of Nitric Oxide Production
A study on 5-substituted 2-amino-4,6-dichloropyrimidines provides valuable SAR data that can be extrapolated to the difluoro series.[4] These compounds were evaluated for their ability to inhibit immune-activated nitric oxide (NO) production in mouse peritoneal cells.
| Compound ID | 5-Substituent | Core Scaffold | IC50 (µM) for NO Inhibition |
| B1 | -F | 2-amino-4,6-dichloropyrimidine | 2 |
| B2 | -CH₃ | 2-amino-4,6-dichloropyrimidine | 36 |
| B3 | -CH₂CH₃ | 2-amino-4,6-dichloropyrimidine | 9 |
| B4 | -CH₂CH₂CH₃ | 2-amino-4,6-dichloropyrimidine | 10 |
Data adapted from Zvilkovska et al. (2018).[4]
From this data, a clear SAR trend emerges for the 5-position of the 2-amino-4,6-dichloropyrimidine core:
-
Fluorine Substitution: The introduction of a fluorine atom at the 5-position (B1 ) resulted in the most potent inhibition of NO production, with an IC50 of 2 µM.[4] This highlights the significant and positive impact of fluorine in this position.
-
Alkyl Substitution: Small alkyl groups at the 5-position were also tolerated, with the ethyl-substituted analog (B3 ) showing good activity (IC50 = 9 µM).[4] However, the methyl-substituted analog (B2 ) was significantly less potent.[4]
These findings suggest that for the this compound scaffold, substitution at the 5-position with a fluorine atom or a small alkyl group could be a promising strategy for enhancing biological activity.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed methodologies for key experiments relevant to the evaluation of this compound analogs.
Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines
This protocol is adapted from the work of Zvilkovska et al. and describes a general method for the synthesis of the 2-amino-4,6-dichloropyrimidine core, which serves as a close analog to the difluoro-scaffold.[4]
Step 1: Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines
-
To a solution of sodium ethoxide in ethanol, add the appropriate monosubstituted malonic acid diester and guanidine.
-
Reflux the reaction mixture for several hours.
-
Cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter, wash with water and ethanol, and dry the resulting 5-substituted 2-amino-4,6-dihydroxypyrimidine.
Step 2: Chlorination to 5-Substituted 2-Amino-4,6-dichloropyrimidines
-
Suspend the 5-substituted 2-amino-4,6-dihydroxypyrimidine in phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Filter, wash with water, and dry the crude product.
-
Purify by recrystallization or column chromatography.
Caption: Synthetic scheme for 5-substituted 2-amino-4,6-dichloropyrimidines.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a general protocol for assessing the inhibitory activity of compounds against a specific kinase using a commercially available luminescent assay.
-
Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, test compound, and substrate. Initiate the reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Signal Detection: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Signaling Pathway Context: Targeting Aurora Kinase A
Many 2-aminopyrimidine derivatives are designed to inhibit protein kinases involved in cell cycle regulation and proliferation, such as Aurora Kinase A (AURKA).[8] Inhibition of AURKA can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
Caption: Inhibition of the Aurora Kinase A pathway by 2-aminopyrimidine analogs.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The strategic incorporation of fluorine atoms provides a powerful tool for modulating the electronic and pharmacokinetic properties of these molecules. The available data on closely related analogs, such as the 2-amino-4,6-dichloropyrimidines, offers valuable initial insights into the SAR of this compound class, highlighting the potential for potent biological activity with specific substitutions at the 5-position.
Future research should focus on the synthesis and evaluation of a broader range of this compound analogs with diverse substitutions at the 2-, 4-, 5-, and 6-positions. A systematic exploration of these derivatives against a panel of protein kinases and other relevant biological targets will be crucial for elucidating more detailed SAR and for identifying lead compounds with high potency and selectivity. The detailed experimental protocols provided in this guide offer a solid foundation for such investigations, ensuring the generation of robust and reproducible data. Ultimately, a deeper understanding of the SAR of this compound analogs will pave the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
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A Senior Application Scientist's Guide to Difluoropyrimidine Isomers: A Comparative Analysis for Synthetic and Medicinal Chemistry
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Difluoropyrimidine isomers, in particular, represent a class of privileged building blocks, offering a powerful toolset to modulate the physicochemical and biological properties of lead compounds. This guide provides an in-depth comparative analysis of the key difluoropyrimidine isomers—2,4-, 4,6-, and 2,5-difluoropyrimidine—focusing on their synthesis, reactivity, and strategic application in drug discovery, supported by experimental data and protocols.
The Strategic Importance of Fluorine in Pyrimidine Scaffolds
The pyrimidine core is a ubiquitous feature in numerous bioactive molecules, from anticancer agents to antivirals. The introduction of two fluorine atoms onto this ring profoundly alters its characteristics:
-
Electronic Modulation : The high electronegativity of fluorine significantly lowers the pKa of the pyrimidine ring and any appended basic groups, which can be crucial for tuning target engagement and avoiding off-target liabilities like hERG channel binding.[1]
-
Metabolic Stability : The C-F bond is exceptionally strong, making it resistant to metabolic oxidation. This can block common sites of metabolism, thereby increasing the half-life and oral bioavailability of a drug candidate.
-
Enhanced Binding Interactions : Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's active site, often leading to enhanced binding affinity and potency.
-
Reactivity Tuning : As we will explore, fluorine atoms act as powerful electron-withdrawing groups that activate the pyrimidine ring for nucleophilic aromatic substitution (SNAr), making them versatile synthetic handles.[2][3]
Comparative Synthesis of Key Difluoropyrimidine Isomers
The accessibility of specific isomers is a critical consideration for any synthetic campaign. While numerous synthetic routes exist, the most common strategies involve either direct fluorination or, more frequently, halogen exchange (Halex) reactions on dichlorinated precursors.
The general workflow often starts from readily available dihydroxypyrimidines, proceeding through a chlorination step followed by fluorination.
Caption: General synthetic workflow for difluoropyrimidine isomers.
Below is a comparative summary of common synthetic approaches for the principal isomers.
| Isomer | Typical Starting Material | Key Reagents | Typical Yield | Reference |
| 2-Amino-4,6-difluoropyrimidine | 2-Amino-4,6-dihydroxypyrimidine | 1. POCl₃, Et₃N2. KF, Sulfolane | ~70-80% (over 2 steps) | [4] |
| 2,4-Dichloro-5-fluoropyrimidine | 5-Fluorouracil | POCl₃, N,N-dimethylaniline | ~92% | [5] |
| 2,5-Difluoro-4-chloropyrimidine | 2,5-Difluoro-4,6-dichloropyrimidine | H₂, Pd/C, Et₃N | ~71% | [6] |
Detailed Protocol: Synthesis of this compound
This scalable two-step protocol exemplifies a common industrial route, starting with chlorination followed by a Halex reaction.[4]
Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine
-
Equipment Setup : A 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet is required.
-
Reagent Charging : Charge the reactor with phosphorus oxychloride (POCl₃, 6.0 L). Begin stirring and cool the reactor to 10°C.
-
Substrate Addition : Slowly add 2-amino-4,6-dihydroxypyrimidine (1.0 kg) in portions, ensuring the internal temperature does not exceed 25°C.
-
Base Addition : Slowly add triethylamine (2.4 L) via a dropping funnel over 2 hours, maintaining the temperature below 30°C.
-
Reaction : After the addition is complete, slowly heat the mixture to a reflux temperature of approximately 80-90°C and maintain for 4-6 hours, monitoring by TLC or HPLC until completion.
-
Work-up : Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Adjust the pH to ~7-8 with a suitable base (e.g., NaOH solution). The resulting precipitate is filtered, washed with water, and dried to yield the dichlorinated intermediate.
Step 2: Synthesis of this compound (Halex Reaction)
-
Setup : In a suitable pressure-rated reactor, charge 2-amino-4,6-dichloropyrimidine (1.0 kg), spray-dried potassium fluoride (KF, 1.1 kg), and sulfolane (4.0 L).
-
Reaction : Seal the reactor and heat the mixture to 180-200°C with vigorous stirring. Maintain this temperature for 12-16 hours. Monitor the reaction progress by GC or HPLC.
-
Work-up : Cool the reaction mixture to below 100°C. Add toluene and water, then stir. Separate the organic layer. Extract the aqueous layer with additional toluene.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The true synthetic utility of difluoropyrimidine isomers is realized in their differential reactivity towards nucleophiles. The SNAr reaction is the workhorse transformation for elaborating these scaffolds. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][7]
Caption: General mechanism of the SNAr reaction on a difluoropyrimidine.
The rate-determining step is the initial nucleophilic attack. Therefore, the reaction is accelerated by the powerful electron-withdrawing effect of the fluorine atoms, which stabilizes the negative charge of the Meisenheimer intermediate.[3] This makes fluoride an excellent leaving group in this context, with reactivity often far exceeding that of other halogens (F > Cl > Br > I).[8]
Isomer-Specific Reactivity and Regioselectivity
The position of the fluorine atoms dictates which sites on the ring are most reactive. The ring nitrogen atoms also play a crucial role in stabilizing the anionic intermediate through resonance, making the positions ortho and para to them the most electrophilic.
Caption: Relative reactivity and regioselectivity of difluoropyrimidine isomers in SNAr.
-
2,4-Difluoropyrimidine : This is perhaps the most versatile isomer. Both the C2 and C4 positions are activated. However, the C4 position is significantly more reactive than the C2 position. This is because the negative charge of the Meisenheimer intermediate formed upon attack at C4 can be delocalized onto both ring nitrogens, providing superior stabilization. Attack at C2 allows delocalization onto only one nitrogen. This predictable regioselectivity allows for sequential, controlled substitutions.
-
4,6-Difluoropyrimidine : This isomer is symmetrical, with two equally and highly activated C4 and C6 positions. It is an excellent choice when a symmetrical product is desired or for the synthesis of C2-substituted-4,6-diaminopyrimidines. Its high reactivity often allows for reactions under milder conditions.
-
2,5-Difluoropyrimidine : In this isomer, only the C2 position is significantly activated for SNAr by the adjacent ring nitrogens. The C5-fluoro group exerts a strong inductive electron-withdrawing effect but cannot participate in resonance stabilization of an attack at C2, C4, or C6. Its primary role is often to modulate the electronics of the final molecule rather than to act as a leaving group. Its overall reactivity at the activated position is generally lower than that of the C4 position in 2,4-difluoropyrimidine.
Experimental Protocol: Comparative SNAr with Piperidine
This protocol provides a framework for comparing the reactivity of the isomers with a common amine nucleophile.
-
Setup : In three separate vials, place 2,4-difluoropyrimidine (0.1 mmol, 1.0 eq), 4,6-difluoropyrimidine (0.1 mmol, 1.0 eq), and 2,5-difluoropyrimidine (0.1 mmol, 1.0 eq).
-
Reagents : To each vial, add anhydrous dimethyl sulfoxide (DMSO, 1.0 mL), piperidine (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction : Stir the reaction mixtures at room temperature (25°C).
-
Monitoring : Monitor the reactions at identical time points (e.g., 1h, 4h, 12h) using TLC or LC-MS to assess the consumption of starting material and formation of the mono-substituted product.
-
Analysis : Upon completion (or after a set time), quench the reactions with water and extract with ethyl acetate. Analyze the crude yields to establish a relative reactivity order. Typically, the order of reactivity for mono-substitution is observed as: 4,6-difluoropyrimidine ≈ C4 of 2,4-difluoropyrimidine > C2 of 2,5-difluoropyrimidine > C2 of 2,4-difluoropyrimidine .
Application in Drug Discovery: The Case of Kinase Inhibitors
Difluoropyrimidines are exceptionally valuable scaffolds for the development of kinase inhibitors, a critical class of oncology drugs.[9][10] The pyrimidine core often serves as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.
For example, 2,4-disubstituted-5-fluoropyrimidines are potent inhibitors of various kinases. The synthetic strategy leverages the differential reactivity of the 2,4-dichloro-5-fluoropyrimidine precursor.
-
Step A (SNAr at C4) : The more reactive C4 position is first substituted with a primary amine, often the moiety that will occupy the solvent-exposed region of the ATP binding site.
-
Step B (SNAr at C2) : The less reactive C2 position is then substituted with a different nucleophile, which may form interactions deeper within the binding pocket.
This controlled, sequential substitution allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies, a testament to the synthetic power of these isomers. For instance, pyrazolylaminopyrimidines have been identified as potent FGFR1 inhibitors, where the pyrimidine core forms critical hydrogen bonds in the kinase hinge region.[11]
Conclusion
The choice of a difluoropyrimidine isomer is a strategic decision guided by the synthetic objective and the desired properties of the final molecule.
-
2,4-Difluoropyrimidine offers exceptional versatility for creating complex, asymmetric molecules through predictable, sequential SNAr reactions.
-
4,6-Difluoropyrimidine provides high, symmetric reactivity, ideal for rapid synthesis of C4/C6 disubstituted analogs.
-
2,5-Difluoropyrimidine serves a dual role, providing an activated C2 position for substitution while the C5-fluoro group acts as a powerful electronic modulator for property-based drug design.
A thorough understanding of the distinct synthetic and electronic profiles of these isomers empowers chemists to make informed decisions, accelerating the design and synthesis of next-generation therapeutics.
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Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis of 2,5-difluoro-4-chloropyrimidine. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
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Cas 166524-65-8,2-ETHOXY-4,6-DIFLUOROPYRIMIDINE. (n.d.). lookchem. Retrieved January 17, 2026, from [Link]
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Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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2,4-Difluoropyrimidine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]
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The Fundamental Vibrational Frequencies and Spectroscopic Constants of the C2O2H2 Isomers: Molecules Known in Simulated Interste. (2024). arXiv.org. Retrieved January 17, 2026, from [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
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SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress. Retrieved January 17, 2026, from [Link]
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An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. (2018). ACS Publications. Retrieved January 17, 2026, from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
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The Investigation of Isomers using Differential Mobility Spectrometry and Ultraviolet Photodissociation Spectroscopy. (n.d.). UWSpace. Retrieved January 17, 2026, from [Link]
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Special Issue “Advances in Drug Discovery and Synthesis”. (2025). MDPI. Retrieved January 17, 2026, from [Link]
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FGFR1 Kinase Inhibitors: Close Regioisomers Adopt Divergent Binding Modes and Display Distinct Biophysical Signatures. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Fluorescent Kinase Inhibitors As Probes In Cancer. (2021). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to the Biological Validation of 2-Amino-4,6-difluoropyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents, particularly in oncology and immunology.[1] Its inherent ability to mimic the adenine ring of ATP allows it to effectively compete for the binding sites of a vast array of enzymes, most notably protein kinases.[2] Within this broad class, 2-Amino-4,6-difluoropyrimidine derivatives have emerged as a compelling chemotype. The strategic placement of fluorine atoms at the 4 and 6 positions significantly modulates the electronic properties of the pyrimidine ring, enhancing binding affinity and metabolic stability, thus making these derivatives attractive candidates for inhibitor development.
This guide provides an in-depth technical comparison of this compound derivatives against other common inhibitor scaffolds. It is designed to move beyond a simple recitation of facts, offering instead a logical framework for their validation in biological assays, grounded in scientific principles and field-proven insights. Every protocol herein is presented as a self-validating system, ensuring that the data you generate is both robust and reproducible.
Comparative Performance in Biological Assays: A Quantitative Overview
To contextualize the potency of this compound derivatives, it is essential to compare their performance against both broad-spectrum and targeted inhibitors in standardized assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative this compound derivative and established kinase inhibitors.
| Compound/Derivative Class | Target/Assay | IC50 | Rationale for Comparison |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Immune-activated Nitric Oxide (NO) Production | 2 µM[3] | Demonstrates the anti-inflammatory potential of this scaffold. Structurally very similar to the difluoro-analogue. |
| Staurosporine | Protein Kinase A (PKA) | 7 nM | A broad-spectrum kinase inhibitor, serves as a benchmark for high-potency, non-specific inhibition. |
| Protein Kinase C (PKC) | 3 nM | Another key target of this promiscuous inhibitor, highlighting its pan-kinase activity. | |
| CaM Kinase II | 20 nM | Illustrates the wide range of kinases potently inhibited by Staurosporine. | |
| Dasatinib | BCR-ABL | <1 nM | A clinically approved, potent multi-kinase inhibitor used in cancer therapy.[4] |
| SRC Family Kinases | 0.5-16 nM | Key off-targets of Dasatinib, showcasing its polypharmacology.[5] | |
| c-KIT | <30 nM[6] | Another important oncogenic kinase inhibited by Dasatinib. | |
| Ruxolitinib | JAK1 / JAK2 | 11 nM / 18 nM[7] | A clinically approved JAK inhibitor, representing a key therapeutic comparator for immunomodulatory compounds. |
Note: IC50 values are highly dependent on specific assay conditions, including ATP concentration and substrate choice. The data presented is a representative compilation from published literature for comparative purposes.
The Rationale Behind Validation: Targeting the JAK-STAT Pathway
A significant number of pyrimidine-based inhibitors exert their effects by modulating inflammatory and cell proliferation signaling cascades.[8] The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a prime example of such a cascade and a critical therapeutic target in autoimmune diseases and cancers.[9][10] Understanding this pathway is crucial for interpreting the biological activity of this compound derivatives.
Cytokines binding to their receptors trigger the activation of receptor-associated JAKs.[11] These JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation, immunity, and cell growth.[11][12] Inhibitors based on the 2-aminopyrimidine scaffold can effectively block this pathway by competing with ATP for the kinase domain of JAKs, thereby preventing the downstream phosphorylation cascade.
Below is a diagram illustrating the points of intervention for inhibitors within the JAK/STAT signaling pathway.
Caption: The JAK/STAT signaling pathway and the inhibitory action of a pyrimidine derivative.
Experimental Protocols for Comprehensive Validation
A multi-tiered approach is essential for the robust validation of any new chemical entity. This involves progressing from simple, direct biochemical assays to more complex, physiologically relevant cell-based assays. The following protocols provide a validated workflow for characterizing this compound derivatives.
Biochemical Validation: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[2] It is a universal method applicable to virtually any kinase and is ideal for determining the direct inhibitory effect of a compound on enzyme activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the ADP produced, and thus, the kinase activity.[13]
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, add 5 µL of the test compound at various concentrations (typically a 10-point serial dilution).
-
Add Substrate and ATP: Add 5 µL of a solution containing the specific kinase substrate and ATP to each well.
-
Initiate Reaction: Add 5 µL of the kinase enzyme solution to initiate the reaction. Incubate for 1 hour at room temperature.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the plate on a luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Validation: Cell Viability Assay (MTT)
Assessing a compound's effect on cell viability is a critical step to distinguish between targeted anti-proliferative effects and general cytotoxicity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and control compounds. Include a vehicle-only control. Incubate for 24-72 hours.
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Target Engagement Validation: Cellular Thermal Shift Assay (CETSA®)
Confirming that a compound binds to its intended target within the complex environment of a living cell is the gold standard of validation. The Cellular Thermal Shift Assay (CETSA®) allows for the direct measurement of target engagement by assessing the thermal stabilization of a protein upon ligand binding.[14][15]
Principle: When a ligand binds to its target protein, it generally increases the protein's thermodynamic stability. This increased stability can be detected by heating the cells or cell lysate and observing that the ligand-bound protein is more resistant to thermal denaturation and aggregation.[16]
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a specified period.
-
Heat Challenge: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
The following diagram outlines the general workflow for validating a this compound derivative.
Caption: A validated workflow for the biological characterization of pyrimidine-based inhibitors.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of potent and selective inhibitors for a range of biological targets. Its synthetic tractability and favorable physicochemical properties make it an attractive core for medicinal chemists. However, rigorous biological validation is paramount to advancing these compounds through the drug discovery pipeline. By employing a systematic and multi-faceted validation strategy—encompassing direct biochemical assays, cellular activity assessments, and definitive target engagement studies—researchers can build a comprehensive and compelling data package. This logical, evidence-based approach not only validates the specific compound but also provides invaluable insights into the broader structure-activity relationships that will guide the next generation of therapeutic design.
References
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Chu, X. J., DePinto, W., Bartkovitz, D., So, S. S., Vu, B. T., Packman, K., ... & Fotouhi, N. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560. [Link]
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Xin, M., & Zhang, L. (2019). The role of JAK/STAT signaling pathway and its inhibitors in diseases. International Immunopharmacology, 76, 105885. [Link]
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Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2021). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy, 6(1), 402. [Link]
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Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 183-200. [Link]
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Vasta, V., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822. [Link]
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Meggio, F., Donella-Deana, A., Ruzzene, M., Brunati, A. M., Cesaro, L., Guerra, B., ... & Pinna, L. A. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 317–322. [Link]
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Seif, F., Khoshmirsafa, M., Aazami, H., Mohsenzadegan, M., Sedigh, G., & Mir, A. (2017). The role of JAK-STAT signaling pathway and its regulators in the fate of T helper cells. Cell Communication and Signaling, 15(1), 23. [Link]
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Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., ... & Costi, R. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. In IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry. [Link]
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Zhang, T., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(12), e4054. [Link]
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Dai, L., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2321–2330. [Link]
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Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine, 6, 51. [Link]
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Hocková, D., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(11), 4829–4843. [Link]
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A Comparative Guide to Screening 2-Amino-4,6-dihalopyrimidine Libraries for Kinase Inhibition
For researchers, scientists, and drug development professionals, the pyrimidine scaffold remains a cornerstone in the discovery of novel kinase inhibitors. Its inherent ability to form key hydrogen bonds with the kinase hinge region makes it a privileged starting point for generating potent and selective modulators of the kinome. This guide provides an in-depth technical comparison of the screening and performance of a 2-amino-4,6-dihalopyrimidine library, with a specific focus on chloro- and fluoro-substituted analogs, in the context of kinase inhibitor discovery. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Rationale for Targeting Kinases with 2-Amino-4,6-dihalopyrimidines
Protein kinases, comprising a family of over 500 enzymes in the human genome, are critical regulators of a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1] The 2-aminopyrimidine core is a well-established pharmacophore in kinase inhibition, present in numerous FDA-approved drugs.[2] The introduction of halogen atoms, such as chlorine or fluorine, at the 4 and 6 positions of the pyrimidine ring offers several strategic advantages:
-
Modulation of Electronic Properties: Halogens, particularly fluorine, can significantly alter the electron density of the pyrimidine ring, influencing its interaction with the kinase active site.
-
Vector for Further Diversification: The halogen atoms serve as versatile synthetic handles for introducing a wide range of substituents through nucleophilic aromatic substitution (SNAr) reactions, enabling the exploration of a broad chemical space to optimize potency and selectivity.[3]
-
Improved Pharmacokinetic Properties: Fluorine, in particular, is often incorporated into drug candidates to enhance metabolic stability, membrane permeability, and binding affinity.
This guide will utilize data from a comprehensive study on 2-amino-4,6-dichloropyrimidine derivatives to illustrate the screening process and highlight key structure-activity relationships (SAR).[3] While direct comprehensive screening data for a purely 2-amino-4,6-difluoropyrimidine library is not as readily available in the public domain, the principles and findings from the closely related dichloro-analog provide a robust framework for comparison and prediction.
The Kinase Inhibitor Screening Cascade: A Step-by-Step Workflow
The identification of potent and selective kinase inhibitors from a compound library is a multi-step process, often referred to as a screening cascade. This cascade is designed to efficiently triage large numbers of compounds, starting with broad primary screens and progressing to more detailed secondary and cellular assays for the most promising candidates.
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This biochemical assay is a common choice for primary screening due to its sensitivity, robustness, and homogeneous format. It measures the inhibition of substrate phosphorylation by a kinase.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
TR-FRET detection reagents: Europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-conjugated fluorophore (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume assay plates
-
Compound library (e.g., 2-amino-4,6-dihalopyrimidine derivatives) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the library compounds in DMSO.
-
Add a small volume (e.g., 50 nL) of the compound solutions to the assay plates.
-
Add the kinase and biotinylated substrate peptide solution to the plates and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding the TR-FRET detection reagents.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and determine the percent inhibition for each compound relative to DMSO controls.
Protocol 2: Cell-Based Target Engagement Assay using NanoBRET™
This assay measures the ability of a compound to bind to its target kinase within living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding the kinase of interest fused to NanoLuc® luciferase
-
NanoBRET™ tracer
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent
-
White, opaque 96-well cell culture plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Procedure:
-
Transfect HEK293 cells with the kinase-NanoLuc® fusion plasmid and seed into the 96-well plates. Incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in Opti-MEM®.
-
Add the compounds to the cells, followed by the NanoBRET™ tracer.
-
Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution.
-
Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence at 460 nm and >610 nm.
-
Calculate the NanoBRET™ ratio and determine the IC₅₀ values from the dose-response curves.
Comparative Performance of 2-Amino-4,6-dichloropyrimidine Derivatives
A study by Drewry et al. (2021) provides valuable insights into the kinase inhibitory profile of a library based on the 2-amino-4,6-dichloropyrimidine scaffold.[3] The following table summarizes the biochemical IC₅₀ values of a representative compound from this class against a panel of understudied kinases implicated in neurodegeneration.
| Kinase Target | Representative Compound IC₅₀ (nM) | Parent Compound IC₅₀ (nM) |
| DRAK1 | 180 | >10,000 |
| BMP2K | 330 | >10,000 |
| MARK3 | 87 | 1,200 |
| MARK4 | 110 | 1,500 |
| TBK1 | 6.5 | 3.2 |
Data adapted from Drewry et al., J. Med. Chem. 2021, 64, 15, 11117–11129.[3]
This data demonstrates that modifications to the 2-amino-4,6-dichloropyrimidine core can lead to potent and selective inhibitors for previously understudied kinases. The significant improvement in potency for DRAK1, BMP2K, MARK3, and MARK4 highlights the value of this scaffold in generating novel chemical probes.
Structure-Activity Relationship (SAR) and the Role of Fluorine
The study by Drewry and colleagues revealed several key SAR trends for the 2-amino-4,6-dichloropyrimidine scaffold.[3] Potency and selectivity were significantly influenced by the nature of the substituents introduced at the 2-amino and 4-chloro positions.
The substitution of chlorine with fluorine in the 4 and 6 positions is a logical next step in the optimization of this scaffold. The smaller size and higher electronegativity of fluorine compared to chlorine can lead to:
-
Altered Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with backbone amides in the ATP-binding site, potentially increasing affinity.
-
Improved Selectivity: The unique electronic properties of fluorine can be exploited to achieve selectivity for kinases with specific amino acid residues in the active site.
-
Enhanced "Drug-like" Properties: As previously mentioned, fluorination is a common strategy to improve metabolic stability and bioavailability.
A Representative Signaling Pathway: The TBK1 Pathway
TANK-binding kinase 1 (TBK1) is a key regulator of innate immune signaling. Its aberrant activation is implicated in certain cancers and autoimmune diseases. The development of selective TBK1 inhibitors is therefore of significant therapeutic interest.
The potent inhibition of TBK1 by a derivative of the 2-amino-4,6-dichloropyrimidine scaffold underscores the potential of this chemical class to modulate this important signaling pathway.[3]
Conclusion
The 2-amino-4,6-dihalopyrimidine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The screening of libraries based on this core has demonstrated the potential to yield potent and selective inhibitors for a range of kinases, including those that have been historically understudied. The synthetic tractability of this scaffold allows for extensive SAR exploration, and the strategic incorporation of fluorine offers a promising avenue for further optimization of both potency and pharmacokinetic properties. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on their own discovery programs targeting the vast and therapeutically important landscape of the human kinome.
References
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Chu, X.-J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560. [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11117–11129. [Link]
-
Guckian, K. M., et al. (2000). A structural-based approach to the development of potent and selective Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(12), 1315–1318. [Link]
-
Hennessy, E. J., et al. (2006). Discovery of a novel class of orally active Src kinase inhibitors based on a 2-amino-6-(2,6-dichlorophenyl)pyrimidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(10), 2665–2669. [Link]
-
Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912–1934. [Link]
-
Norman, R. A., et al. (2011). The discovery of 2-(pyridin-2-ylamino)-6-(trifluoromethyl)pyrimidin-4(3H)-one derivatives as potent, selective, and orally bioavailable inhibitors of the Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 21(6), 1795–1799. [Link]
-
Park, H., et al. (2014). Discovery of a novel class of 2-amino-4-aryl-6-phenylpyrimidine derivatives as potent inhibitors of T-type calcium channels. Bioorganic & Medicinal Chemistry, 22(12), 3180–3189. [Link]
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Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: Potent and selective ATP site directed inhibitors of the EGF-receptor protein tyrosine kinase. Journal of Medicinal Chemistry, 40(22), 3601–3616. [Link]
-
Warner, S. L., et al. (2016). Targeting aurora kinases with 2-amino-4-substituted-pyrimidine inhibitors. ACS Medicinal Chemistry Letters, 7(10), 926–931. [Link]
-
Wu, P., et al. (2010). Discovery of a novel and potent class of pyrimidine-based inhibitors of Lck. Bioorganic & Medicinal Chemistry Letters, 20(12), 3730–3733. [Link]
-
Zuccotto, F., et al. (2010). The versatile 2-aminopyrimidine scaffold in medicinal chemistry. Future Medicinal Chemistry, 2(4), 571–580. [Link]
-
Drewry, D. H., et al. (2017). The TANK-Binding Kinase 1 (TBK1) Inhibitor GSK8612 Potently Inhibits Unc-51-like Kinase 1 (ULK1) and Blocks Autophagy. Journal of Medicinal Chemistry, 60(22), 9098–9108. [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11117–11129. [Link]
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A Senior Application Scientist's Guide to 2-Amino-4,6-difluoropyrimidine in Modern Drug Discovery
As medicinal chemists, our quest is to design molecules with precisely tailored properties: potent on-target activity, selectivity, and a pharmacokinetic profile conducive to therapeutic success. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design, valued for its ability to profoundly modulate molecular characteristics.[1][2][3] Within the vast toolkit of fluorinated scaffolds, 2-Amino-4,6-difluoropyrimidine stands out as a uniquely advantageous building block, particularly in the realm of kinase inhibitor development.
This guide provides an in-depth comparison of the this compound moiety against its common analogs. We will explore the physicochemical and pharmacological rationale behind its utility, supported by comparative data and detailed experimental protocols to validate its performance in a discovery setting.
The Strategic Advantage of Difluorination on the 2-Aminopyrimidine Core
The 2-aminopyrimidine structure is a privileged scaffold, renowned for its ability to form critical hydrogen-bond interactions with the hinge region of protein kinases. The introduction of two fluorine atoms at the 4 and 6 positions dramatically enhances the utility of this core by fine-tuning its electronic and metabolic properties.
The primary advantages conferred by the 4,6-difluoro substitution pattern are:
-
Modulation of Basicity (pKa): The potent electron-withdrawing nature of the two fluorine atoms significantly reduces the basicity of the pyrimidine ring nitrogens and the exocyclic amino group.[1] This pKa depression is critical for optimizing ligand-target interactions and can improve cell permeability by decreasing the population of protonated, charged species at physiological pH.
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong compared to a carbon-hydrogen (C-H) bond. By replacing hydrogens at the 4 and 6 positions, the scaffold is shielded from common sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] This "metabolic blocking" strategy can lead to a longer in vivo half-life and improved oral bioavailability.[2][6]
-
Fine-Tuning of Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance membrane permeability and improve binding affinity through favorable hydrophobic interactions.[6][7] However, this effect is context-dependent and must be carefully balanced to avoid issues with solubility or rapid clearance.[6]
Caption: Molecular features of this compound.
Comparative Physicochemical Properties
To quantify the impact of fluorination, it is instructive to compare the properties of this compound with its less-fluorinated and non-fluorinated parent structures. While experimental data for all three compounds under identical conditions is scarce, the trends established in medicinal chemistry allow for a robust comparison.
| Compound | Structure | Predicted pKa (Strongest Basic) | Key Attributes |
| 2-Aminopyrimidine | ![]() | ~3.5 - 4.0 | Baseline scaffold, prone to oxidation at C4/C6 positions. |
| 2-Amino-4-fluoropyrimidine | ![]() | Lower than parent | Increased metabolic stability at C4. Asymmetrical electronics. |
| This compound | ![]() | Significantly Lower | Symmetrically reduced basicity. High resistance to metabolic oxidation at C4/C6. |
Note: pKa values are estimates based on established chemical principles and data from related structures. The key takeaway is the significant reduction in basicity with increasing fluorination.
Experimental Validation: Protocols for the Bench Scientist
The theoretical advantages of the this compound scaffold must be confirmed with empirical data. Below are detailed, self-validating protocols for assessing two of the most critical parameters: metabolic stability and kinase inhibition.
Protocol 1: In Vitro Metabolic Stability Assay
This assay determines a compound's susceptibility to metabolism by liver enzymes, providing key parameters like half-life (t½) and intrinsic clearance (CLint).[8][9]
Objective: To quantify and compare the metabolic stability of a this compound-containing compound with a non-fluorinated analog using human liver microsomes.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Methodology:
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO, starting from a high concentration (e.g., 1 mM).
-
Include controls: a "no inhibitor" control (DMSO only) for 0% inhibition and a known potent inhibitor (e.g., Staurosporine) for 100% inhibition.
-
-
Kinase Reaction (in a 96- or 384-well white plate):
-
Add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO control to each well.
-
Add the target kinase enzyme to each well and incubate for ~10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase's specific substrate and ATP (at a concentration near its Km value).
-
Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent also depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction back into ATP, which is then used by a luciferase/luciferin pair to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the high (DMSO) and low (Staurosporine) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Expected Outcome: The assay will provide a quantitative measure of the compound's potency. This data, when combined with results from non-fluorinated analogs, will establish a structure-activity relationship (SAR) and demonstrate the contribution of the this compound scaffold to target engagement.
Conclusion
The strategic incorporation of a this compound scaffold is a powerful tactic in modern medicinal chemistry. It offers a trifecta of advantages: modulation of pKa to optimize binding and permeability, exceptional resistance to oxidative metabolism, and a proven ability to serve as a hinge-binding pharmacophore. By leveraging this building block and validating its impact with robust in vitro assays, drug discovery teams can accelerate the development of more stable, potent, and selective drug candidates, particularly in the competitive landscape of kinase inhibitor research.
References
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Advances in cell-based permeability assays to screen drugs for intestinal absorption. (n.d.). Taylor & Francis Online. [Link]
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The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [Link]
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How Is Fluorine Used in the Medical Field? (2024, January 27). Inhance Technologies. [Link]
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How to Conduct an In Vitro Metabolic Stability Study. (2024, May 29). BioAgilytix. [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprints.org. [Link]
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Advantages of fluorination in pharmaceutical chemistry. (2022). ResearchGate. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). PubMed Central. [Link]
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Advances in cell-based permeability assays to screen drugs for intestinal absorption. (n.d.). PubMed. [Link]
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Cell Permeability Assay. (n.d.). BioIVT. [Link]
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Advanced drug permeability & transporter assays | In vitro DMPK services. (n.d.). Nuvisan. [Link]
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In Vitro Permeability Assay. (n.d.). Creative Bioarray. [Link]
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Assay Development for Protein Kinase Enzymes. (2012). PubMed Central. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2014). Springer Protocols. [Link]
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Fluorinated Pyrimidines: XXIV. In Vivo Metabolism of 5-Trifluoromethyluracil-2-C 14 and 5-Trifluoromethyl-2. (1965). Cancer Research. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]
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In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. [Link]
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In vitro kinase assay. (2023). protocols.io. [Link]
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Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2024). ChemRxiv. [Link]
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (n.d.). MDPI. [Link]
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A Comparative Guide to the Synthesis of Substituted 2-Aminopyrimidines for Medicinal Chemistry Applications
The 2-aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, renowned for its prevalence in a multitude of clinically significant pharmaceuticals. Its ability to form critical hydrogen bonds as both a donor and acceptor has cemented its status as a privileged structure in drug design, most notably in the development of kinase inhibitors such as Imatinib and Ponatinib. The strategic synthesis of this motif, particularly with precise control over substitution patterns, is therefore a critical task for researchers in drug discovery.
This guide provides a comparative analysis of the most prevalent and effective synthetic routes to substituted 2-aminopyrimidines. We will move beyond a simple recitation of protocols to dissect the underlying principles, strategic advantages, and practical limitations of each method. This analysis is designed to equip researchers with the knowledge to select the optimal synthetic strategy based on factors such as starting material availability, required functional group tolerance, and scalability.
Chapter 1: The Classical Approach: Guanidine Cyclocondensation
The most traditional and direct method for constructing the 2-aminopyrimidine core is the condensation of guanidine with a 1,3-dielectrophilic species, typically a β-dicarbonyl compound or its equivalent. This approach builds the heterocyclic ring in a single, often high-yielding, step.
Mechanistic Principle
The reaction proceeds via a double condensation mechanism. One of the terminal amino groups of guanidine initially attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hemiaminal intermediate that subsequently dehydrates to an enamine. An intramolecular cyclization then occurs as the other terminal amino group attacks the remaining carbonyl, followed by a final dehydration step to yield the aromatic 2-aminopyrimidine ring.
Caption: Mechanism of Guanidine Cyclocondensation.
Advantages & Strategic Value
-
Atom Economy and Convergence: This method is highly convergent, assembling the core scaffold from simple, readily available precursors in a single step.
-
Cost-Effectiveness: Guanidine and many 1,3-dicarbonyl compounds (like acetylacetone or ethyl acetoacetate) are inexpensive bulk chemicals, making this route highly suitable for large-scale synthesis.
-
Simplicity: The reaction often requires straightforward conditions, typically heating the reactants in a suitable solvent with a base or acid catalyst.
Limitations & Experimental Challenges
-
Regioselectivity: The primary drawback arises when using unsymmetrical 1,3-dicarbonyls. The initial nucleophilic attack can occur at either carbonyl group, leading to a mixture of regioisomeric products, which can be difficult to separate.
-
Harsh Conditions: The reaction often requires high temperatures and strongly basic or acidic conditions, which limits the functional group tolerance. Substrates with sensitive groups (e.g., esters, protecting groups) may not be compatible.
-
Limited Substitution Patterns: The substitution pattern is dictated by the available 1,3-dicarbonyl precursor. This can make the synthesis of complex or specifically substituted pyrimidines challenging.
Representative Experimental Protocol
Synthesis of 4,6-dimethyl-2-aminopyrimidine:
-
To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 100 mmol of sodium in 50 mL of absolute ethanol), add guanidine hydrochloride (9.5 g, 100 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the guanidine free base.
-
Add acetylacetone (10.0 g, 100 mmol) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Pour the residue into 100 mL of ice-cold water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the product.
| Substrate (1,3-Dicarbonyl) | Guanidine Salt | Conditions | Yield (%) | Reference |
| Acetylacetone | Guanidine HCl | NaOEt, EtOH, Reflux, 4h | 85-95 | Standard textbook procedure |
| Ethyl Acetoacetate | Guanidine Carbonate | NaOEt, EtOH, Reflux, 6h | 70-80 | Varies |
| Dibenzoylmethane | Guanidine Nitrate | KOH, DMSO, 110°C, 4h | ~90 | |
| 1,1,3,3-Tetramethoxypropane | Guanidine HCl | TFE, 160°C, MW, 1-2h | 71-76 |
Chapter 2: Modern Strategies: Palladium-Catalyzed Cross-Coupling
For accessing highly functionalized 2-aminopyrimidines, particularly those with complex aryl or heteroaryl substituents on the amino group, modern cross-coupling methods have become the gold standard. The Buchwald-Hartwig amination is the preeminent reaction in this class.
Mechanistic Principle
This strategy employs a palladium catalyst with a specialized phosphine ligand to couple a 2-halopyrimidine (typically chloro- or bromo-) with a primary or secondary amine. The reaction proceeds through a catalytic cycle involving:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyrimidine.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine nitrogen.
-
Reductive Elimination: The C-N bond is formed as the desired 2-aminopyrimidine product is released, regenerating the Pd(0) catalyst.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Advantages & Strategic Value
-
Exceptional Functional Group Tolerance: This is the defining advantage. The reaction conditions are typically mild (moderate temperatures, specific bases), allowing for the coupling of substrates with a vast array of sensitive functional groups, which is invaluable in late-stage functionalization of complex molecules.[1][2]
-
Broad Substrate Scope: A wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles, can be coupled. The pyrimidine component can also be extensively substituted.[2]
-
Predictable Regioselectivity: The C-N bond forms precisely at the position of the halogen, providing complete control over the substitution pattern.
Limitations & Experimental Challenges
-
Cost and Toxicity: Palladium catalysts and the sophisticated phosphine ligands required can be expensive, which can be a concern for large-scale synthesis. Residual palladium in the final product is a major concern for active pharmaceutical ingredients (APIs) and requires rigorous purification.
-
Reaction Optimization: The success of the reaction is highly dependent on the specific combination of catalyst, ligand, base, and solvent. Significant optimization is often required for new substrate combinations.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, requiring the use of inert atmosphere techniques (e.g., Schlenk line or glovebox), which can add complexity to the experimental setup.[1]
Representative Experimental Protocol
Synthesis of N-phenyl-4-(pyridin-3-yl)pyrimidin-2-amine:
-
To an oven-dried Schlenk flask, add 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add aniline (1.2 mmol) and cesium carbonate (1.5 mmol).
-
Add 5 mL of anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
| 2-Halopyrimidine | Amine | Catalyst/Ligand | Base | Conditions | Yield (%) | Reference |
| 2-Chloro-4-phenylpyrimidine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane, 100°C, 12h | 85 | Varies |
| 2-Bromopyrimidine | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene, 90°C, 8h | 92 | Varies |
| 2-Chloro-4,6-dimethylpyrimidine | Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene, 110°C, 16h | 78 | Varies |
| 2-Chloro-4-(pyridin-3-yl)pyrimidine | Various anilines | PdCl₂(PPh₃)₂ / Xantphos | NaOt-Bu | Toluene, Reflux | 27-82 |
Chapter 3: Comparative Analysis and Strategic Selection
The choice of synthetic route is not arbitrary but a strategic decision based on the specific goals of the synthesis. The following table provides a direct comparison of the key attributes of the two major strategies discussed.
| Feature | Guanidine Cyclocondensation | Buchwald-Hartwig Amination |
| Core Transformation | Ring formation (C-C-C + N-C-N) | C-N bond formation |
| Starting Materials | Simple, bulk chemicals | Pre-functionalized halopyrimidines |
| Functional Group Tolerance | Low (harsh conditions) | High (mild conditions) |
| Regiocontrol | Poor (for unsymmetrical inputs) | Excellent (halogen-directed) |
| Scalability | Excellent | Good, but cost can be a factor |
| Cost-Effectiveness | High | Moderate to Low (catalyst/ligand cost) |
| Key Advantage | Convergent, low-cost ring synthesis | Late-stage functionalization, broad scope |
| Primary Limitation | Poor regioselectivity, harshness | Catalyst cost and removal |
Decision-Making Workflow
The selection of an optimal synthetic route can be guided by a logical decision-making process. The following workflow illustrates how to choose a method based on the target molecule's characteristics.
Caption: Decision tree for selecting a synthetic route.
Conclusion
The synthesis of substituted 2-aminopyrimidines is a mature field with a rich variety of methodologies. The classical guanidine cyclocondensation remains a powerful and economical method for producing simple, symmetrically substituted pyrimidines on a large scale. However, its limitations in scope and functional group tolerance have led to the ascendancy of modern cross-coupling methods for applications in drug discovery.
The Buchwald-Hartwig amination, in particular, offers unparalleled precision and versatility. Its ability to forge C-N bonds under mild conditions with exceptional functional group tolerance makes it the premier choice for the late-stage functionalization of complex intermediates and the generation of diverse compound libraries. While the cost and operational complexity of this method are higher, the strategic advantage it provides in accessing novel chemical space is often a decisive factor in medicinal chemistry programs. Ultimately, a thorough understanding of the strengths and weaknesses of each approach allows the synthetic chemist to make an informed, strategic decision that best aligns with the specific challenges of the target molecule.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Taleb, R. H., et al. (2016). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 21(7), 899. [Link]
-
Luneau, B., et al. (2014). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Beilstein Journal of Organic Chemistry, 10, 253-260. [Link]
-
Prokhorov, A. M., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 26(6), 1693. [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Amino-4,6-difluoropyrimidine Containing Compounds
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A molecule that is rapidly metabolized may fail to achieve the necessary exposure to exert its pharmacological effect, while one that is too stable could lead to undesirable accumulation and toxicity.[1] The 2-amino-4,6-difluoropyrimidine scaffold has emerged as a privileged motif in medicinal chemistry, prized for its ability to engage in key hydrogen bonding interactions and for the metabolic resilience often conferred by the fluorine atoms.[2][3][4][5] This guide provides a comprehensive framework for assessing the metabolic stability of compounds containing this important chemical moiety, offering both theoretical insights and practical, field-proven experimental protocols.
The Strategic Importance of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[2][3][4][5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[2][6][7][8] Furthermore, the high electronegativity of fluorine can alter the electronic properties of adjacent atoms, potentially shielding susceptible sites from metabolic attack.[5][9] In the context of the this compound core, the two fluorine atoms can significantly influence the metabolic fate of the entire molecule.
Comparative Assessment of Metabolic Stability: A Hypothetical Case Study
To illustrate the principles of metabolic stability assessment, let us consider a hypothetical series of this compound derivatives designed as kinase inhibitors. Our goal is to rank-order these compounds based on their metabolic stability and predict their in vivo clearance.
Table 1: Hypothetical this compound Analogs
| Compound ID | R1-Group | R2-Group |
| CMPD-A | -CH3 | -H |
| CMPD-B | -CH2OH | -H |
| CMPD-C | -CH3 | -OCH3 |
| CMPD-D | -CH3 | -Cl |
We will subject these compounds to two industry-standard in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[10][11][12]
Experimental Design: A Tale of Two Assays
The choice between liver microsomes and hepatocytes for initial metabolic stability screening is a critical one, each offering distinct advantages.
-
Liver Microsomal Stability Assay: This assay utilizes a subcellular fraction of the liver containing the majority of the phase I drug-metabolizing enzymes, most notably the cytochrome P450s.[12][13] It is a cost-effective, high-throughput method ideal for early-stage lead optimization.[13]
-
Hepatocyte Stability Assay: Often considered the "gold standard" for in vitro metabolism studies, this assay uses intact liver cells.[12][14] Hepatocytes contain the full complement of both phase I and phase II metabolic enzymes and cofactors, providing a more holistic and physiologically relevant picture of a compound's metabolic fate.[14][15]
Below, we provide detailed protocols for both assays, designed to ensure robust and reproducible data.
Protocol 1: Liver Microsomal Stability Assay
This protocol is designed to determine the in vitro intrinsic clearance (CLint) of a test compound in liver microsomes.
Materials and Reagents:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test compounds (10 mM stock in DMSO)
-
Control compounds (e.g., Verapamil, Dextromethorphan)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16][17]
-
Acetonitrile with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Workflow for the Liver Microsomal Stability Assay.
Step-by-Step Procedure:
-
Preparation:
-
Thaw human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[18]
-
Prepare working solutions of test and control compounds at a final concentration of 1 µM in the incubation mixture. The final DMSO concentration should be ≤ 0.1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the compound working solution. Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[13]
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.[18]
-
-
Sample Processing and Analysis:
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg microsomal protein) .
Protocol 2: Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment of metabolic stability by including both phase I and phase II metabolic pathways.
Materials and Reagents:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds (10 mM stock in DMSO)
-
Control compounds (e.g., Phenacetin, Diclofenac)[20]
-
Acetonitrile with an internal standard
-
96-well plates
-
CO2 incubator with shaker (37°C, 5% CO2)
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for the Hepatocyte Stability Assay.
Step-by-Step Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Gently resuspend the cells in pre-warmed incubation medium.
-
Determine cell viability and density using a method like the trypan blue exclusion assay.
-
Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).[21]
-
-
Incubation:
-
Add the hepatocyte suspension and the compound working solutions (final concentration 1 µM) to a 96-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.[14]
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots and stop the reaction by adding cold acetonitrile with an internal standard.[20]
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the cell debris.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis:
The data analysis is similar to the microsomal stability assay, with the calculation of t1/2 and CLint. The CLint value is typically expressed as µL/min/10^6 cells.[22]
Interpreting the Results: A Comparative Analysis
Table 2: Hypothetical Metabolic Stability Data for this compound Analogs
| Compound ID | Microsomal t1/2 (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t1/2 (min) | Hepatocyte CLint (µL/min/10^6 cells) | Predicted In Vivo Clearance |
| CMPD-A | 45 | 30.8 | 60 | 23.1 | Moderate |
| CMPD-B | 15 | 92.4 | 20 | 69.3 | High |
| CMPD-C | > 60 | < 23.1 | > 120 | < 11.5 | Low |
| CMPD-D | 55 | 25.2 | 75 | 18.5 | Low to Moderate |
-
CMPD-B , with its primary alcohol, is the least stable compound. This is expected, as alcohols are readily oxidized by alcohol dehydrogenases (present in hepatocytes but not microsomes) or conjugated in phase II reactions.
-
CMPD-C , with the electron-donating methoxy group, exhibits the highest stability. This group may sterically hinder access to the pyrimidine ring or deactivate it towards oxidative metabolism.
-
CMPD-D , with the electron-withdrawing chloro-substituent, shows good stability, suggesting that this position is not a primary site of metabolism.
-
CMPD-A displays intermediate stability, serving as a good baseline for comparison.
Potential Metabolic Pathways
The this compound core itself is relatively resistant to metabolism due to the fluorine atoms. However, metabolism can occur at other positions in the molecule.
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A Technical Guide to Benchmarking 2-Amino-4,6-difluoropyrimidine Against Other Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the developability and ultimate success of a drug candidate. The 2-aminopyrimidine moiety is a well-established and privileged scaffold, forming the foundation of numerous approved drugs, particularly in the realm of kinase inhibitors. The strategic introduction of fluorine atoms, as in 2-Amino-4,6-difluoropyrimidine, offers a compelling avenue for modulating physicochemical and pharmacological properties. This guide provides an in-depth, objective comparison of the this compound scaffold against three other prominent heterocyclic cores frequently employed in drug discovery: 2-aminopyridine, 2-aminothiazole, and 2-aminopyrazine. This analysis is grounded in experimental data and established principles of medicinal chemistry to empower researchers in making informed decisions for their drug design endeavors.
Introduction to Heterocyclic Scaffolds and the Role of Bioisosterism
Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure. They are of immense importance in medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocycle.[1] These scaffolds provide a three-dimensional framework for the precise orientation of functional groups that interact with biological targets.
Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shapes and volumes, is a powerful strategy in drug design. By replacing a core scaffold with a bioisostere, medicinal chemists can fine-tune a molecule's properties to enhance potency, improve selectivity, and optimize its absorption, distribution, metabolism, and excretion (ADME) profile. This guide explores 2-aminopyridine, 2-aminothiazole, and 2-aminopyrazine as bioisosteric alternatives to the 2-aminopyrimidine core.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a scaffold are fundamental determinants of a drug's pharmacokinetic and pharmacodynamic behavior. Key parameters include acidity/basicity (pKa), lipophilicity (logP), and aqueous solubility.
| Property | This compound (estimated) | 2-Aminopyridine | 2-Aminothiazole | 2-Aminopyrazine |
| Molecular Weight ( g/mol ) | 131.08 | 94.11 | 100.14 | 95.10 |
| pKa | ~3.5[2][3] | 6.86[4][5] | 5.36[6] | 3.22 (predicted) |
| logP | 0.7 | 0.48[4] | 0.38[1] | -0.07[7] |
| Aqueous Solubility | Insoluble in water[8] | Soluble[4][9] | Soluble[2][10] | Soluble[11][12] |
| Topological Polar Surface Area (Ų) | 51.8 | 38.9[4] | 48.1[13] | 51.8[14] |
Causality Behind Physicochemical Differences:
-
pKa: The pKa of the parent 2-aminopyrimidine is approximately 3.45.[2] The electron-withdrawing nature of the two fluorine atoms in this compound is expected to further decrease its basicity, making it a weakly basic compound. In contrast, 2-aminopyridine is significantly more basic due to the lower electronegativity of the CH groups in the ring compared to the nitrogens in the pyrimidine. 2-aminothiazole's basicity is intermediate, influenced by the sulfur atom. 2-aminopyrazine, with two nitrogen atoms, has a pKa closer to that of 2-aminopyrimidine. The basicity of the scaffold is a critical parameter as it influences the ionization state at physiological pH, which in turn affects solubility, cell permeability, and target engagement.
-
logP and Solubility: The introduction of fluorine atoms generally increases lipophilicity. While the parent 2-aminopyrimidine is soluble in water, this compound is reported to be insoluble.[8] 2-aminopyridine, 2-aminothiazole, and 2-aminopyrazine are all soluble in water.[2][4][11] A balanced logP is crucial for drug candidates, as high lipophilicity can lead to poor solubility and increased metabolic clearance, while low lipophilicity can hinder cell membrane permeability.
-
Topological Polar Surface Area (TPSA): The TPSA is a good indicator of a molecule's ability to cross cell membranes. All four scaffolds have relatively low TPSA values, suggesting they are likely to have good oral bioavailability.
Biological Activity: A Focus on Kinase Inhibition
The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in kinase inhibitors, mimicking the adenine core of ATP.[15] This section compares the utility of the four scaffolds in the context of kinase inhibition, a major area of drug discovery.
Comparative Biological Activity as Kinase Inhibitors
| Scaffold | Example Kinase Inhibitor(s) | Target Kinase(s) | Reported IC₅₀ Values |
| 2-Aminopyrimidine | Imatinib[10][16][17], Gefitinib[5][7][11] | Bcr-Abl, c-Kit, PDGFR, EGFR | Imatinib: Bcr-Abl (~250-500 nM)[16][17]; Gefitinib: EGFR (2-37 nM)[7][11] |
| 2-Aminopyridine | Compound 29[1] | CDK8 | 46 nM[1] |
| 2-Aminothiazole | Dasatinib[18], Compound 14[9] | Bcr-Abl, Src family, CDK2 | Dasatinib: Bcr-Abl (<1 nM)[19]; Compound 14: CDK2 (1-10 nM)[9] |
| 2-Aminopyrazine | Compound 2[20] | Nek2 | ~20 µM (HTS hit)[20] |
Insights from Comparative Biological Data:
-
2-Aminopyrimidine: The success of drugs like Imatinib and Gefitinib underscores the power of the 2-aminopyrimidine scaffold in generating potent and selective kinase inhibitors.[5][7][10][11][16][17] Its ability to form key hydrogen bonds with the kinase hinge region is a major contributor to its efficacy.
-
2-Aminopyridine: The 2-aminopyridine scaffold has also been successfully employed in the development of potent kinase inhibitors, as demonstrated by the CDK8 inhibitor with an IC₅₀ of 46 nM.[1] The reduced number of nitrogen atoms compared to pyrimidine can alter the electronic properties and hydrogen bonding patterns, which can be exploited to achieve selectivity for specific kinases.
-
2-Aminothiazole: The 2-aminothiazole core is another highly successful scaffold in kinase inhibitor design, with Dasatinib being a prominent example of a multi-kinase inhibitor with exceptional potency against Bcr-Abl.[18][19] The five-membered ring structure and the presence of a sulfur atom offer a different geometric and electronic profile compared to the six-membered rings of pyrimidine and pyridine, which can be advantageous for targeting certain kinase active sites.
-
2-Aminopyrazine: While less prevalent in approved kinase inhibitors, the 2-aminopyrazine scaffold has shown promise in early-stage drug discovery.[20] Its physicochemical properties, particularly its lower lipophilicity, could be beneficial in designing compounds with improved pharmacokinetic profiles.
It is important to note that a direct comparison of IC₅₀ values across different kinases can be misleading. However, the data collectively demonstrates that all four scaffolds are capable of producing highly potent kinase inhibitors. The choice of scaffold will ultimately depend on the specific kinase target and the desired selectivity profile.
Metabolic Stability: A Key Determinant of In Vivo Efficacy
Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. The primary sites of metabolism are often the most electron-rich or sterically accessible positions on a molecule.
-
2-Aminopyridine: The metabolic stability of 2-aminopyridine derivatives can be variable. Studies on 3-fluoro-4-aminopyridine have shown that it is metabolized by CYP2E1.[21]
-
2-Aminothiazole: 2-aminothiazole derivatives have been reported to have variable metabolic stability. For instance, one study showed a derivative to be rapidly metabolized by human liver microsomes.[20]
-
2-Aminopyrazine: Limited public data is available on the metabolic stability of simple 2-aminopyrazine derivatives.
In general, the pyrimidine ring is susceptible to oxidation. The strategic placement of fluorine atoms in this compound is anticipated to significantly enhance its resistance to metabolic degradation compared to its non-fluorinated counterpart and potentially the other comparator scaffolds.
Experimental Protocols for Comparative Evaluation
To provide a framework for the practical comparison of these scaffolds, this section outlines detailed, step-by-step methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. The remaining ATP is then converted into a luminescent signal. A decrease in luminescence indicates inhibition of the kinase.
Materials:
-
Kinase of interest (e.g., EGFR, Src)
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
In a well of a microplate, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase and the substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ATP Detection:
-
Add the luminescence-based ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effect of a compound on a cancer cell line.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[4] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value.
Workflow Diagram:
Caption: Workflow for an MTT cell viability assay.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol assesses the susceptibility of a compound to metabolism by liver enzymes.
Principle: The compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The disappearance of the parent compound over time is monitored by LC-MS/MS.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
96-well plates
-
LC-MS/MS system
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Initiation: Pre-incubate the plate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).
Workflow Diagram:
Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.
Case Study: Imatinib - A Paradigm of 2-Aminopyrimidine-Based Kinase Inhibitors
Imatinib (Gleevec®) is a landmark in targeted cancer therapy and serves as an excellent case study for the successful application of the 2-aminopyrimidine scaffold.[10][16][17]
Mechanism of Action: Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the causative agent of chronic myeloid leukemia (CML).[16][17] It binds to the ATP-binding site of the kinase, stabilizing an inactive conformation and preventing the phosphorylation of downstream substrates that drive cell proliferation. The 2-aminopyrimidine core of imatinib forms two crucial hydrogen bonds with the hinge region of the Bcr-Abl kinase domain, a common binding motif for this class of inhibitors.
Synthesis: The synthesis of Imatinib involves the coupling of a pyrimidine-containing amine with a benzoyl chloride derivative.[10][22] The modular nature of this synthesis allows for the exploration of a wide range of substituents to optimize potency and selectivity.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the design of novel drug candidates, particularly kinase inhibitors. Its key advantages lie in the proven utility of the 2-aminopyrimidine core for hinge binding and the anticipated enhancement of metabolic stability conferred by the fluorine substituents.
This guide has provided a comparative analysis of this compound against three common bioisosteric scaffolds: 2-aminopyridine, 2-aminothiazole, and 2-aminopyrazine. The choice of scaffold will ultimately be dictated by the specific therapeutic target and the desired drug-like properties.
-
2-Aminopyridine offers a more basic alternative that can lead to different target interactions and solubility profiles.
-
2-Aminothiazole provides a distinct five-membered ring geometry that has proven highly effective in generating potent multi-kinase inhibitors.
-
2-Aminopyrazine presents an option with potentially favorable ADME properties due to its lower lipophilicity.
The provided experimental protocols offer a robust framework for the head-to-head evaluation of these scaffolds in a laboratory setting. By systematically assessing their physicochemical properties, biological activity, and metabolic stability, researchers can make data-driven decisions to select the optimal scaffold for their drug discovery programs, ultimately accelerating the development of new and effective medicines.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Amino-4,6-difluoropyrimidine
This document provides essential procedural guidance for the safe handling and disposal of 2-Amino-4,6-difluoropyrimidine. As a fluorinated heterocyclic compound, this substance requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on the principles of chemical causality and validated safety protocols.
Core Principle: Hazard-Informed Waste Management
The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. This compound, like structurally similar compounds, presents several risks that directly inform its handling and disposal pathway. Improper disposal is not merely a regulatory violation; it poses a tangible threat to personnel and the environment.
Based on data from analogous halogenated pyrimidines, the following hazards should be assumed:
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][5] |
The presence of fluorine atoms is of critical importance. Upon incineration, halogenated compounds can form acidic and toxic byproducts, such as hydrogen fluoride. Therefore, waste streams containing this compound must be segregated as halogenated waste .[6][7]
Pre-Disposal: Safe Handling and Engineering Controls
Proper disposal begins with proper handling during use. Minimizing exposure and preventing contamination are the first steps in a safe waste management lifecycle.
-
Engineering Controls : All weighing and handling of solid this compound must be conducted in a certified chemical fume hood to mitigate inhalation risks.[8]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory.
-
Eye Protection : Chemical safety goggles are required. A face shield should be worn over goggles if there is a significant risk of splashing.[8]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) are essential. Given the compound's skin irritation potential, double-gloving is recommended for extended handling.[8]
-
Body Protection : A lab coat must be worn and kept fully buttoned.
-
-
Hygiene : Always wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][3]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the self-validating steps for collecting and managing waste generated from this chemical.
Part A: Unused or Expired Solid Chemical
-
Waste Characterization : The pure, unused chemical is classified as a hazardous waste.
-
Containerization :
-
If in its original container, ensure the cap is tightly sealed. The container must be clean on the outside.
-
The original label must be intact and legible.
-
Place a completed hazardous waste tag on the container.
-
-
Segregation : Store the container in a designated Satellite Accumulation Area (SAA) with other solid, halogenated organic wastes, ensuring it is segregated from incompatible materials like strong oxidizing agents.[2]
Part B: Contaminated Labware and Debris
This includes items such as gloves, weigh boats, paper towels, or silica gel contaminated with this compound.
-
Waste Stream Designation : This waste must be placed into a container designated for Solid Halogenated Organic Waste . Do not mix with non-halogenated or general laboratory trash.
-
Container Selection : Use a sturdy, leak-proof container with a secure lid, such as a 5-gallon white pail or a polyethylene-lined fiber drum.[7][9][10]
-
Labeling : The container must be clearly labeled with "Hazardous Waste" and a description of its contents (e.g., "Solid Halogenated Waste: Debris contaminated with this compound"). Keep the container closed at all times except when adding waste.[11][12]
Part C: Solutions Containing this compound
This applies to reaction mixtures, mother liquors, or solutions used for rinsing.
-
Waste Stream Designation : This waste must be placed into a container designated for Liquid Halogenated Organic Waste . The presence of fluorinated compounds dictates this choice, even if the solvent itself is non-halogenated (e.g., ethanol, ethyl acetate).[7]
-
Container Selection : Use a chemically compatible, shatter-resistant container with a screw-top cap, typically made of high-density polyethylene (HDPE).
-
Labeling and Storage :
-
Label the container with "Hazardous Waste" and list all components, including solvents and the solute (this compound).
-
Keep the container sealed and stored in secondary containment within a designated SAA.[11]
-
Never fill a liquid waste container more than 90% of its capacity to allow for vapor expansion.[7]
-
Part D: Empty Original Containers
An "empty" container that held a hazardous chemical must be managed carefully to be considered non-hazardous.
-
Initial Assessment : If the container holds a sticky residue that cannot be easily removed, it must be disposed of as solid hazardous waste (see Part A).[6]
-
Triple-Rinsing Procedure : For containers that can be cleaned:
-
Rinse the container three times with a suitable solvent (e.g., acetone or a solvent in which the compound is soluble).[11]
-
Crucially, the first rinseate must be collected and disposed of as liquid halogenated hazardous waste. [11] Subsequent rinses may also need to be collected depending on local institutional policies.
-
After rinsing and air-drying, deface or remove the original label.[9][10]
-
The cleaned, de-labeled container can now be disposed of as regular laboratory glass or plastic waste.
-
Disposal Workflow and Decision Logic
The following diagram illustrates the decision-making process for the proper disposal pathway.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-4,6-difluoropyrimidine
Welcome to your comprehensive guide on the safe handling of 2-Amino-4,6-difluoropyrimidine. In drug discovery and development, our progress is intrinsically linked to our ability to handle novel chemical entities with precision and, most importantly, safety. This guide moves beyond a simple checklist to provide you with the causal reasoning behind each procedural step, ensuring a deep, actionable understanding of the necessary safety protocols. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
While a specific Safety Data Sheet (SDS) for this compound is not widely available, established data from closely related structural analogs, such as 2-Amino-4,6-dichloropyrimidine and 2-Amino-4,6-dimethoxypyrimidine, provide a reliable foundation for a conservative safety assessment. These analogs are consistently classified as causing skin and eye irritation, with the halogenated version also noted for respiratory irritation.[1][2][3][4][5] Therefore, we will proceed with the logical assumption that this compound presents similar hazards.
Hazard Assessment: Understanding the "Why"
Before handling any chemical, a thorough understanding of its potential hazards is critical. This knowledge forms the basis for all safety protocols and PPE selection.
Primary Hazards:
-
Skin Irritation (Assumed H315): Direct contact with the compound in its solid or solution form can cause skin irritation.[1][2][3][4][5]
-
Serious Eye Irritation (Assumed H319): The eyes are particularly vulnerable. Accidental contact with the powder or a splash of a solution can lead to serious irritation.[1][2][3][4][5]
-
Respiratory Tract Irritation (Assumed H335): As a fine powder, the compound poses an inhalation risk that may cause respiratory irritation.[2][3][4][5]
These hazards dictate that our primary protective goals are to prevent skin contact, eye exposure, and inhalation.
The Workflow of Protection: Task-Specific PPE Protocols
The level of required PPE is not static; it adapts to the specific task and the associated risk of exposure. Below are step-by-step protocols for common laboratory workflows involving this compound.
Protocol 1: Weighing and Aliquoting Solid Compound
Handling the powdered form of the chemical presents the highest risk of aerosolization and inhalation. All weighing operations must be designed to minimize the generation of dust.
Step-by-Step Methodology:
-
Engineering Controls First: Always perform weighing operations within a certified chemical fume hood or a powder containment balance enclosure. This is your primary line of defense.
-
Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.[6] If there is a significant risk of splashing, a face shield worn over safety glasses is required.[6]
-
Respiratory Protection: Within a fume hood, a well-fitted disposable N95 respirator is recommended to protect against any incidental dust generation. If a fume hood is not available, a full-face or half-mask air-purifying respirator with appropriate particulate filters is mandatory.[7]
-
Skin and Body Protection:
-
Wear a flame-resistant lab coat, fully buttoned.
-
Don double-layered, chemically resistant gloves. Nitrile gloves are a common and effective choice for providing short-term protection against a range of chemicals.[6] The outer glove should be removed and disposed of immediately upon any sign of contamination.
-
Ensure legs are fully covered with long pants, and wear closed-toe shoes.
-
Protocol 2: Solution Preparation and Reaction Handling
Once the compound is in solution, the primary risk shifts from inhalation of dust to splashes and skin contact.
Step-by-Step Methodology:
-
Engineering Controls: All solution preparations and reactions should be conducted in a chemical fume hood to contain any potential vapors or splashes.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Skin and Body Protection:
-
A fully buttoned lab coat is required.
-
Chemically resistant gloves (e.g., nitrile) are essential. Inspect gloves for any signs of degradation or puncture before use and change them frequently, especially after direct contact with the solution.
-
Maintain full leg and foot coverage.
-
Data-Driven PPE Selection
To simplify the decision-making process, the following table summarizes the minimum PPE requirements for different operational stages.
| Laboratory Task | Engineering Control | Eye/Face Protection | Respiratory Protection | Glove Type |
| Storage | Ventilated Chemical Cabinet | Safety Glasses | Not typically required | Not required for transport |
| Weighing (Solid) | Fume Hood / Enclosure | Chemical Splash Goggles | N95 Respirator (minimum) | Double Nitrile |
| Solution Prep | Fume Hood | Chemical Splash Goggles | Not required in hood | Nitrile |
| Reaction Work-up | Fume Hood | Chemical Splash Goggles | Not required in hood | Nitrile |
| Waste Disposal | Fume Hood | Chemical Splash Goggles | Not required in hood | Nitrile |
PPE Decision Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment. This model helps ensure that all potential exposure routes are considered before beginning any task.
Caption: PPE Selection Workflow for Handling this compound.
Disposal Plan: Completing the Safety Lifecycle
Proper disposal of chemical waste and contaminated materials is as crucial as safe handling during experimentation.
Operational Disposal Plan:
-
Chemical Waste: All waste containing this compound, whether solid or in solution, must be collected in a designated, sealed, and clearly labeled hazardous waste container. As a halogenated organic compound, it should be disposed of in a "Halogenated Waste" stream. Do not discharge to sewer systems.[4]
-
Contaminated PPE:
-
Gloves: Disposable gloves should be removed carefully (without touching the outer surface with bare skin) and placed in a designated solid hazardous waste container immediately after use.
-
Lab Coats: If a lab coat becomes contaminated, it must be professionally decontaminated before reuse. Do not take contaminated lab coats home.
-
Other Solid Waste: Any contaminated consumables (e.g., weigh paper, pipette tips, paper towels) must be disposed of in the solid hazardous waste stream.
-
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines, which may include puncturing it to prevent reuse.[4]
By adhering to these protocols, you not only protect yourself and your colleagues but also ensure the integrity of your research and compliance with environmental regulations.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



